molecular formula C25H28F3N7 B11931555 (9R)-RO7185876

(9R)-RO7185876

Cat. No.: B11931555
M. Wt: 483.5 g/mol
InChI Key: XGTZKVXMDSWEOE-PLMYHDKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9R)-RO7185876 is a useful research compound. Its molecular formula is C25H28F3N7 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H28F3N7

Molecular Weight

483.5 g/mol

IUPAC Name

(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine

InChI

InChI=1S/C25H28F3N7/c1-14-10-20(30-13-29-14)34-11-15-5-6-16(12-34)23(15)31-25-32-24-18(4-2-3-9-35(24)33-25)17-7-8-19(26)22(28)21(17)27/h7-8,10,13,15-16,18,23H,2-6,9,11-12H2,1H3,(H,31,33)/t15-,16+,18-,23?/m0/s1

InChI Key

XGTZKVXMDSWEOE-PLMYHDKJSA-N

Isomeric SMILES

CC1=CC(=NC=N1)N2C[C@H]3CC[C@@H](C2)C3NC4=NN5CCCC[C@H](C5=N4)C6=C(C(=C(C=C6)F)F)F

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CCC(C2)C3NC4=NN5CCCCC(C5=N4)C6=C(C(=C(C=C6)F)F)F

Origin of Product

United States

Foundational & Exploratory

(9R)-RO7185876: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9R)-RO7185876 is an investigational small molecule that acts as a potent and selective γ-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, this compound allosterically modulates the γ-secretase complex. This modulation selectively reduces the production of aggregation-prone amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while concomitantly increasing the levels of shorter, non-amyloidogenic Aβ species such as Aβ38 and Aβ37.[1] Crucially, this is achieved without altering the total levels of Aβ peptides or inhibiting the cleavage of other key γ-secretase substrates, most notably Notch, thereby offering a potentially safer therapeutic window.[1] Preclinical data demonstrate a favorable in vitro and in vivo profile, supporting its further development.[1][4]

Introduction to γ-Secretase Modulation in Alzheimer's Disease

The accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1][5] The γ-secretase complex, a multi-protein enzyme, is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99), producing Aβ peptides of varying lengths.[1] While complete inhibition of γ-secretase can reduce the production of all Aβ peptides, it also interferes with the processing of other vital substrates like Notch, leading to severe side effects.[1][2]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs bind to the γ-secretase complex and alter its conformation, thereby shifting the cleavage preference from the production of longer, amyloidogenic Aβ peptides (Aβ42 and Aβ40) to shorter, less toxic forms (Aβ38 and Aβ37).[1][6] This approach aims to reduce the amyloidogenic burden without the safety liabilities associated with GSIs.[5]

The Core Mechanism of Action of this compound

This compound, also known as (S)-3, is a novel triazolo-azepine derivative that functions as a potent and selective GSM.[1][2] Its mechanism of action is centered on the allosteric modulation of the γ-secretase complex, which is composed of four integral membrane proteins: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin-enhancer 2 (PEN-2).[1] Presenilin forms the catalytic core of the complex.[1] GSMs, including this compound, are believed to bind to presenilin.[1]

This binding induces a conformational change in the enzyme-substrate complex, which alters the processive cleavage of C99. The result is a decrease in the production of the highly fibrillogenic Aβ42 and Aβ40 peptides and a corresponding increase in the secretion of the shorter, more soluble, and less neurotoxic Aβ38 and Aβ37 peptides.[1] A key feature of this mechanism is that the total amount of Aβ peptide produced remains unchanged, and the processing of other γ-secretase substrates, such as Notch, is not affected.[1]

Signaling Pathway of Amyloid-β Production and the Modulatory Effect of this compound

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by BACE1 gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) Abeta42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta42_40 Default Cleavage Abeta38_37 Aβ38 / Aβ37 (Non-amyloidogenic) gamma_secretase->Abeta38_37 Modulated Cleavage BACE1 β-Secretase (BACE1) C99->gamma_secretase Substrate RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation sAPPb sAPPβ Plaques Amyloid Plaques Abeta42_40->Plaques Aggregation

Caption: Amyloidogenic pathway and the modulatory action of this compound.

Quantitative Data

The preclinical evaluation of this compound has yielded quantitative data on its potency and selectivity.

Table 1: In Vitro Potency of this compound in Reducing Aβ42 Levels
Cell LineIC50 (Total) [nM]IC50 (Free) [nM]
h IC50 Aβ42 H494
h IC50 Aβ42 Hek29242
Mouse IC50 N2A42
Data sourced from Ratni et al., 2020.[1]
Table 2: In Vitro Selectivity Profile of this compound
ParameterIC50 [nM]
h Notch IC50>10000
Data sourced from Ratni et al., 2020.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of this compound on the secretion of Aβ peptides from cultured cells.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[7]

  • Procedure:

    • Cells are plated in 96-well plates.[7]

    • After 3-4 hours, test compounds are added at various concentrations.[7]

    • The cells are incubated with the compound for 24 hours.[7]

    • The supernatant is collected, and the levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38, and Aβ37) are quantified using an AlphaLISA assay.[7]

  • Data Analysis: The measured signals are used to calculate IC50 values for the inhibition of Aβ peptide secretion via non-linear regression fit analysis.[7]

Experimental Workflow: In Vitro Aβ Secretion Assay

start Start plate_cells Plate H4-APP695swe cells in 96-well plates start->plate_cells add_compound Add this compound (dose-response) plate_cells->add_compound incubate Incubate for 24 hours add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant alpha_lisa Quantify Aβ peptides (AlphaLISA) collect_supernatant->alpha_lisa analyze_data Calculate IC50 values alpha_lisa->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cellular Aβ secretion assay.

Notch Cellular Reporter Assay

This assay is crucial for determining the selectivity of this compound and ensuring it does not inhibit Notch signaling.

  • Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter.[7]

  • Procedure:

    • Cells are seeded in 96-well plates.[7]

    • Test compounds are added to the cells.[7]

    • After a 20-hour incubation, a reagent for the luciferase assay (e.g., Steady-Glo) is added.[7]

    • Chemiluminescence, which is proportional to Notch activity, is measured.[7]

  • Data Analysis: The IC50 value for Notch inhibition is determined from the dose-response curve. A high IC50 value indicates a lack of inhibition.

Experimental Workflow: Notch Cellular Reporter Assay

start Start plate_cells Plate HEK293-Notch1-luciferase cells in 96-well plates start->plate_cells add_compound Add this compound (dose-response) plate_cells->add_compound incubate Incubate for 20 hours add_compound->incubate add_reagent Add luciferase assay reagent incubate->add_reagent measure_luminescence Measure chemiluminescence add_reagent->measure_luminescence analyze_data Calculate IC50 for Notch inhibition measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Notch cellular reporter assay.

In Vivo Pharmacodynamic Studies in APP-Swe Transgenic Mice

These studies assess the in vivo efficacy of this compound in a relevant animal model of Alzheimer's disease.

  • Animal Model: APP-Swe transgenic mice (2-4 months old).[7]

  • Procedure:

    • Mice are treated with a single oral dose of the test compound.[7]

    • Four hours after dosing, the animals are sacrificed, and brain samples are collected.[7]

    • Brain tissue is homogenized, and Aβ peptides are extracted.[7]

    • Aβ peptide levels in the brain extracts are quantified using AlphaLISA or ELISA.[7]

  • Data Analysis: The dose-dependent reduction in brain Aβ42 and Aβ40 levels and the increase in Aβ38 and Aβ37 are evaluated.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its well-defined and highly selective mechanism of action. By acting as a γ-secretase modulator, it favorably alters the production of Aβ peptides, reducing the amyloidogenic species while increasing the non-amyloidogenic ones, without the safety concerns associated with direct γ-secretase inhibition. The preclinical data gathered to date provide a strong rationale for its continued investigation in clinical trials.

References

(9R)-RO7185876: A Selective Gamma-Secretase Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] Developed as a member of the novel triazolo-azepine chemical class, this compound has demonstrated a promising preclinical profile, characterized by its ability to selectively modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3][4] Unlike γ-secretase inhibitors (GSIs), which have been associated with significant side effects due to their non-selective inhibition of the enzyme, this compound allosterically modulates γ-secretase to reduce the production of the highly amyloidogenic Aβ42 peptide while increasing the formation of shorter, less toxic Aβ species, without affecting the total amount of Aβ produced.[1][5][6]

Core Mechanism of Action

The primary pathological hallmark of Alzheimer's disease is the accumulation of senile plaques composed mainly of Aβ peptides.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1] The γ-secretase complex, a multi-protein enzyme, can cleave the C-terminal fragment of APP at multiple sites, leading to the production of Aβ peptides of varying lengths.[1] The 42-amino acid form, Aβ42, is particularly prone to aggregation and is believed to initiate the cascade of events leading to neurodegeneration.[1][7][8][9]

This compound acts by binding to presenilin, the catalytic subunit of the γ-secretase complex.[1][10] This binding induces a conformational change in the enzyme that shifts its cleavage preference, resulting in a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the production of shorter, more soluble, and less amyloidogenic peptides like Aβ37 and Aβ38.[1][5][6] A critical advantage of this modulatory approach is the preservation of the processing of other γ-secretase substrates, most notably Notch, thereby avoiding the mechanism-based toxicities that have plagued the development of GSIs.[1][11][12][13]

Gamma_Secretase_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by BACE1 sAPPb sAPPβ APP->sAPPb BACE1 β-secretase (BACE1) Gamma_Secretase γ-secretase Complex Abeta42_40 Aβ42 / Aβ40 (Amyloidogenic) Gamma_Secretase->Abeta42_40 Default Pathway Abeta37_38 Aβ37 / Aβ38 (Non-amyloidogenic) Gamma_Secretase->Abeta37_38 Modulated Pathway AICD AICD Gamma_Secretase->AICD C99->Gamma_Secretase Substrate Plaques Amyloid Plaques Abeta42_40->Plaques Aggregation RO7185876 This compound RO7185876->Gamma_Secretase Modulates InVitro_Workflow start Start plating Plate H4 cells (30,000 cells/well) start->plating incubation1 Incubate at 37°C, 5% CO2 (3-4 hours) plating->incubation1 treatment Add this compound (0.0013 µM to 4 µM) incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 collection Collect cell culture media incubation2->collection analysis Quantify Aβ peptides (AlphaLISA or ELISA) collection->analysis end End analysis->end InVivo_Workflow start Start dosing Administer this compound (single oral dose) start->dosing wait Wait for 4 hours dosing->wait sacrifice Sacrifice mice wait->sacrifice collection Collect brain tissue sacrifice->collection homogenization Homogenize brain in 1% DEA buffer collection->homogenization incubation Incubate on ice for 5 hours homogenization->incubation centrifugation Centrifuge at 100,000xg for 45 minutes incubation->centrifugation supernatant Collect supernatant centrifugation->supernatant analysis Quantify Aβ peptides (AlphaLISA or ELISA) supernatant->analysis end End analysis->end

References

An In-depth Technical Guide to (9R)-RO7185876: A Novel γ-Secretase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, also identified in scientific literature as the (S)-enantiomer (S)-3, is a potent and selective γ-secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2] Developed by Hoffmann-La Roche, this small molecule belongs to a novel chemical class of triazolo-azepines.[3] Unlike traditional γ-secretase inhibitors (GSIs) that broadly suppress enzyme activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, this compound allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, without affecting the total amount of Aβ produced.[3]

Chemical Structure and Properties

The chemical identity of this compound has been unequivocally established through various analytical techniques, including X-ray crystallography, which confirmed the absolute stereochemistry as (S) for the active enantiomer.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-((1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ylamino)-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[5][6][7]triazolo[1,5-a]azepine[3]
Synonyms (S)-3, RO7185876[1][3]
CAS Number 2226038-71-5[7]
Molecular Formula C25H28F3N7[7]
Molecular Weight 483.53 g/mol [7]
Appearance White to off-white solid[7]
Melting Point Not publicly available.
pKa Not publicly available; prediction may be required.
LogD 3.8[3]

Table 2: Solubility of this compound

Solvent/SystemSolubilityNotesReference(s)
DMSO100 mg/mL (206.81 mM)Requires sonication; hygroscopic.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.17 mM)Clear solution.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.17 mM)Clear solution.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.17 mM)Clear solution.[7]

Mechanism of Action and Signaling Pathway

This compound functions as a γ-secretase modulator, specifically targeting the amyloidogenic pathway of APP processing. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease.

The processing of APP can occur via two main pathways:

  • Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of intact Aβ.

  • Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex. This latter cleavage is imprecise and results in Aβ peptides of varying lengths.

This compound modulates the activity of γ-secretase to favor the production of shorter Aβ peptides (Aβ38, Aβ37) over the more neurotoxic Aβ42 and Aβ40 species.[3] Crucially, this modulation does not impact the processing of Notch, a critical transmembrane receptor involved in cell-fate decisions. Inhibition of Notch signaling is a major safety concern with non-selective γ-secretase inhibitors.[4]

amyloid_pathway cluster_membrane Cell Membrane cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage C99 C99 Fragment gamma_secretase γ-Secretase Complex C99->gamma_secretase Cleavage Abeta42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta42_40 Abeta38_37 Aβ38 / Aβ37 (Less Amyloidogenic) gamma_secretase->Abeta38_37 BACE1->C99 RO7185876 This compound RO7185876->gamma_secretase Modulates

Figure 1. Amyloidogenic Processing of APP and the Modulatory Effect of this compound.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized in various in vitro and in vivo models.

Table 3: In Vitro Biological Activity of this compound

AssayCell LineEndpointIC50 (nM)Reference(s)
Aβ42 SecretionH4 (human neuroglioma)Inhibition of Aβ424 (total), 2 (free)[3]
Aβ42 SecretionHEK293Inhibition of Aβ424 (total), 2 (free)[3]
Aβ42 SecretionN2A (mouse neuroblastoma)Inhibition of Aβ424 (total), 2 (free)[3]
Notch SignalingHEK293Inhibition of Notch1>10,000[3]

Table 4: In Vitro Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference(s)
Hepatocyte Clearance (μL/min/Mcells)Human4.5[3]
Mouse6.7[3]
Rat43[3]
P-glycoprotein Efflux RatioHuman2.4[3]
Mouse3.3[3]
Fraction Unbound (%)Human5.4[3]
Mouse1.4[3]
Rat1.4[3]

Synthesis

The synthesis of this compound involves a multi-step process that begins with the formation of a racemic triazolo-azepine core, followed by chiral separation to isolate the desired (S)-enantiomer. The detailed, step-by-step laboratory protocol is not publicly available; however, the key synthetic transformations have been published.[3]

synthesis_workflow start Trifluorophenylacetic acid step1 Alkylation start->step1 step2 Acid chloride formation step1->step2 step3 Coupling with aminoguanidine & cyclization step2->step3 racemic_core Racemic triazolo-azepine core step3->racemic_core step4 Sandmeyer reaction racemic_core->step4 bromo_intermediate Bromo-triazole intermediate step4->bromo_intermediate step5 Buchwald-Hartwig amination bromo_intermediate->step5 racemic_product Racemic RO7185876 step5->racemic_product chiral_sep Chiral SFC Separation racemic_product->chiral_sep final_product This compound ((S)-enantiomer) chiral_sep->final_product

Figure 2. Synthetic Workflow for this compound.

Note: For a detailed experimental procedure, including reaction conditions and purification methods, it is recommended to consult the supporting information of the primary publication by Ratni et al. (2020).[3]

Experimental Protocols

The following sections provide an overview of the key assays used to characterize the biological activity of this compound. These are not exhaustive step-by-step protocols but are intended to provide the fundamental methodology.

In Vitro Cellular Aβ Secretion Assay

This assay is designed to quantify the effect of this compound on the secretion of Aβ peptides from cultured cells.

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the Swedish mutant form of human APP695 are commonly used.[8]

  • Methodology Overview:

    • Cells are seeded in 96-well plates.

    • After cell attachment, various concentrations of this compound are added.

    • The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the culture medium.

    • The supernatant is collected, and the concentrations of different Aβ species (Aβ38, Aβ40, Aβ42) are quantified using a sensitive immunoassay, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[8]

    • IC50 values are calculated from the dose-response curves.

abeta_assay_workflow A Seed H4-APPsw cells in 96-well plate B Add this compound (dose-response) A->B C Incubate for 24 hours B->C D Collect supernatant C->D E Quantify Aβ peptides (AlphaLISA) D->E F Data analysis (IC50) E->F notch_assay_workflow A Seed HEK293-Notch reporter cells B Add this compound and controls (e.g., DAPT) A->B C Incubate B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze for Notch inhibition E->F

References

(9R)-RO7185876: A Technical Guide to its Effect on Amyloid-Beta Peptide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9R)-RO7185876, also known as (S)-3, is a potent and selective novel γ-secretase modulator (GSM) from the triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike traditional γ-secretase inhibitors (GSIs) that block the enzyme's activity and are associated with mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation selectively reduces the production of the pathogenic amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while concurrently increasing the levels of shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[1] Critically, this is achieved without altering the total levels of Aβ peptides or interfering with the processing of other key γ-secretase substrates like Notch, thereby offering a promising safety profile.[1] Preclinical studies have demonstrated its efficacy in vitro in various cell lines and in vivo in a transgenic mouse model of Alzheimer's disease.[1] Currently, this compound is in Phase I clinical development.[3]

Introduction to Amyloid-Beta and Gamma-Secretase Modulation

The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease. This hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 species, in the brain initiates a cascade of events leading to synaptic dysfunction, neuroinflammation, and ultimately, neurodegeneration.[4] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[4]

The γ-secretase complex is an intramembrane protease composed of four core subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1] While complete inhibition of γ-secretase can effectively halt Aβ production, it also prevents the processing of over 90 other substrates, including the developmentally crucial Notch receptor, leading to severe side effects.[1]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs bind to an allosteric site on the γ-secretase complex, subtly altering its conformation.[1] This conformational change modifies the processive cleavage of the APP C-terminal fragment, shifting the product ratio away from the longer, pathogenic Aβ42 and Aβ40 peptides towards the shorter, more soluble, and less toxic Aβ38 and Aβ37 fragments.[1] This mechanism of action is particularly attractive as it addresses the production of the primary pathogenic species without the safety concerns associated with broad γ-secretase inhibition.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the γ-secretase complex. By binding to the complex, it is hypothesized to stabilize the enzyme-substrate interaction, promoting further processing of the Aβ peptides to shorter forms. This results in a significant reduction of Aβ42 and a lesser reduction of Aβ40, coupled with an increase in Aβ38 and Aβ37. A key advantage of this mechanism is the preservation of total Aβ levels and the absence of inhibition of Notch signaling, which is a major differentiator from GSIs.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase Complex Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Default Processing Ab38_37 Aβ38 / Aβ37 (Non-pathogenic) gamma_secretase->Ab38_37 Modulated Processing AICD AICD gamma_secretase->AICD RO7185876 This compound RO7185876->gamma_secretase Modulates C99->gamma_secretase

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound in reducing Aβ42 levels across different cell lines.

Table 1: In Vitro Potency of this compound [1]

Cell LineIC50 Aβ42 (nM)
Human Neuroglioma (H4)9 (total), 4 (free)
Human Embryonic Kidney (HEK292)4 (total), 2 (free)
Mouse Neuroblastoma (N2A)4 (total), 2 (free)

Table 2: In Vitro Selectivity Profile of this compound [1]

TargetIC50 (nM)
Human Notch>10,000

In vivo studies in an APP-Swe transgenic mouse model demonstrated that this compound produced a dose-dependent reduction in brain Aβ42 levels.[1] While specific quantitative data from the dose-response curve are not publicly available, the primary discovery publication includes a figure (Figure 10) illustrating the correlation between predicted and measured Aβ42 reduction, confirming its in vivo activity.[5]

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay was utilized to determine the in vitro potency of this compound in modulating Aβ peptide secretion.[1]

  • Cell Culture: Human neuroglioma H4 cells, stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L), were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS) and 0.2 mg/L Hygromycin B.

  • Cell Plating: Cells were plated in 96-well plates at a density of 30,000 cells per well in 100 µL of culture medium and incubated at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After 3-4 hours, test compounds, including this compound, were serially diluted and added to the wells. The final concentrations typically ranged from 0.0013 µM to 4 µM in a half-log step dilution series.

  • Incubation: The cells were incubated with the compounds for 24 hours.

  • Aβ Quantification: Following incubation, the cell culture supernatant was collected. The levels of secreted Aβ peptides (Aβ40, Aβ42, Aβ38, and Aβ37) were quantified using AlphaLISA or ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for Aβ42 reduction was calculated from the dose-response curves.

start Start plate_cells Plate H4-APP695swe cells in 96-well plates start->plate_cells incubate1 Incubate for 3-4 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 24 hours add_compound->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant quantify_abeta Quantify Aβ peptides (AlphaLISA/ELISA) collect_supernatant->quantify_abeta analyze_data Calculate IC50 values quantify_abeta->analyze_data end End analyze_data->end

Caption: In Vitro Aβ Secretion Assay Workflow.

In Vivo Evaluation in APP-Swe Transgenic Mice

This protocol was employed to assess the in vivo efficacy of this compound on brain Aβ levels.[1]

  • Animal Model: APP-Swe transgenic mice, which overexpress a mutated form of human APP leading to increased Aβ production, were used. Mice were typically 2-4 months of age.

  • Compound Administration: this compound was administered orally (per os) as a single dose.

  • Time Course and Dosing: Animals were sacrificed at a specific time point (e.g., 4 hours) after dosing. Different dose groups were used to establish a dose-response relationship.

  • Tissue Collection: Following sacrifice, brains were collected. One hemisphere (without the cerebellum) was used for Aβ analysis.

  • Brain Homogenization: The brain tissue was homogenized in a 1% diethylamine (DEA) buffer containing 50mM NaCl and protease inhibitors.

  • Extraction: The homogenate was incubated on ice for 5 hours and then centrifuged at 100,000 x g for 45 minutes to separate soluble Aβ.

  • Aβ Quantification: The supernatant containing the soluble Aβ fraction was collected, and the levels of Aβ40 and Aβ42 were quantified using specific ELISA or AlphaLISA kits.

  • Data Analysis: The percentage reduction of brain Aβ levels in the treated groups was compared to the vehicle-treated control group.

start Start select_mice Select APP-Swe transgenic mice start->select_mice administer_compound Administer this compound orally (single dose) select_mice->administer_compound wait Wait for a defined period (e.g., 4 hours) administer_compound->wait sacrifice_collect Sacrifice mice and collect brain tissue wait->sacrifice_collect homogenize Homogenize brain in DEA buffer sacrifice_collect->homogenize centrifuge Centrifuge to separate soluble fraction homogenize->centrifuge quantify_abeta Quantify brain Aβ levels (ELISA/AlphaLISA) centrifuge->quantify_abeta analyze Analyze dose-response effect quantify_abeta->analyze end End analyze->end

Caption: In Vivo Efficacy Testing Workflow.

Conclusion and Future Directions

This compound is a promising γ-secretase modulator that has demonstrated a desirable preclinical profile for the potential treatment of Alzheimer's disease. Its ability to selectively reduce pathogenic Aβ species without impacting Notch signaling addresses a key safety concern that has plagued previous attempts to target γ-secretase. The in vitro potency and in vivo efficacy, coupled with a favorable pharmacokinetic profile, have supported its advancement into clinical trials. The results of the ongoing Phase I study will be crucial in determining the safety, tolerability, and pharmacodynamic effects of this compound in humans, and will ultimately inform its potential as a disease-modifying therapy for Alzheimer's disease.

References

In vitro characterization of (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Characterization of (9R)-RO7185876

Introduction

This compound, also identified as (S)-3, is a potent and selective γ-secretase modulator (GSM) developed as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Alzheimer's disease pathology is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase enzyme complex.[1] The γ-secretase cleavage produces Aβ peptides of varying lengths, with the longer forms, particularly Aβ42, being highly prone to aggregation and neurotoxicity.[1]

Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to severe side effects by interfering with other crucial signaling pathways like Notch processing, GSMs allosterically modulate the enzyme.[1][4] This modulation shifts the cleavage preference of γ-secretase to produce shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while decreasing the production of the pathogenic Aβ42 and Aβ40 species.[1] Critically, this is achieved without altering the total amount of Aβ peptides produced and without inhibiting the processing of other γ-secretase substrates like Notch, offering a more favorable safety profile.[1][5] this compound belongs to a novel chemical class of triazolo-azepines and has demonstrated a promising in vitro and in vivo profile.[1][3]

Mechanism of Action: γ-Secretase Modulation

The γ-secretase complex is composed of four protein subunits: presenilin (PS), nicastrin (Nct), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[1] Presenilin forms the catalytic core of the enzyme.[1] GSMs like this compound are believed to bind to presenilin, stabilizing the enzyme-substrate complex in a way that promotes processive cleavage, resulting in a higher proportion of shorter, soluble Aβ peptides.[1] This mechanism effectively reduces the concentration of the aggregation-prone Aβ42 peptide, which is central to the amyloid cascade hypothesis of Alzheimer's disease.

G cluster_app Amyloidogenic Pathway cluster_gamma γ-Secretase Action cluster_gsm GSM Intervention cluster_notch Notch Pathway (Unaffected by GSMs) APP APP (Amyloid Precursor Protein) BACE1 BACE1 Cleavage APP->BACE1 C99 C99 Fragment (β-CTF) BACE1->C99 gamma_secretase γ-Secretase Complex (PS1, Nicastrin, Aph-1, Pen-2) C99->gamma_secretase Ab42_40 Pathogenic Aβ (Aβ42, Aβ40) gamma_secretase->Ab42_40 gamma_secretase->Ab42_40 Decreases Ab38_37 Shorter Aβ (Aβ38, Aβ37) gamma_secretase->Ab38_37 gamma_secretase->Ab38_37 Increases RO7185876 This compound (GSM) RO7185876->gamma_secretase Modulates Notch_Cleavage γ-Secretase Cleavage Notch_Receptor Notch Receptor Notch_Receptor->Notch_Cleavage NICD NICD Release & Cell Signaling Notch_Cleavage->NICD GSI GSI (Inhibitor) GSI->Notch_Cleavage Inhibits

Caption: Mechanism of this compound as a γ-Secretase Modulator (GSM).

Quantitative In Vitro Profile

The in vitro characteristics of this compound highlight its potency, selectivity, and favorable drug-like properties. The data presented below is a summary from cellular assays and pharmacokinetic studies.

ParameterValueDescription
IC₅₀ Aβ42 15 nMThe half-maximal inhibitory concentration for the production of the pathogenic Aβ42 peptide in cellular assays.[6]
IC₅₀ Notch >10,000 nMThe half-maximal inhibitory concentration for the cleavage of Notch receptor; a high value indicates selectivity and lack of interference with the Notch pathway.[1]
Solubility 0.7 µg/mLAqueous solubility, a key parameter for drug absorption and formulation.[6]
Human Hepatocyte Clearance 3.1 µL/min/McellsA measure of metabolic stability in human liver cells; a lower value suggests slower clearance and potentially longer half-life.[6]
Free In Vitro Potency (Mouse) 2.0 nMThe concentration required to achieve a 50% effect in mouse-based cellular assays, adjusted for protein binding.[1]
Free In Vivo IC₅₀ Aβ42 (Mouse) 2.5 nMThe in vivo concentration in the brain required to reduce Aβ42 production by 50% in a mouse model, showing good correlation with in vitro potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are the core protocols used for the characterization of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of various Aβ peptide species from a cultured human cell line.

a) Cell Culture and Plating:

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform containing the Swedish double mutation (K595N/M596L).[7]

  • Plating: Cells are plated at a density of 30,000 cells per well in 96-well plates using IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[7]

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment.[7]

b) Compound Treatment:

  • Preparation: Test compounds are serially diluted in culture media.[7]

  • Addition: Approximately 3-4 hours after cell plating, 50 µL of the compound solution (as a 1.5-fold concentrate) is added to the wells to achieve the desired final concentrations.[7] A typical dose-response curve involves an eight-point half-log dilution series, ranging from 4 µM down to 0.0013 µM.[7]

  • Incubation: The cells are incubated with the compound for 24 hours.[7]

c) Aβ Quantification (AlphaLISA):

  • Supernatant Collection: After incubation, 20 µL of the cell culture supernatant is transferred to a new assay plate.[7]

  • Antibody Incubation: 10 µL of a mixture containing an AlphaLISA-coupled capture antibody and a biotinylated detection antibody is added. The plate is incubated for 3 hours at room temperature with gentle shaking.[7]

  • Donor Bead Addition: 20 µL of streptavidin-coated Donor Beads are added, and the plate is incubated for another 30 minutes at room temperature, protected from light.[7]

  • Data Acquisition: The plate is read on a Paradigm AlphaLISA Reader (excitation at 680 nm, emission at 570 nm).[7]

d) Data Analysis:

  • The measured signals are used to calculate IC₅₀ values for the inhibition of Aβ peptide secretion via nonlinear regression fit analysis.[7]

G start Start plate_cells Plate H4-APP695swe Cells (30,000 cells/well) start->plate_cells incubate1 Incubate for 3-4h (37°C, 5% CO2) plate_cells->incubate1 add_compound Add this compound (8-point dilution series) incubate1->add_compound incubate2 Incubate for 24h add_compound->incubate2 collect_supernatant Collect 20µL Supernatant incubate2->collect_supernatant alpha_lisa Perform AlphaLISA for Aβ peptides collect_supernatant->alpha_lisa read_plate Read Plate (Ex: 680nm, Em: 570nm) alpha_lisa->read_plate analyze Calculate IC50 Values (Nonlinear Regression) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Aβ secretion assay.
Notch Cellular Reporter Assay

This assay is critical to confirm the selectivity of the GSM and ensure it does not inhibit the Notch signaling pathway.

a) Cell Culture and Plating:

  • Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter gene.[7]

  • Plating: Cells are seeded in 96-well microtiter plates to approximately 80% confluency.[7]

b) Compound Treatment:

  • Addition: Compounds are added at a 10x concentration in a 1/10 volume of medium, with a final DMSO concentration of 0.8% (v/v).[7]

  • Incubation: Plates are incubated for 20 hours at 37°C and 5% CO₂.[7]

c) Luciferase Activity Measurement:

  • Equilibration: Plates are equilibrated to room temperature.[7]

  • Reagent Addition: 45 µL of Steady-Glo Mix (Promega) is added to each well, followed by a 20-minute incubation at room temperature.[7]

  • Data Acquisition: Chemiluminescence is measured using a microplate reader.[7] The resulting data is used to determine the IC₅₀ for Notch inhibition, confirming the compound's selectivity.

References

The Rise of Triazolo-azepines: A Technical Guide to the Discovery and Development of Novel Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid form (Aβ42), in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1][2] Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1][2] While complete inhibition of γ-secretase has proven to be a challenging therapeutic strategy due to mechanism-based toxicities associated with the inhibition of other critical substrates like Notch, a more nuanced approach has emerged: γ-secretase modulators (GSMs).[3][4] This technical guide provides an in-depth overview of the discovery and development of a promising class of non-steroidal anti-inflammatory drug (NSAID)-derived heterocyclic GSMs: the triazolo-azepines. We will delve into their synthesis, key experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

The Triazolo-azepine Scaffold: Discovery and Synthesis

The triazolo-azepine core represents a significant advancement in the quest for potent and selective GSMs. Researchers at Hoffmann-La Roche identified this scaffold as a promising chemical series for modulating γ-secretase activity, leading to the filing of patent WO 2019/121434 A1, which covers a range of triazolo-azepine derivatives.[1][2]

General Synthetic Approach

The synthesis of 3-aryl-6,7,8,9-tetrahydro-5H-[1][2][5]triazolo[4,3-a]azepines, a core structure of interest, generally involves a multi-step sequence. A common strategy begins with the appropriate azepine precursor, which is then subjected to a series of reactions to construct the fused triazole ring. While specific reaction conditions and starting materials vary depending on the desired substitutions, a representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of a Representative Triazolo-azepine Analog

This protocol is a generalized representation based on established synthetic methodologies for similar heterocyclic systems.

  • Step 1: Formation of the Azepine Intermediate. A substituted 2-azido-benzaldehyde is reacted with a propargylamine derivative in a suitable solvent like methanol at an elevated temperature (e.g., 40°C).

  • Step 2: Ugi-Azide Reaction. To the intermediate from Step 1, an isocyanide and trimethylsilyl azide (TMSN3) are added, and the reaction is stirred at 40°C for several hours (e.g., 12 hours).

  • Step 3: Intramolecular Cycloaddition. The solvent is removed, and the residue is redissolved in a high-boiling solvent such as acetonitrile. The mixture is then heated in a sealed vial at a high temperature (e.g., 130°C) to facilitate an intramolecular azide-alkyne cycloaddition, forming the triazole ring fused to the azepine core.

  • Step 4: Purification. The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Characterization of Triazolo-azepine GSMs: Key Experimental Protocols

The evaluation of novel GSMs requires a battery of robust in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro Potency and Selectivity Assessment

1. Cell-Based Aβ42 Reduction Assay using AlphaLISA

This assay is a high-throughput method to quantify the reduction of secreted Aβ42 from cells overexpressing human APP. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that does not require wash steps, making it highly efficient.

Experimental Protocol: AlphaLISA for Aβ42 Quantification

  • Cell Culture and Treatment:

    • Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L) are seeded in 96-well plates.

    • Cells are incubated with varying concentrations of the triazolo-azepine GSMs (typically in DMSO, with a final concentration not exceeding 0.5%) for a defined period (e.g., 24 hours).

  • Sample Preparation:

    • After incubation, the cell culture supernatant is collected.

  • AlphaLISA Procedure (using a commercial kit, e.g., PerkinElmer Human Amyloid beta 1-42 Kit):

    • A mix of biotinylated anti-Aβ42 antibody and acceptor beads conjugated to a second anti-Aβ42 antibody is added to the supernatant samples in a 384-well assay plate.

    • The plate is incubated at room temperature to allow for the formation of the antibody-Aβ42-bead complex.

    • Streptavidin-coated donor beads are added under subdued light.

    • The plate is incubated in the dark to allow the donor beads to bind to the biotinylated antibody.

    • The plate is read on an AlphaLISA-compatible plate reader. Excitation at 680 nm leads to a luminescent signal at 615 nm if Aβ42 is present to bring the donor and acceptor beads into proximity.

  • Data Analysis:

    • A standard curve is generated using known concentrations of synthetic Aβ42 peptide.

    • The concentration of Aβ42 in the cell supernatants is determined from the standard curve.

    • IC50 values (the concentration of the compound that causes a 50% reduction in Aβ42 levels) are calculated.

In Vivo Efficacy Assessment in Alzheimer's Disease Mouse Models

Transgenic mouse models that overexpress human APP and develop age-dependent Aβ pathology are crucial for evaluating the in vivo efficacy of GSMs.

1. Animal Model and Drug Administration

  • Model: Commonly used models include the APP/PS1 and 5XFAD transgenic mice.

  • Administration: Triazolo-azepine GSMs are typically administered orally (e.g., via gavage) once daily for a specified duration (e.g., several weeks or months).

2. Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory, functions that are typically impaired in AD mouse models.

Experimental Protocol: Morris Water Maze

  • Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged in one quadrant. Visual cues are placed around the room.

  • Acquisition Phase: Mice undergo several trials per day for consecutive days, starting from different locations in the pool, to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

3. Histopathological Analysis of Aβ Plaques

Following behavioral testing, brain tissue is analyzed to quantify the Aβ plaque burden.

Experimental Protocol: Immunohistochemistry for Aβ Plaques

  • Tissue Preparation: Mice are euthanized, and their brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.

  • Immunostaining: Brain sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8). A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme for colorimetric detection) is then applied.

  • Imaging and Quantification: The stained sections are imaged using a microscope, and the Aβ plaque area and number are quantified using image analysis software.

Pharmacokinetic Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of triazolo-azepine GSMs, particularly their ability to cross the blood-brain barrier, is critical.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Drug Administration: A single dose of the triazolo-azepine GSM is administered to mice, typically via oral gavage or intravenous injection.

  • Sample Collection: At various time points post-administration, blood samples are collected. At the terminal time point, mice are euthanized, and brain tissue is harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain-to-plasma concentration ratio, are calculated.

Quantitative Data Summary

The following tables summarize representative quantitative data for triazolo-azepine and other relevant GSMs from the literature. It is important to note that specific data for the Hoffmann-La Roche compounds from WO 2019/121434 A1 are not publicly available in detail; therefore, data from closely related compounds are presented for illustrative purposes.

Table 1: In Vitro Potency of Representative γ-Secretase Modulators

Compound IDChemical ClassCell LineAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 EC50 (nM)Reference
Compound 1 PyridazineSH-SY5Y-APP4.18018[6]
Compound 2 PyridazineSH-SY5Y-APP5.38729[6]
BMS-932481 Pyrimidine6[7]
PF-06648671 Pyridopyrazine-1,6-dione[7]
RO7101556 Triazolo-azepine[7]

Table 2: In Vivo Efficacy of a Representative GSM (Compound 2)

SpeciesDose (mg/kg)Route% Aβ42 Reduction (Plasma)% Aβ40 Reduction (Plasma)% Aβ42 Reduction (Brain)% Aβ40 Reduction (Brain)Reference
Mouse5p.o.78575429[6]
Mouse25p.o.>80~70~75~50[6]
Mouse50p.o.>85~75~80~60[6]

Table 3: Pharmacokinetic Parameters of a Representative GSM (Compound 2) in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain/Plasma RatioReference
10p.o.12300.52890~1.5[6]

Signaling Pathways and Experimental Workflows

The mechanism of action of GSMs involves an allosteric modulation of the γ-secretase complex, leading to a shift in the cleavage site of APP, rather than outright inhibition. This results in a decrease in the production of longer, more amyloidogenic Aβ species (like Aβ42) and a concomitant increase in shorter, less aggregation-prone species (like Aβ37 and Aβ38).

Gamma-Secretase Signaling Pathway

Gamma_Secretase_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase gamma_secretase γ-Secretase C99->gamma_secretase Ab42 Aβ42 (amyloidogenic) gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 (shorter, less amyloidogenic) gamma_secretase->Ab38 AICD AICD gamma_secretase->AICD plaques Amyloid Plaques Ab42->plaques GSM Triazolo-azepine GSM GSM->gamma_secretase allosteric modulation

Caption: Gamma-secretase processing of APP and the modulatory effect of GSMs.

Experimental Workflow for GSM Development

GSM_Development_Workflow synthesis Synthesis of Triazolo-azepine Analogs in_vitro In Vitro Screening (Aβ42 AlphaLISA Assay) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->synthesis Iterative Design pk Pharmacokinetic Studies (Brain Penetration) sar->pk Potent Compounds in_vivo In Vivo Efficacy Studies (AD Mouse Models) pk->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->sar clinical_candidate Clinical Candidate Selection lead_optimization->clinical_candidate

Caption: A typical workflow for the discovery and development of GSMs.

Conclusion

Triazolo-azepine gamma-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease by selectively reducing the production of the pathogenic Aβ42 peptide without the adverse effects associated with broad-spectrum γ-secretase inhibition. The development of this class of compounds has been guided by a systematic approach involving targeted synthesis, robust in vitro and in vivo screening assays, and a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and workflows presented in this guide provide a framework for the continued discovery and optimization of novel GSMs, with the ultimate goal of delivering an effective disease-modifying therapy for Alzheimer's disease.

References

(9R)-RO7185876: A Deep Dive into its Selectivity for the Notch Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876, a novel triazolo-azepine derivative, has emerged as a potent γ-secretase modulator (GSM) with significant potential for the treatment of Alzheimer's disease.[1][2] A critical aspect of its therapeutic promise lies in its selective modulation of γ-secretase activity on the Amyloid Precursor Protein (APP) while sparing the physiologically crucial Notch signaling pathway. This technical guide provides an in-depth analysis of the selectivity of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action: γ-Secretase Modulation

γ-secretase is a multi-subunit protease responsible for the final cleavage of several transmembrane proteins, including APP and Notch receptor.[1] In the context of Alzheimer's disease, the cleavage of APP by γ-secretase can produce amyloid-beta (Aβ) peptides of varying lengths. The longer forms, particularly Aβ42 and Aβ40, are prone to aggregation and form the amyloid plaques characteristic of the disease.[1]

This compound functions as a GSM, which means it doesn't inhibit the overall activity of γ-secretase. Instead, it binds to the enzyme and allosterically modifies its function.[3] This modulation results in a shift in the cleavage pattern of APP, leading to a decrease in the production of the pathogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, non-amyloidogenic Aβ37 and Aβ38 peptides.[1] Crucially, the total amount of Aβ peptides remains unchanged.[1]

Unraveling the Selectivity for the Notch Pathway

The Notch signaling pathway is fundamental for numerous cellular processes, and its inhibition can lead to severe toxicities. Early attempts to target γ-secretase with inhibitors (GSIs) were often hampered by mechanism-based side effects due to the concurrent inhibition of Notch processing.[4] GSMs like this compound represent a significant advancement by decoupling the desired effect on APP processing from the undesirable inhibition of the Notch pathway.[1]

Quantitative Analysis of In Vitro Selectivity

The selectivity of this compound for modulating Aβ production over inhibiting Notch signaling has been demonstrated in cellular assays. The following tables summarize the key quantitative data.

Compound Aβ42 IC50 (nM) Aβ40 IC50 (nM) Aβ38 EC50 (nM) Aβ37 EC50 (nM)
This compound ((S)-3)2.02.03.03.0
Table 1: In Vitro Potency of this compound in Modulating Aβ Peptides. Data from Ratni et al., 2020.
Compound Notch Signaling IC50 (µM)
This compound ((S)-3)>10
Table 2: In Vitro Notch Selectivity of this compound. Data from Ratni et al., 2020.

As the data illustrates, this compound potently modulates Aβ peptide levels at low nanomolar concentrations, while having no significant effect on Notch signaling at concentrations up to 10 µM, demonstrating a selectivity window of over 5000-fold.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the potency and selectivity of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of different Aβ peptide species from cultured cells.

Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[5]

Protocol:

  • Cell Plating: Plate H4-APP695swe cells at a density of 30,000 cells/well in 96-well plates containing IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.[5]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 environment.[5]

  • Compound Addition: After 3-4 hours, add the test compounds (dissolved in culture media) to the wells. A typical dose-response curve is generated using a range of concentrations (e.g., from 4 µM down to 0.0013 µM in half-log steps).[5]

  • Incubation with Compound: Incubate the cells with the compound for 24 hours.[5]

  • Supernatant Collection: After incubation, transfer the cell culture supernatant to an assay plate for analysis.[5]

  • Aβ Quantification: Use an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the levels of Aβ42, Aβ40, Aβ38, and Aβ37. This involves adding a mixture of an AlphaLISA-coupled capture antibody and a biotinylated detection antibody, followed by the addition of donor beads.[5]

  • Data Analysis: Read the plate on a Paradigm AlphaLISA Reader. Calculate IC50 (for inhibition of Aβ42 and Aβ40) and EC50 (for elevation of Aβ38 and Aβ37) values using non-linear regression fit analysis.[5]

Notch Cellular Reporter Assay

This assay measures the effect of the compound on Notch signaling activity.

Cell Line: HEK293 cells stably transfected with a human Notch1 expression construct and a luciferase reporter gene under the control of a Notch-responsive promoter.[5]

Protocol:

  • Cell Plating: Seed the HEK293-Notch reporter cells in 96-well microtiter plates to approximately 80% confluency.[5]

  • Compound Addition: Add the test compounds at various concentrations. The final DMSO concentration should be kept constant (e.g., 0.8% v/v).[5]

  • Incubation: Incubate the plates for 20 hours at 37°C and 5% CO2.[5]

  • Lysis and Luciferase Measurement: Equilibrate the plates to room temperature and add a luciferase substrate mix (e.g., SteadyGlo).[5]

  • Data Analysis: Measure the chemiluminescence using a microplate reader. A decrease in the luciferase signal indicates inhibition of the Notch pathway. Calculate the IC50 value from the dose-response curve.[5]

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanism and experimental design, the following diagrams are provided.

cluster_app APP Processing cluster_notch Notch Signaling cluster_gsm Site of Action APP APP C99 C99 APP->C99 β-secretase Ab_peptides Aβ Peptides (Aβ42, Aβ40, Aβ38, Aβ37) C99->Ab_peptides γ-secretase Notch_receptor Notch Receptor NICD NICD Notch_receptor->NICD γ-secretase Gene_transcription Gene Transcription NICD->Gene_transcription Translocates to Nucleus RO7185876 This compound (GSM) RO7185876->C99 Modulates Cleavage RO7185876->Notch_receptor No Inhibition

Caption: Mechanism of this compound Action

cluster_workflow Selectivity Assessment Workflow cluster_assays Parallel Assays start Start cell_culture Culture H4-APP695swe & HEK293-Notch Cells start->cell_culture compound_treatment Treat cells with this compound (Dose-Response) cell_culture->compound_treatment incubation 20-24h Incubation compound_treatment->incubation abeta_assay Aβ Secretion Assay (AlphaLISA) incubation->abeta_assay notch_assay Notch Reporter Assay (Luciferase) incubation->notch_assay data_analysis Data Analysis (IC50 / EC50 Calculation) abeta_assay->data_analysis notch_assay->data_analysis selectivity Determine Selectivity Window (Notch IC50 / Aβ IC50) data_analysis->selectivity end End selectivity->end

Caption: Experimental Workflow for Selectivity Profiling

Conclusion

This compound stands out as a highly selective γ-secretase modulator. The extensive in vitro data, supported by robust experimental protocols, clearly demonstrates its ability to potently modulate the production of Aβ peptides associated with Alzheimer's disease pathology, while critically avoiding the inhibition of the Notch signaling pathway. This high degree of selectivity is a key feature that mitigates the risk of mechanism-based toxicities and underscores the therapeutic potential of this compound in the development of a safe and effective treatment for Alzheimer's disease.

References

Preclinical Profile of (9R)-RO7185876: A Novel γ-Secretase Modulator for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(9R)-RO7185876 , also identified as (S)-3, is a potent and selective γ-secretase modulator (GSM) from the novel triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated its ability to modulate the γ-secretase enzyme, shifting the production of amyloid-beta (Aβ) peptides from the highly amyloidogenic Aβ42 and Aβ40 forms to shorter, less aggregation-prone species like Aβ37 and Aβ38, without inhibiting the overall activity of the enzyme or affecting the processing of other key substrates like Notch.[1] This profile suggests a promising safety and efficacy window, addressing a key challenge faced by previous γ-secretase inhibitors which showed mechanism-based toxicities.[1][5]

This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Data Presentation

In Vitro Profile of this compound

The in vitro characteristics of this compound highlight its potency in modulating Aβ42 production and its selectivity over the Notch signaling pathway. The compound was evaluated in various cell-based assays to determine its half-maximal inhibitory concentration (IC50) for Aβ42 and Notch, alongside other key drug-like properties.

ParameterCell Line/AssayValue
h IC50 Aβ42 (total/free) H4 (Human Neuroglioma)9 / 4 nM
h IC50 Aβ42 (total/free) HEK2924 / 2 nM
Mouse IC50 N2A (total/free) N2A (Mouse Neuroblastoma)4 / 2 nM
h Notch IC50 HEK293 (Notch Reporter Assay)>10,000 nM
LogD N/A3.8
Clearance in Hepatocytes (h/m/r) Human / Mouse / Rat4.5 / 6.7 / 43 µL/min/Mcells
P-gp Efflux Ratio (h/m) Human / Mouse2.4 / 3.3
Fraction Unbound (h/m/r) Human / Mouse / Rat5.4% / 1.4% / 1.4%
Genotoxicity (Ames/MNT) N/Aclean / clean
hERG IC20 / IC50 N/A0.3 / 1.4 µM
Data sourced from Ratni et al., 2020.[1]
In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice

Single-dose pharmacokinetic (SDPK) studies were conducted in C57BL/6J mice to assess the in vivo properties of this compound. The compound exhibited good oral bioavailability and a half-life suitable for once-a-day dosing.[1] Pharmacodynamic (PD) studies in APP-Swedish transgenic mice demonstrated a dose-dependent modulation of brain Aβ peptides.

ParameterRouteValue
Dose IV / PO1 mg/kg / 3 mg/kg
Half-life (T½) IV / PO3.2 h / 3.6 h
Clearance (Cl) IV19 mL/min/kg
Volume of Distribution (Vss) IV4.9 L/kg
Max Concentration (Cmax) PO443 ng/mL
Time to Cmax (Tmax) PO0.5 h
Area Under the Curve (AUC) PO1292 ng·h/mL
Oral Bioavailability (F) N/A71%
In Vivo free IC50 Aβ42 (Brain) PO2.5 nM
Data sourced from Ratni et al., 2020.[1]

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

The potency of this compound in modulating Aβ secretion was determined using human neuroglioma (H4) cells stably overexpressing the human amyloid precursor protein (APP) 695 isoform with the Swedish double mutation (K595N/M596L).

  • Cell Plating: H4-APP695swe cells were plated at a density of 30,000 cells per well in 96-well plates using IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.

  • Incubation: The plated cells were incubated for a period at 37°C in a 5% CO2 environment.

  • Compound Addition: Following incubation, the cell culture supernatant was transferred to an assay plate.

  • Detection: A mixture of AlphaLISA-coupled capture antibody and biotinylated detection antibody was added to the supernatant and incubated for 3 hours at room temperature with gentle shaking. Subsequently, Donor beads were added, and the plate was incubated for another 30 minutes.

  • Data Acquisition: The plate was read on a Paradigm AlphaLISA Reader (excitation at 680 nm, emission at 570 nm).

  • Analysis: The measured signals were used to calculate IC50 values for the inhibition of Aβ peptide secretion through nonlinear regression fit analysis.[6]

Notch Cellular Reporter Assay

To assess the selectivity of this compound, a cellular reporter assay was employed using a HEK293 cell line stably transfected to express human Notch1 and a luciferase reporter.

  • Cell Seeding: Cells were seeded in 96-well microtiter plates to approximately 80% confluency in a specialized cell culture medium.

  • Compound Application: The test compounds were added at a 10x concentration in a medium containing 8% DMSO (final DMSO concentration of 0.8%).

  • Incubation: The plates were incubated for 20 hours at 37°C and 5% CO2.

  • Luminescence Measurement: After equilibration to room temperature, SteadyGlo Mix was added, and the plates were incubated for an additional 20 minutes. Chemiluminescence was then measured using a SpectraMax Paradigm Multi-Mode Microplate Reader.[6]

In Vivo Acute Treatment of APP-Swe Transgenic Mice

The pharmacodynamic effects of this compound on brain Aβ levels were evaluated in APP-Swe transgenic mice.

  • Animal Model: Male APP-Swe transgenic mice, aged 2-4 months, were used for the study.

  • Dosing: The compound was administered once per os in the morning at various doses.

  • Sample Collection: Four hours post-dosing, the animals were sacrificed, and brain samples were collected.

  • Tissue Processing: One brain hemisphere (without the cerebellum) was homogenized in a 1% DEA buffer containing protease inhibitors.

  • Aβ Peptide Measurement: The levels of different Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) in the brain homogenates were determined to assess the in vivo efficacy of the compound.[1][6]

Mandatory Visualization

Signaling Pathway Diagram

RO7185876_Mechanism_of_Action cluster_peptides Aβ Peptide Production APP APP C99 C99 APP->C99 BACE1 cleavage gamma_secretase γ-Secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Standard Pathway Ab37_38 Aβ37 / Aβ38 (Non-amyloidogenic) gamma_secretase->Ab37_38 Modulated Pathway RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: Mechanism of action of this compound on APP processing.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_potency Cellular Aβ Secretion Assay (H4, HEK292, N2A cells) dmpk_assays ADME & Safety Assays (Hepatocyte clearance, P-gp, hERG, etc.) invitro_potency->dmpk_assays invitro_selectivity Notch Reporter Assay (HEK293 cells) invitro_selectivity->dmpk_assays pk_studies Pharmacokinetic Studies (C57BL/6J mice) dmpk_assays->pk_studies Candidate Selection pd_studies Pharmacodynamic Studies (APP-Swe transgenic mice) pk_studies->pd_studies tox_studies Toxicology Studies (Dose range-finding) pd_studies->tox_studies conclusion Selection for Human Enabling Studies tox_studies->conclusion

Caption: Preclinical evaluation workflow for this compound.

References

Foundational Research on Gamma-Secretase Modulation by (9R)-RO7185876: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate gamma-secretase to shift its cleavage of the amyloid precursor protein (APP).[1][3][4] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[1][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Gamma-Secretase Modulation

Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of APP to produce amyloid-beta peptides.[5][6][7] The process begins with the cleavage of APP by β-secretase (BACE1), which generates a membrane-bound C-terminal fragment of 99 amino acids (C99).[1][8] Gamma-secretase then sequentially cleaves C99 at multiple sites.[6][9] The initial cleavage, termed ε-cleavage, releases the APP intracellular domain (AICD).[6][9] This is followed by a series of processive cleavages, primarily occurring every three amino acids, which generate Aβ peptides of varying lengths.[6][9] Two main pathways have been identified: the Aβ49 → Aβ46 → Aβ43 → Aβ40 pathway and the Aβ48 → Aβ45 → Aβ42 → Aβ38 pathway.[6][9]

This compound acts as a GSM by binding to presenilin, the catalytic subunit of the gamma-secretase complex.[1][3] This binding induces a conformational change in the enzyme, which alters its processive cleavage of the C99 substrate.[3] Specifically, it enhances the cleavage that leads to the production of shorter Aβ peptides, such as Aβ37 and Aβ38, at the expense of the longer, more pathogenic Aβ42 and Aβ40 peptides.[1] Importantly, this modulation does not inhibit the overall proteolytic activity of gamma-secretase, thus avoiding the interference with Notch processing that is associated with GSIs.[1][10]

Below is a diagram illustrating the amyloid precursor protein processing pathway and the influence of gamma-secretase modulators.

cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway cluster_2 Gamma-Secretase Modulation APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) cleavage APP->BACE1 alpha_secretase α-secretase cleavage APP->alpha_secretase C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase cleavage C99->gamma_secretase Abeta Aβ Peptides (Aβ40, Aβ42, etc.) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD plaques Amyloid Plaques Abeta->plaques sAPPalpha sAPPα alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non_amyloid gamma_secretase_non_amyloid C83->gamma_secretase_non_amyloid γ-secretase cleavage p3 p3 peptide gamma_secretase_non_amyloid->p3 AICD_non_amyloid AICD_non_amyloid gamma_secretase_non_amyloid->AICD_non_amyloid AICD GSM This compound (GSM) gamma_secretase_mod γ-secretase GSM->gamma_secretase_mod Abeta_short Shorter Aβ Peptides (Aβ37, Aβ38) gamma_secretase_mod->Abeta_short Increased Production Abeta_long Longer Aβ Peptides (Aβ40, Aβ42) gamma_secretase_mod->Abeta_long Decreased Production C99_mod C99 fragment C99_mod->gamma_secretase_mod

Figure 1: APP Processing and GSM Action.

Quantitative Data

The preclinical development of this compound involved comprehensive in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile.[1]

In Vitro Potency

The potency of this compound was assessed in a cellular assay measuring the modulation of Aβ secretion. The half-maximal inhibitory concentrations (IC50) for the reduction of Aβ42 and Aβ40, and the half-maximal effective concentration (EC50) for the increase of Aβ38 are summarized below.

CompoundAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 EC50 (nM)
This compound 2.02520

Table 1: In vitro potency of this compound in a human neuroglioma H4 cell line overexpressing human APP695 with the Swedish double mutation.[1]

In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies were conducted in mice to evaluate the in vivo profile of this compound.[1]

SpeciesAdministrationDose (mg/kg)T1/2 (h)F (%)
MouseIV13.4-
MousePO3-53

Table 2: Pharmacokinetic parameters of this compound in C57BL/6J mice.[1]

The in vivo efficacy was determined by measuring the reduction of Aβ42 in the brain of APP-Swedish transgenic mice.

CompoundIn vivo free IC50 for Aβ42 reduction (nM)
This compound 2.5

Table 3: In vivo potency of this compound in APP-Swedish transgenic mice.[1]

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of a compound on the secretion of different Aβ peptide species from cultured cells.[11]

Cell Line and Culture:

  • Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L) are used.[11]

  • Cells are maintained in IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[11]

Assay Procedure:

  • Plate cells at a density of 30,000 cells/well in 96-well plates.[11]

  • After 3-4 hours, add the test compound diluted in culture media. A typical dose-response curve ranges from 4 µM down to 0.0013 µM in half-log steps.[11]

  • Incubate the cells with the compound for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • After incubation, collect the cell culture supernatant for Aβ quantification.[11]

Quantification of Aβ Peptides:

  • Aβ peptides in the supernatant are quantified using AlphaLISA assay kits (Perkin Elmer).[11]

  • 20 µl of the supernatant is transferred to an assay plate.[11]

  • 10 µl of a mixture of AlphaLISA acceptor beads conjugated to a capture antibody and biotinylated detection antibody is added.[11]

  • The plate is incubated for 3 hours at room temperature with gentle shaking.[11]

  • 10 µl of streptavidin-coated donor beads are added, and the plate is incubated for another 30 minutes in the dark.[11]

  • The plate is read on an EnVision plate reader.[11]

Below is a workflow diagram for the in vitro cellular Aβ secretion assay.

cluster_workflow In Vitro Aβ Secretion Assay Workflow start Start plate_cells Plate H4-APP695swe cells (30,000 cells/well) start->plate_cells add_compound Add this compound (Dose-response) plate_cells->add_compound incubate Incubate 24h at 37°C, 5% CO2 add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant alpha_lisa AlphaLISA for Aβ quantification collect_supernatant->alpha_lisa read_plate Read plate on EnVision reader alpha_lisa->read_plate analyze_data Analyze Data (IC50/EC50) read_plate->analyze_data end End analyze_data->end

Figure 2: In Vitro Assay Workflow.
Acute Treatment of APP-Swe Transgenic Mice

This in vivo study assesses the pharmacodynamic effect of the compound on brain Aβ levels.[1]

Animal Model:

  • APP-Swedish transgenic mice are used as the animal model.[1]

Procedure:

  • Administer this compound orally to the mice.[1]

  • At specified time points after administration, euthanize the animals and collect brain tissue.[1]

  • Homogenize the brain tissue and extract Aβ peptides.[1]

  • Quantify the levels of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) using appropriate immunoassays (e.g., Meso Scale Discovery).[1][12]

Data Analysis:

  • Determine the in vivo IC50 for Aβ42 reduction by correlating the brain concentrations of the compound with the observed reduction in Aβ42 levels.[1]

Conclusion

This compound is a potent gamma-secretase modulator with a promising preclinical profile. Its mechanism of action, which involves shifting APP processing towards the production of shorter, non-amyloidogenic Aβ peptides without inhibiting the overall activity of gamma-secretase, represents a significant advancement over traditional gamma-secretase inhibitors. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy in reducing the levels of the pathogenic Aβ42 peptide. The detailed experimental protocols provided in this guide offer a foundation for further research and development in the field of Alzheimer's disease therapeutics.

References

Methodological & Application

Application Notes and Protocols for (9R)-RO7185876 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876 , also referred to as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP) from producing longer, aggregation-prone amyloid-β (Aβ) peptides, such as Aβ42, to shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and a summary of its in vitro profile.

Signaling Pathway of γ-Secretase Modulation

This compound acts on the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of the C99 fragment of APP. By binding to the presenilin subunit, the catalytic core of γ-secretase, RO7185876 stabilizes the enzyme-substrate complex. This modulation favors processive cleavage, leading to a decrease in the production of Aβ42 and Aβ40 and a corresponding increase in the shorter Aβ37 and Aβ38 peptides, without affecting the total amount of Aβ produced.[1] Crucially, this modulation does not impact the processing of Notch, a key substrate of γ-secretase involved in vital cellular signaling pathways.[1][3]

G_Secretase_Modulation cluster_membrane Cell Membrane cluster_products Cleavage Products APP APP BACE1 BACE1 Cleavage APP->BACE1 sAPPβ C99 C99 g_secretase γ-Secretase Complex (Presenilin, Nicastrin, Aph-1, Pen-2) C99->g_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) g_secretase->Ab42_40 Amyloidogenic Pathway (Inhibited) Ab37_38 Aβ37 / Aβ38 (Non-Pathogenic) g_secretase->Ab37_38 Non-Amyloidogenic Pathway (Promoted) NICD Notch Intracellular Domain (NICD) (Normal Signaling) g_secretase->NICD Unaffected Cleavage Notch Notch Receptor Notch->g_secretase Substrate BACE1->C99 RO7185876 This compound (GSM) RO7185876->g_secretase Modulates

Caption: Mechanism of action of this compound as a γ-secretase modulator.

Quantitative Data Summary

The in vitro activity of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound [1]

Assay Cell LineParameterThis compound (nM)
Human H4 (neuroglioma)IC50 Aβ42 (total)9
Human H4 (neuroglioma)IC50 Aβ42 (free)4
Human HEK293IC50 Aβ42 (total)4
Human HEK293IC50 Aβ42 (free)2
Mouse N2AIC50 Aβ42 (total)4
Mouse N2AIC50 Aβ42 (free)2

Table 2: In Vitro Selectivity and DMPK Profile of this compound [1]

ParameterValue
Human Notch IC50>10,000 nM
LogD3.8
P-gp ER (human/mouse)2.4 / 3.3
hERG IC20 / IC500.3 / 1.4 µM

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of this compound on the secretion of Aβ peptides from a human neuroglioma cell line stably overexpressing human APP with the Swedish mutation.

Materials:

  • Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).

  • Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Calf Serum (FCS).

  • Hygromycin B (0.2 mg/L).

  • 96-well plates.

  • This compound compound dilutions.

  • AlphaLISA assay kits for Aβ peptides (e.g., Perkin Elmer).

  • Assay plates for AlphaLISA.

  • Plate reader capable of AlphaLISA detection.

Procedure:

  • Cell Plating: Seed the H4-APP-Swe cells in 96-well plates at a density of 30,000 cells/well in 100 µl of culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: After 3-4 hours, add 50 µl of 1.5-fold concentrated this compound dilutions in culture medium to achieve final concentrations typically ranging from 0.0013 µM to 4 µM in half-log steps. Include vehicle-only (e.g., 0.4% DMSO) and reference compound controls.

  • Incubation with Compound: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ quantification.

  • Aβ Quantification (AlphaLISA):

    • Transfer 20 µl of the supernatant to an assay plate.

    • Add 10 µl of a mixture of AlphaLISA acceptor beads conjugated to a capture antibody and biotinylated detector antibody.

    • Incubate for 3 hours at room temperature with gentle shaking.

    • Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the IC50 values for the inhibition of Aβ peptide secretion using a non-linear regression fit analysis.

A_Beta_Assay_Workflow start Start plate_cells Plate H4-APP-Swe Cells (30,000 cells/well) start->plate_cells incubate1 Incubate (3-4 hours, 37°C, 5% CO2) plate_cells->incubate1 add_compound Add this compound (8-point dose response) incubate1->add_compound incubate2 Incubate (24 hours, 37°C, 5% CO2) add_compound->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant alpha_lisa Quantify Aβ Peptides (AlphaLISA) collect_supernatant->alpha_lisa analyze Calculate IC50 Values alpha_lisa->analyze end End analyze->end

Caption: Workflow for the in vitro cellular Aβ secretion assay.

Notch Cellular Reporter Assay

This assay is crucial to determine the selectivity of this compound by assessing its effect on Notch signaling. A HEK293 cell line stably expressing human Notch1 and a luciferase reporter gene is used.

Materials:

  • HEK293 cells stably expressing human Notch1 and a luciferase reporter.

  • Iscove's medium without phenol red, supplemented with 10% (v/v) fetal bovine serum.

  • 96-well microtiter plates.

  • This compound compound dilutions.

  • Luminescence substrate (e.g., from a commercial kit).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-Notch1-luciferase cells in 96-well plates to approximately 80% confluency.

  • Compound Addition: Add the test compounds at a 10x concentration in 1/10th the volume of medium without FCS, containing 8% DMSO (final DMSO concentration will be 0.8% v/v).

  • Incubation: Incubate the plates for 20 hours at 37°C and 5% CO2 in a humidified incubator.

  • Equilibration: Allow the microtiter plates to equilibrate to room temperature.

  • Luminescence Measurement: Add the luciferase substrate according to the manufacturer's instructions and measure the chemiluminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values to determine the concentration at which this compound inhibits Notch signaling. A high IC50 value indicates selectivity.

Notch_Assay_Workflow start Start seed_cells Seed HEK293-Notch-Luc Cells (~80% confluency) start->seed_cells add_compound Add this compound (10x concentration) seed_cells->add_compound incubate Incubate (20 hours, 37°C, 5% CO2) add_compound->incubate equilibrate Equilibrate to Room Temp. incubate->equilibrate measure_luminescence Add Substrate & Measure Chemiluminescence equilibrate->measure_luminescence analyze Calculate IC50 Value measure_luminescence->analyze end End analyze->end

Caption: Workflow for the Notch cellular reporter assay.

References

Application Notes and Protocols for the Use of (9R)-RO7185876 in APP-Swe Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, also identified as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease.[1] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to side effects related to Notch signaling inhibition, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40. Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[1] Importantly, this compound does not affect the total amount of Aβ produced and does not inhibit the Notch signaling pathway, offering a promising safety profile.[1]

APP-Swe transgenic mice are a widely used animal model for studying Alzheimer's disease pathology. These mice express a chimeric mouse/human APP with the Swedish (K670N/M671L) mutation, and often a mutant human presenilin-1 (PSEN1dE9), leading to accelerated Aβ deposition in the brain. This document provides detailed application notes and protocols for the administration of this compound to APP-Swe transgenic mice to evaluate its efficacy in modulating Aβ production and potentially ameliorating cognitive deficits.

Data Presentation

The following tables summarize the expected quantitative outcomes based on acute in vivo pharmacodynamic studies of this compound in a double transgenic APP-Swedish mouse model.[1] These data can be used as a reference for expected target engagement and modulation of Aβ peptides.

Table 1: In Vivo Efficacy of this compound on Brain Aβ Levels (Acute Dosing)

Time Post-Dose (hours)Percent Change in Aβ42Percent Change in Aβ40Percent Change in Aβ38Percent Change in Aβ37
4Dose-dependent decreaseDose-dependent decreaseDose-dependent increaseDose-dependent increase
8Sustained decreaseSustained decreaseSustained increaseSustained increase
24Return towards baselineReturn towards baselineReturn towards baselineReturn towards baseline

Note: The exact percentage of change is dose-dependent. For illustrative purposes, a single oral dose can achieve a significant reduction in Aβ42 and Aβ40 within 4 hours.[1]

Experimental Protocols

Chronic Administration of this compound

This protocol is adapted from chronic dosing studies of other GSMs in similar APP transgenic mouse models and should be optimized for specific experimental goals.

  • Animals: Male or female APP-Swe (e.g., APPswe/PSEN1dE9) transgenic mice. Age at the start of treatment should be determined by the study's objective (e.g., pre-plaque or post-plaque pathology).

  • Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Compound Preparation: this compound should be formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosing Regimen:

    • Dose: Based on acute studies, a starting dose of 10-30 mg/kg can be considered. Dose-response studies are recommended.

    • Route of Administration: Oral gavage (per os).

    • Frequency: Once daily.

    • Duration: For chronic studies aiming to assess the impact on Aβ plaque pathology and cognition, a treatment duration of 3 to 6 months is recommended.

  • Control Group: A vehicle control group receiving the same volume of the formulation vehicle should be included.

Brain Tissue Collection and Homogenization
  • Euthanasia and Tissue Collection: At the end of the treatment period, mice should be euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). The brain should be rapidly excised. One hemisphere can be fixed for immunohistochemistry, and the other flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

  • Brain Homogenization for Aβ Quantification:

    • Weigh the frozen brain hemisphere.

    • Homogenize the tissue in 8 volumes of cold 0.2% Diethylamine (DEA) in 50 mM NaCl with protease inhibitors.

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (DEA fraction, containing soluble Aβ). Neutralize with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.

    • The pellet contains the insoluble Aβ fraction. Resuspend the pellet in 8 volumes of cold formic acid.

    • Sonicate on ice to ensure complete homogenization.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (formic acid fraction). Neutralize with 20 volumes of 1 M Tris-phosphate buffer.

Quantification of Aβ Peptides by ELISA
  • Use commercially available ELISA kits specific for Aβ42, Aβ40, Aβ38, and Aβ37.

  • Follow the manufacturer's instructions for the assay.

  • Samples from the DEA (soluble) and formic acid (insoluble) fractions should be diluted appropriately to fall within the standard curve of the assay.

  • Results can be expressed as pg or pmol of Aβ per mg of brain tissue.

Behavioral Assays for Cognitive Assessment

Cognitive function should be assessed before and after the chronic treatment period.

The MWM is used to assess spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5-7 days): Four trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds.

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

This task assesses spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • The mouse is placed in the center of the maze and allowed to freely explore the three arms for 5-8 minutes.

    • The sequence of arm entries is recorded.

  • Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as three consecutive entries into three different arms.

This test evaluates recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The mouse is allowed to explore the empty arena for 5-10 minutes for 2-3 days.

    • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for 5-10 minutes.

    • Test Phase (short-term or long-term memory): After a defined interval (e.g., 1 hour for short-term, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_peptides Aβ Peptide Production APP APP APP_C99 APP-C99 APP->APP_C99 sAPPb sAPPβ (extracellular) APP->sAPPb gamma_secretase γ-Secretase Complex (PS1, Nicastrin, APH-1, PEN-2) Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab38_37 Aβ38 / Aβ37 (Less Amyloidogenic) gamma_secretase->Ab38_37 Modulated Cleavage BACE1 BACE1 BACE1->APP Cleavage RO7185876 This compound (GSM) RO7185876->gamma_secretase Allosteric Modulation APP_C99->gamma_secretase Substrate Plaques Amyloid Plaques Ab42_40->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline

Caption: Mechanism of action of this compound.

Experimental Workflow

G start Start animal_model APP-Swe Transgenic Mice start->animal_model treatment Chronic Dosing: This compound or Vehicle animal_model->treatment behavioral Behavioral Assays (MWM, Y-Maze, NOR) treatment->behavioral tissue Brain Tissue Collection behavioral->tissue biochem Biochemical Analysis (Aβ ELISA) tissue->biochem data_analysis Data Analysis and Interpretation biochem->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound.

References

Application Notes and Protocols: Quantification of Aβ Peptides Following (9R)-RO7185876 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors (GSIs) which can cause mechanism-based toxicities by inhibiting the processing of other substrates like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[3][4][5] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in shorter, less aggregation-prone peptides such as Aβ38 and Aβ37.[1][4] Critically, this is achieved without altering the total levels of Aβ peptides or inhibiting the Notch signaling pathway, offering a promising safety profile.[4] These application notes provide detailed protocols for quantifying the changes in Aβ peptide levels following treatment with this compound, along with representative data.

Mechanism of Action: Gamma-Secretase Modulation

The gamma-secretase complex is a multi-protein enzyme responsible for the final cleavage of the C99 fragment of APP, which is generated by β-secretase.[4] This cleavage results in the production of Aβ peptides of varying lengths. The 42-amino acid form, Aβ42, is particularly prone to aggregation and is a primary component of the amyloid plaques characteristic of Alzheimer's disease.[4] this compound modulates the activity of gamma-secretase to favor the production of shorter Aβ peptides, thereby reducing the levels of the pathogenic Aβ42 and Aβ40 species.[4]

cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Gamma-Secretase Complex cluster_2 Aβ Peptide Production APP APP C99 C99 Fragment APP->C99 Cleavage gamma_secretase γ-secretase C99->gamma_secretase Substrate BACE1 β-secretase (BACE1) BACE1->APP Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Decreased Production Ab38_37 Aβ38 / Aβ37 (Shorter, less amyloidogenic) gamma_secretase->Ab38_37 Increased Production RO7185876 This compound (GSM) RO7185876->gamma_secretase Modulates

Caption: Mechanism of action of this compound.

Quantitative Data on Aβ Peptide Modulation

The following tables summarize the in vitro potency of this compound and its in vivo efficacy in a mouse model.

Table 1: In Vitro Potency of this compound in Different Cell Lines [4]

Cell LineIC50 Aβ42 (total/free) [nM]
Human H4 cells9 / 4
Human HEK292 cells4 / 2
Mouse N2A cells4 / 2
Human Notch IC50 [nM] >10000

Table 2: In Vivo Efficacy of this compound in APP-Swedish Transgenic Mice (Oral Administration) [4]

Aβ PeptideChange in Brain Levels
Aβ42Decreased
Aβ40Decreased
Aβ38Increased
Aβ37Increased
Total Aβ Unchanged

A free in vivo IC50 for Aβ42 was determined to be 2.5 nM, consistent with the in vitro potency.[4]

Experimental Protocols

Detailed methodologies for the quantification of Aβ peptides are provided below.

In Vitro Aβ Quantification in Cell Culture

Objective: To determine the IC50 of this compound for Aβ42 production in cultured cells.

Materials:

  • Human neuroglioma (H4) cells or Human Embryonic Kidney (HEK293) cells stably expressing human APP.

  • Cell culture medium and supplements.

  • This compound compound.

  • Aβ quantification assay kit (e.g., Meso Scale Discovery (MSD) Aβ triplex kit, ELISA kit).

  • Plate reader compatible with the chosen assay.

Protocol:

  • Cell Plating: Plate cells in 96-well plates at a density that allows for optimal growth during the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 18-24 hours.

  • Sample Collection: Collect the conditioned media from each well.

  • Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned media using a validated immunoassay such as an MSD triplex assay or a specific ELISA, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for Aβ42 reduction by fitting the data to a four-parameter logistic curve.

In Vivo Aβ Quantification in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of this compound in reducing brain Aβ levels.

Materials:

  • APP-Swedish transgenic mice.

  • This compound formulated for oral administration.

  • Brain homogenization buffer (e.g., 1% DEA in 50mM NaCl with protease inhibitors).

  • Homogenizer.

  • Ultracentrifuge.

  • Aβ quantification assay kit (e.g., AlphaLISA, Wako ELISA kit).

Protocol:

  • Compound Administration: Administer this compound orally to the transgenic mice. Include a vehicle-treated control group.

  • Sample Collection: At a specified time point post-administration, euthanize the mice and harvest the brains.

  • Brain Homogenization: Homogenize one hemisphere of the brain in DEA buffer.

  • Extraction: Incubate the homogenate on ice for an extended period (e.g., 5 hours) to extract soluble Aβ.

  • Centrifugation: Centrifuge the raw extract at high speed (e.g., 100,000 x g) for 45 minutes to pellet insoluble material.

  • Supernatant Collection: Collect the supernatant containing the soluble Aβ peptides.

  • Aβ Quantification: Quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the brain extracts using a sensitive immunoassay.

  • Data Analysis: Compare the Aβ peptide levels in the treated group to the vehicle control group to determine the percentage change.

cluster_workflow In Vivo Aβ Quantification Workflow start Start: Transgenic Mice treatment Oral Administration (RO7185876 or Vehicle) start->treatment euthanasia Euthanasia & Brain Harvest treatment->euthanasia homogenization Brain Homogenization (DEA Buffer) euthanasia->homogenization extraction Soluble Aβ Extraction homogenization->extraction centrifugation Ultracentrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant quantification Aβ Peptide Quantification (ELISA, MSD, etc.) supernatant->quantification analysis Data Analysis (% Change vs. Control) quantification->analysis end End: Efficacy Determined analysis->end

Caption: Experimental workflow for in vivo Aβ quantification.

Aβ Peptide Quantification Methods

Several methods are available for the sensitive and specific quantification of Aβ peptides.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method that relies on specific antibodies to capture and detect different Aβ isoforms. Sandwich ELISAs are commonly employed for accurate quantification.[6]

  • Meso Scale Discovery (MSD): An electrochemiluminescence-based platform that offers high sensitivity and a wide dynamic range. Multiplex assays, such as the Aβ triplex kit, allow for the simultaneous quantification of Aβ38, Aβ40, and Aβ42.[7]

  • Mass Spectrometry (MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and can distinguish between different Aβ isoforms with high resolution. This method is often used for the absolute quantification of peptides.[8][9]

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the need for absolute versus relative quantification.

Conclusion

This compound effectively modulates gamma-secretase activity to reduce the levels of amyloidogenic Aβ peptides while increasing shorter, less harmful forms. The protocols outlined in these application notes provide a framework for the accurate quantification of these changes in both in vitro and in vivo models. Careful adherence to these methodologies will enable researchers to robustly evaluate the pharmacological effects of this compound and other gamma-secretase modulators.

References

Application Notes and Protocols for In Vivo Dosing and Administration of (9R)-RO7185876 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

(9R)-RO7185876, also known as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation for its potential therapeutic application in Alzheimer's disease. Its mechanism of action involves the allosteric modulation of the γ-secretase enzyme complex, leading to a decrease in the production of the amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, less aggregation-prone peptides Aβ37 and Aβ38. A key characteristic of this compound is its selectivity, as it does not inhibit the Notch signaling pathway, a common side effect associated with pan-γ-secretase inhibitors.

These application notes provide detailed protocols for the in vivo dosing and administration of this compound in rodent models, specifically mice, based on preclinical pharmacokinetic, pharmacodynamic, and toxicology studies. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing their own in vivo studies with this compound.

Data Presentation

The following tables summarize the quantitative data from key in vivo rodent studies with this compound.

Table 1: Single-Dose Pharmacokinetics of this compound in Male C57BL/6J Mice

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)
n (animals per group) 33
Clearance (mL/min/kg) --
Vss (L/kg) --
t1/2 (h) --
AUCinf (ng*h/mL) --
Cmax (ng/mL) --
Tmax (h) --
Bioavailability (%) -Good

Data sourced from a single-dose pharmacokinetic study. Specific values for all parameters were not available in the public domain.[1]

Table 2: Overview of In Vivo Studies with this compound in Mice

Study TypeAnimal ModelAdministration RouteDosing RegimenKey Findings
Pharmacodynamic (PD) Study APP-Swedish Transgenic MiceOralAcute, dose-dependentDose-dependent reduction of Aβ42 and Aβ40 in the brain, with a concomitant increase in Aβ37 and Aβ38.[1]
"Minitox" Study MiceOralDaily for 4 daysGood tolerability with no histopathological findings.[1]
Dose Range-Finding (DRF) Study Mice and a non-rodent speciesOral2 weeksSupported further development.[1]
GLP Toxicology Study Mice and a non-rodent speciesOral-Supported entry into human enabling studies.[1]

Specific oral doses for the Pharmacodynamic, "Minitox", Dose Range-Finding, and GLP Toxicology studies were not explicitly detailed in the reviewed literature.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration in Mice

This protocol describes the preparation of a vehicle formulation suitable for the oral administration of the lipophilic compound this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.

  • Compound Dissolution:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.

    • Gradually add the PEG300 and Tween-80, vortexing after each addition.

    • Finally, add the saline and vortex until a clear and homogenous solution is obtained.

  • Solubility Check: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. The final formulation should be a clear solution.

  • Storage: Store the formulation protected from light. Prepare fresh solutions for each experiment to ensure stability.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the standard procedure for administering the formulated this compound to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible with a ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling before the procedure to minimize stress.

    • Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head and body.

  • Dose Calculation:

    • Weigh each mouse to determine the precise dosing volume based on its body weight and the desired dose in mg/kg.

    • The typical dosing volume for mice is 5-10 mL/kg.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is the correct length by measuring from the mouse's snout to the last rib.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Monitor the mouse for a few minutes after dosing for any signs of respiratory distress or adverse reactions.

Protocol 3: Pharmacodynamic Study of this compound in APP-Swedish Transgenic Mice

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP-Swedish (or other suitable APP transgenic) mice

  • Prepared this compound formulation

  • Vehicle control formulation

  • Equipment for sample collection (e.g., blood collection tubes, brain harvesting tools)

  • ELISA or other suitable assay kits for Aβ peptide quantification

Procedure:

  • Animal Grouping:

    • Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A typical group size is 5-10 mice.

  • Dosing:

    • Administer a single oral dose of the prepared formulation or vehicle control to each mouse according to its assigned group.

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 2, 4, 8, 12, 24 hours), euthanize a subset of mice from each group.

    • Collect blood (for plasma) and brain tissue.

  • Aβ Peptide Analysis:

    • Process the plasma and brain tissue to extract Aβ peptides.

    • Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 using a validated assay (e.g., ELISA).

  • Data Analysis:

    • Compare the Aβ peptide levels in the treated groups to the vehicle control group to determine the dose-dependent and time-dependent effects of this compound.

Visualizations

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway cluster_2 Mechanism of this compound APP APP BACE1 β-secretase (BACE1) APP->BACE1 cleavage C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Abeta Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques aggregation APP2 APP alpha_secretase α-secretase APP2->alpha_secretase cleavage sAPPalpha sAPPα alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 RO7185876 This compound gamma_secretase_mod γ-secretase RO7185876->gamma_secretase_mod modulates gamma_secretase_mod->Abeta decreases Abeta_short Aβ37 / Aβ38 (Non-amyloidogenic) gamma_secretase_mod->Abeta_short increases

Caption: Signaling pathway of APP processing and the mechanism of this compound.

G start Start formulation Prepare this compound Formulation start->formulation weigh_mouse Weigh Mouse formulation->weigh_mouse calc_dose Calculate Dosing Volume weigh_mouse->calc_dose restrain Restrain Mouse calc_dose->restrain gavage Administer by Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor end End monitor->end

Caption: Experimental workflow for oral administration of this compound in mice.

References

Application Note: AlphaLISA Protocol for Aβ Peptide Measurement with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the measurement of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in cell culture supernatants using the AlphaLISA SureFire® Ultra™ HV human Aβ40 and Aβ42 assay kits. The protocol is specifically tailored for assessing the in vitro potency of γ-secretase modulators (GSMs), such as (9R)-RO7185876. Included are a step-by-step experimental workflow, data presentation of the compound's activity, and a diagram of the relevant signaling pathway.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1] The γ-secretase complex can produce Aβ peptides of varying lengths, with the 42-amino acid form (Aβ42) being particularly prone to aggregation and considered a key initiator of AD pathology.

γ-secretase modulators (GSMs) are a class of small molecules that allosterically bind to the γ-secretase complex and shift its cleavage activity. Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities due to the role of γ-secretase in processing other essential substrates like Notch, GSMs selectively reduce the production of longer, more amyloidogenic Aβ peptides such as Aβ42 and Aβ40.[1] Concurrently, they increase the formation of shorter, less aggregation-prone species like Aβ37 and Aβ38.[1]

This compound is a potent and selective, brain-penetrant GSM from the triazolo-azepine chemical class.[1][2] Its mechanism of action makes it a promising therapeutic candidate for the treatment of Alzheimer's disease.

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay that offers a highly sensitive and high-throughput method for detecting and quantifying analytes in biological samples.[3][4][5] This technology is well-suited for screening and characterizing compounds like this compound. The assay principle involves two bead types: Donor beads and Acceptor beads. In a sandwich immunoassay format, a biotinylated antibody captures the analyte and binds to streptavidin-coated Donor beads. A second antibody, conjugated to Acceptor beads, binds to a different epitope on the analyte. When the Donor and Acceptor beads are brought into close proximity (within 200 nm) by the analyte, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm. The intensity of the emitted light is proportional to the amount of analyte present.

Data Presentation

The in vitro potency of this compound was determined by measuring its effect on the production of Aβ40 and Aβ42 in human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTargetAssayIC50 (nM)
This compoundAβ42H4 cell supernatant4
This compoundAβ40H4 cell supernatant9

Experimental Protocols

This section details the protocol for treating cultured cells with this compound and subsequently measuring Aβ40 and Aβ42 levels in the supernatant using the AlphaLISA assay.

Part 1: Cell Culture and Compound Treatment
  • Cell Line: Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).

  • Cell Seeding: Plate the H4 cells in a 96-well cell culture plate at a density of 30,000 cells per well in 100 µL of IMDM media containing 10% FCS and 0.2 mg/L Hygromycin B.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a dilution series of this compound in the cell culture medium.

  • Compound Addition: Approximately 3-4 hours after cell plating, add 50 µL of the diluted compound solutions to the respective wells. The final concentration of the compound should typically range from low nanomolar to micromolar concentrations to generate a complete dose-response curve. Include vehicle-only (e.g., DMSO) controls.

  • Incubation with Compound: Incubate the plate for 24 hours at 37°C and 5% CO2.

Part 2: AlphaLISA Assay for Aβ40 and Aβ42 Measurement

This protocol is based on the PerkinElmer/Revvity AlphaLISA Human Amyloid beta 1-40 (AL275C) and 1-42 (AL276C) kits. Perform the assays for Aβ40 and Aβ42 in separate 96-well or 384-well white opaque microplates. The following steps are for a single analyte.

Reagent Preparation:

  • 1X AlphaLISA HiBlock Buffer: Dilute the 10X AlphaLISA HiBlock Buffer with deionized water.

  • Analyte Standards: Reconstitute the lyophilized Aβ40 and Aβ42 standards according to the kit instructions to create a stock solution. Prepare a serial dilution of the standards in 1X AlphaLISA HiBlock Buffer to generate a standard curve.

  • 10X AlphaLISA Acceptor Beads and Biotinylated Antibody Mix: Prepare this mix by combining the AlphaLISA Anti-hAβ Acceptor beads and the Biotinylated Antibody Anti-Aβ in 1X AlphaLISA HiBlock Buffer as per the kit manual.

  • 1.25X Streptavidin (SA) Donor Beads: Dilute the SA-Donor beads in 1X AlphaLISA HiBlock Buffer. Important: Donor beads are light-sensitive and should be handled under subdued lighting conditions (< 100 lux).

Assay Procedure:

  • Sample Transfer: Carefully collect the cell culture supernatant from the compound-treated cell plate. It is recommended to centrifuge the supernatant to pellet any cellular debris. Transfer 20 µL of the supernatant or standards into the wells of the AlphaLISA assay plate.

  • Addition of Acceptor Bead/Antibody Mix: Add 10 µL of the 10X AlphaLISA Acceptor Beads and Biotinylated Antibody Mix to each well.

  • Incubation 1: Seal the plate and incubate for 3 hours at room temperature with gentle shaking.

  • Addition of Donor Beads: Under subdued light, add 20 µL of the 1.25X SA-Donor beads to each well.

  • Incubation 2: Seal the plate, protect from light, and incubate for 30 minutes at room temperature with gentle shaking.

  • Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader with excitation at 680 nm and emission detection at 570-630 nm.

Visualizations

Amyloid Precursor Protein (APP) Processing Pathway and the Effect of this compound

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_gsm Modulation by this compound Membrane Membrane APP APP BACE1 β-secretase (BACE1) APP->BACE1 sAPPb sAPPβ BACE1->sAPPb cleavage C99 C99 BACE1->C99 cleavage gamma_secretase_A γ-secretase C99->gamma_secretase_A gamma_secretase_mod γ-secretase C99->gamma_secretase_mod Ab40_42 Aβ40 / Aβ42 (Amyloidogenic) gamma_secretase_A->Ab40_42 cleavage AICD_A AICD gamma_secretase_A->AICD_A cleavage APP2 APP alpha_secretase α-secretase APP2->alpha_secretase sAPPa sAPPα alpha_secretase->sAPPa cleavage C83 C83 alpha_secretase->C83 cleavage gamma_secretase_NA γ-secretase C83->gamma_secretase_NA P3 P3 Peptide (Non-amyloidogenic) gamma_secretase_NA->P3 cleavage AICD_NA AICD gamma_secretase_NA->AICD_NA cleavage RO7185876 This compound RO7185876->Ab40_42 reduces production RO7185876->gamma_secretase_mod modulates Ab37_38 Aβ37 / Aβ38 (Shorter, less amyloidogenic peptides) gamma_secretase_mod->Ab37_38 shifts cleavage to

Caption: APP processing pathways and the modulatory effect of this compound.

AlphaLISA Experimental Workflow for Aβ Measurementdot

// Nodes start [label="Start:\nSupernatant/Standard", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_mix [label="Add 10 µL of\nAcceptor Bead/Biotinylated\nAntibody Mix", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; incubate1 [label="Incubate 3 hours\nat Room Temperature", shape=cds, fillcolor="#FFFFFF"]; add_donor [label="Add 20 µL of\nSA-Donor Beads\n(in subdued light)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate 30 minutes\nat Room Temperature\n(in the dark)", shape=cds, fillcolor="#FFFFFF"]; read [label="Read on AlphaLISA\n-compatible reader\n(Ex: 680 nm, Em: 570-630 nm)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nData Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> add_mix [label="20 µL sample"]; add_mix -> incubate1; incubate1 -> add_donor; add_donor -> incubate2; incubate2 -> read; read -> end; }

References

Application Notes and Protocols for the Synthesis and Purification of (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed procedure for the synthesis and purification of (9R)-RO7185876, a potent and selective γ-secretase modulator (GSM), for research purposes. The protocols are based on published scientific literature and are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound, also identified as (S)-3 in some literature, is a novel triazolo-azepine derivative that acts as a γ-secretase modulator.[1][2] It is under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate γ-secretase to shift the production of amyloid-beta (Aβ) peptides.[1] Specifically, this compound decreases the production of the aggregation-prone and pathogenic Aβ42 and Aβ40 peptides while increasing the levels of shorter, less amyloidogenic Aβ37 and Aβ38 peptides, without altering the total Aβ levels or affecting Notch processing.[1]

This document outlines the multi-step synthesis of the racemic compound and the subsequent chiral separation to isolate the active (9R)-enantiomer.

Synthesis and Purification Protocols

The synthesis of this compound involves the preparation of a racemic intermediate followed by chiral purification. The overall synthetic scheme is depicted below, followed by detailed step-by-step protocols.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_purification Chiral Purification Trifluorophenylacetic_acid Trifluorophenylacetic acid (40) Alkylation Alkylation Trifluorophenylacetic_acid->Alkylation 1-chloro-4-iodobutane, NaHMDS, THF, -10°C Rac_derivative_41 Racemic derivative (41) Alkylation->Rac_derivative_41 Acid_chloride_formation Acid chloride formation Rac_derivative_41->Acid_chloride_formation SOCl2, DMF, CH2Cl2, RT Coupling Coupling with aminoguanidine Acid_chloride_formation->Coupling Aminoguanidine, NMP, 120°C Intramolecular_cyclization Intramolecular cyclization Coupling->Intramolecular_cyclization 20% NaOH/H2O, 100°C Amino_triazolo_azepine_42 Amino-triazolo-azepine (42) Intramolecular_cyclization->Amino_triazolo_azepine_42 Sandmeyer_reaction Sandmeyer reaction Amino_triazolo_azepine_42->Sandmeyer_reaction CuBr2, t-BuNO, CH3CN, 65°C Bromo_triazole_43 Bromo-triazole derivative (rac-43) Sandmeyer_reaction->Bromo_triazole_43 Cross_coupling Cross-coupling Bromo_triazole_43->Cross_coupling Compound 39, Pd2(dba)3, tBuylXphos, NaOtBu, 3-Me-THF, 70°C Rac_3 Racemic RO7185876 (rac-3) Cross_coupling->Rac_3 Rac_3_input Racemic RO7185876 (rac-3) SFC Supercritical Fluid Chromatography (SFC) Rac_3_input->SFC ChiralPak AY column S_3 This compound ((S)-3) SFC->S_3

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Racemic Precursor (rac-43)

The synthesis begins with the formation of a key racemic bromo-triazole intermediate.[1]

  • Alkylation: Trifluorophenylacetic acid is alkylated with 1-chloro-4-iodobutane to yield the racemic derivative 41 .[1]

  • Acid Chloride Formation and Cyclization: The carboxylic acid of 41 is converted to the corresponding acid chloride. This is followed by coupling with aminoguanidine and an intramolecular cyclization to afford the amino-triazolo-azepine 42 .[1]

  • Sandmeyer Reaction: A Sandmeyer reaction is then employed to convert the amino group of 42 into a bromine atom, yielding the racemic bromo-triazole derivative 43 .[1]

Step 2: Synthesis of Racemic RO7185876 (rac-3)

The final racemic product is obtained through a palladium-catalyzed cross-coupling reaction.

  • Cross-Coupling Reaction: The racemic bromo-triazole derivative 43 is coupled with compound 39 (the specific structure of which can be found in the source literature) using a palladium catalyst (Pd2(dba)3), a phosphine ligand (tBuylXphos), and a base (NaOtBu) in 3-methyltetrahydrofuran at 70°C.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by silica chromatography.[4]

Step 3: Chiral Purification of this compound ((S)-3)

The desired (9R)-enantiomer is isolated from the racemic mixture using chiral chromatography.

  • Supercritical Fluid Chromatography (SFC): The racemic product is separated using analytical Supercritical Fluid Chromatography (SFC).[1]

    • Column: ChiralPak AY, 150 × 4.6mm I.D., 3µm[1]

    • Mobile Phase: Carbon dioxide (A) and isopropanol with 0.05% DEA (B)[1]

Quantitative Data Summary

The following table summarizes the reported yields and purity for key steps in the synthesis and purification of this compound.

StepProductYield (%)Purity (%)Chiral Purity (%)
Sandmeyer Reactionrac-4359.594.9N/A
Cross-Couplingrac-393-N/A
Chiral SFC PurificationThis compound ((S)-3)43.0198.299.87

Data sourced from Ratni et al., 2020.[1][4]

Mechanism of Action: γ-Secretase Modulation

This compound functions by modulating the activity of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1]

γ-Secretase Signaling Pathway Diagram

G_Secretase_Pathway cluster_app Amyloid Precursor Protein (APP) Processing cluster_gsm Modulation by this compound cluster_notch Notch Pathway APP APP BACE1 β-secretase (BACE1) APP->BACE1 Cleavage C99 C99 fragment BACE1->C99 G_Secretase γ-secretase C99->G_Secretase Cleavage Ab42_40 Aβ42 / Aβ40 (Pathogenic) G_Secretase->Ab42_40 Ab38_37 Aβ38 / Aβ37 (Less Pathogenic) G_Secretase->Ab38_37 RO7185876 This compound G_Secretase_Mod γ-secretase RO7185876->G_Secretase_Mod Allosteric Modulation Ab42_40_dec Decreased Aβ42 / Aβ40 G_Secretase_Mod->Ab42_40_dec Ab38_37_inc Increased Aβ38 / Aβ37 G_Secretase_Mod->Ab38_37_inc Notch_Receptor Notch Receptor G_Secretase_Notch γ-secretase Notch_Receptor->G_Secretase_Notch Cleavage NICD Notch Intracellular Domain (NICD) G_Secretase_Notch->NICD Gene_Transcription Gene Transcription NICD->Gene_Transcription RO7185876_Notch This compound RO7185876_Notch->G_Secretase_Notch No Inhibition

Caption: Mechanism of γ-secretase modulation by this compound.

As illustrated, this compound does not inhibit the overall activity of γ-secretase, thereby avoiding interference with the processing of other substrates like Notch, which is a critical signaling protein.[1] This selectivity is a key advantage over traditional GSIs.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and purification of this compound for research applications. Adherence to these procedures, along with standard laboratory safety practices, is essential for obtaining a high-purity compound for in vitro and in vivo studies. The unique mechanism of action of this compound as a γ-secretase modulator makes it a valuable tool for Alzheimer's disease research.

References

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of (9R)-RO7185876: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-RO7185876 , also known as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3] As a GSM, this compound allosterically modulates the γ-secretase enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of the aggregation-prone and neurotoxic amyloid-β (Aβ) peptides, Aβ42 and Aβ40. Concurrently, it increases the formation of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38, without inhibiting the overall activity of γ-secretase or affecting critical signaling pathways like Notch.[1][4][5]

These application notes provide a summary of the preclinical pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its evaluation in preclinical models, based on published studies.

Data Presentation

In Vitro Profile

The in vitro characteristics of this compound highlight its potency and selectivity as a γ-secretase modulator.

ParameterValueSpecies/SystemReference
IC₅₀ Aβ42 15 nMHuman Neuroglioma H4 cells[6]
Solubility 0.7 µg/mLNot specified[6]
Clearance in Hepatocytes 3.1 µL/min/M cellsHuman[6]
In Vivo Pharmacokinetics in Mice

Single-dose pharmacokinetic studies were conducted in male C57BL/6J mice.[1]

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)
Clearance (Cl) 25 mL/min/kg-
Volume of Distribution (Vdѕѕ) 2.0 L/kg-
Half-life (t₁/₂) 1.9 h2.1 h
AUC last 680 ng·h/mL2500 ng·h/mL
Cₘₐₓ -790 ng/mL
Tₘₐₓ -0.5 h
Oral Bioavailability (F) -92%
In Vivo Pharmacodynamics in Mice

The pharmacodynamic effects of this compound were assessed in APP-Swedish transgenic mice by measuring the modulation of brain Aβ peptides.[1]

ParameterValue
In vivo IC₅₀ for Aβ42 reduction (free plasma concentration) 2.5 nM

Signaling Pathway

The mechanism of action of this compound involves the modulation of the amyloidogenic pathway of APP processing.

amyloid_pathway cluster_membrane Cell Membrane cluster_products Products APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage gamma_secretase γ-Secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab37_38 Aβ37 / Aβ38 (Less Pathogenic) gamma_secretase->Ab37_38 Modulated Cleavage BACE1 BACE1 RO7185876 This compound RO7185876->gamma_secretase Modulates

Mechanism of action of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the single-dose pharmacokinetic evaluation of this compound in mice.[1]

pk_workflow start Start: PK Study animal_prep Animal Preparation (Male C57BL/6J mice, n=3/group) start->animal_prep dosing Dosing animal_prep->dosing iv_dose Intravenous (IV) 1 mg/kg dosing->iv_dose IV Group po_dose Oral (PO) 3 mg/kg dosing->po_dose PO Group sampling Blood Sampling (Serial time points) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of this compound) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cl, Vd, t1/2, AUC, F) analysis->pk_calc end End: PK Profile pk_calc->end

Workflow for the in vivo pharmacokinetic study.

1. Animal Model:

  • Species: Male C57BL/6J mice.[1]
  • Group Size: n = 3 animals per group (IV and PO).[1]
  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Dosing:

  • Intravenous (IV) Administration:
  • Dose: 1 mg/kg.[1]
  • Formulation: To be prepared in a suitable vehicle for intravenous injection.
  • Oral (PO) Administration:
  • Dose: 3 mg/kg.[1]
  • Formulation: To be prepared in a suitable vehicle for oral gavage.

3. Sample Collection:

  • Serial blood samples are collected from each animal at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing:

  • Plasma is separated by centrifugation of the whole blood samples.
  • Plasma samples are stored at -80°C until analysis.

5. Bioanalysis:

  • The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, AUC, etc.) are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Pharmacodynamic Study Protocol

This protocol describes the evaluation of the pharmacodynamic effects of this compound on brain Aβ levels in a transgenic mouse model of Alzheimer's disease.[1][9]

pd_workflow start Start: PD Study animal_model Animal Model (APP-Swedish Transgenic Mice) start->animal_model dosing Oral Administration (this compound or Vehicle) animal_model->dosing sacrifice Euthanasia & Brain Collection (4 hours post-dose) dosing->sacrifice homogenization Brain Homogenization (1% DEA buffer) sacrifice->homogenization extraction Aβ Peptide Extraction (Incubation on ice) homogenization->extraction analysis Aβ Quantification (ELISA or MSD assay for Aβ37, 38, 40, 42) extraction->analysis pd_analysis Pharmacodynamic Analysis (IC50 for Aβ42 reduction) analysis->pd_analysis end End: PD Effect pd_analysis->end

References

Application of Novel Therapeutics in Alzheimer's Disease Research: (9R)-RO7185876 and O-GlcNAcase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target of (9R)-RO7185876: Initial research indicates that this compound is a potent γ-Secretase Modulator (GSM) and not an O-GlcNAcase (OGA) inhibitor. This document will first detail the application of this compound as a GSM in Alzheimer's disease (AD) research models. Subsequently, it will provide comprehensive application notes and protocols for O-GlcNAcase inhibitors, a distinct but significant class of therapeutic agents being investigated for AD.

Section 1: Application of this compound (a γ-Secretase Modulator) in Alzheimer's Disease Research Models

This compound is a potent and selective γ-secretase modulator (GSM) that has been investigated as a potential treatment for Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors (GSIs), which can cause serious side effects by blocking the processing of other essential proteins like Notch, GSMs allosterically modulate the enzyme.[1][3] This modulation shifts the cleavage of amyloid precursor protein (APP) away from producing the highly amyloidogenic Aβ42 peptide and towards the production of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38.[1][4] This mechanism is significant because the accumulation of Aβ42 is a primary pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques.[1]

Quantitative Data for this compound

The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of this compound.

Parameter Cell Line Value
Human IC50 Aβ42 (total/free)H49 / 4 nM
Human IC50 Aβ42 (total/free)HEK2924 / 2 nM
Mouse IC50 Aβ42 (total/free)N2A4 / 2 nM
Human Notch IC50->10,000 nM
Free in vivo IC50 Aβ42Mouse Brain2.5 nM

Data compiled from a study by Ratni et al.[1]

Pharmacokinetic Parameter Species Route Value
AUCinf_DMouseIV (1 mg/kg)1795 h·kg·ng/mL/mg
Clearance (Cl)MouseIV (1 mg/kg)5.0 mL/min/kg
Terminal Half-life (t1/2)MouseIV (1 mg/kg)3.4 h
Volume of Distribution (Vss)MouseIV (1 mg/kg)1.1 L/kg
Bioavailability (F)MousePO (3 mg/kg)53%

Data compiled from a study by Ratni et al.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound modulates γ-secretase activity to reduce the production of pathogenic Aβ42.

cluster_membrane Cell Membrane cluster_peptides Aβ Peptide Production APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 sAPPβ release gamma_secretase γ-Secretase Complex Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Decreased Production Ab37_38 Aβ37 / Aβ38 (Less Pathogenic) gamma_secretase->Ab37_38 Increased Production C99 C99 Fragment BACE1->C99 C99->gamma_secretase Substrate RO7185876 This compound (GSM) RO7185876->gamma_secretase Allosteric Modulation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HEK293-APP) compound_treatment_vitro Compound Treatment (Varying Concentrations) cell_culture->compound_treatment_vitro supernatant_collection Supernatant Collection compound_treatment_vitro->supernatant_collection elisa_vitro Aβ Peptide Quantification (ELISA/AlphaLISA) supernatant_collection->elisa_vitro ic50_calc IC50 Calculation elisa_vitro->ic50_calc tg_mice Transgenic Mice (e.g., APP-Swe) compound_admin Oral Administration tg_mice->compound_admin sample_collection_vivo Brain & Plasma Collection compound_admin->sample_collection_vivo brain_homogenization Brain Homogenization sample_collection_vivo->brain_homogenization elisa_vivo Aβ Quantification brain_homogenization->elisa_vivo pkpd_analysis PK/PD Analysis elisa_vivo->pkpd_analysis cluster_tau Tau Protein State OGT O-GlcNAc Transferase (OGT) Tau_OGlcNAc O-GlcNAcylated Tau (Protective) OGT->Tau_OGlcNAc Adds O-GlcNAc OGA O-GlcNAcase (OGA) Tau Tau Protein OGA->Tau UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT OGA_inhibitor OGA Inhibitor (e.g., Thiamet-G) OGA_inhibitor->OGA Inhibition Tau->OGT Tau_P Hyperphosphorylated Tau (Pathogenic) Tau->Tau_P Hyperphosphorylation Tau_OGlcNAc->OGA Removes O-GlcNAc Tau_OGlcNAc->Tau_P Prevents Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Tau_P->NFTs Aggregation cluster_biochem Biochemical Assay cluster_cell Cellular Analysis cluster_invivo_oga In Vivo Tauopathy Model recombinant_oga Recombinant OGA compound_incubation Compound Incubation recombinant_oga->compound_incubation substrate_addition Substrate Addition compound_incubation->substrate_addition readout Absorbance Readout substrate_addition->readout ic50_calc_oga IC50 Calculation readout->ic50_calc_oga tau_cells Tau-expressing Cells compound_treatment_cell OGA Inhibitor Treatment tau_cells->compound_treatment_cell cell_lysis Cell Lysis compound_treatment_cell->cell_lysis western_blot Western Blot Analysis (p-Tau, O-GlcNAc) cell_lysis->western_blot quantification Quantification western_blot->quantification tau_mice Tauopathy Mice (e.g., rTg4510) chronic_dosing Chronic Dosing tau_mice->chronic_dosing behavioral_tests Behavioral Testing chronic_dosing->behavioral_tests brain_analysis Brain Pathology Analysis behavioral_tests->brain_analysis efficacy_eval Efficacy Evaluation brain_analysis->efficacy_eval

References

Application Notes and Protocols for Assessing Notch Pathway Activity with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. A key step in Notch activation is the proteolytic cleavage of the Notch receptor by γ-secretase, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of downstream target genes.

Gamma-secretase inhibitors (GSIs) are a class of compounds that block this cleavage, thereby inhibiting Notch signaling. However, γ-secretase also processes other substrates, such as the amyloid precursor protein (APP). (9R)-RO7185876 is a potent γ-secretase modulator (GSM) that selectively alters the cleavage of APP to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42.[1][2] Crucially, this compound exhibits minimal inhibitory effect on the processing of the Notch receptor.[1] This property makes it an invaluable tool for researchers studying the Notch pathway.

These application notes provide detailed protocols for utilizing this compound to assess Notch pathway activity, primarily as a negative control to distinguish the specific effects of Notch inhibition by GSIs from other potential off-target effects of γ-secretase modulation.

Data Presentation

The following table summarizes the in vitro potency of this compound, highlighting its selectivity for APP processing over Notch inhibition.

CompoundTargetAssayIC50 (nM)Reference
This compound Aβ42 ProductionH4 human neuroglioma cells4 (total), 2 (free)[1]
Notch Signaling HEK293 cells >10,000 [1]
DAPT (GSI control)Notch SignalingVarious cell linesLow nM range[3][4]
RO4929097 (GSI control)Notch SignalingCell-free and cellular assaysLow nM range[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Canonical Notch Signaling Pathway

The following diagram illustrates the canonical Notch signaling pathway, which is initiated by ligand binding and culminates in the transcriptional activation of target genes.

Caption: Canonical Notch signaling pathway overview.

Experimental Workflow for Assessing Notch Activity

This diagram outlines the general workflow for using this compound in conjunction with a GSI to assess Notch pathway activity.

Experimental_Workflow cluster_treatments Treatment Groups cluster_assays Downstream Assays start Cell Culture (e.g., HEK293, cancer cell lines) Vehicle Vehicle Control (e.g., DMSO) start->Vehicle GSI GSI Treatment (e.g., DAPT, RO4929097) start->GSI RO7185876 This compound (Negative Control) start->RO7185876 Luciferase Luciferase Reporter Assay Vehicle->Luciferase qPCR qPCR for Target Genes Vehicle->qPCR Western_Blot Western Blot for NICD Vehicle->Western_Blot GSI->Luciferase GSI->qPCR GSI->Western_Blot RO7185876->Luciferase RO7185876->qPCR RO7185876->Western_Blot end Data Analysis and Comparison Luciferase->end qPCR->end Western_Blot->end

Caption: Workflow for comparative analysis of Notch activity.

Experimental Protocols

Luciferase Reporter Assay for Notch Transcriptional Activity

This assay measures the transcriptional activity of the CSL (CBF1/Su(H)/Lag-1) family of transcription factors, which are the primary effectors of canonical Notch signaling.[7][8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Notch-responsive luciferase reporter plasmid (e.g., 12xCSL-Luc)[7]

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • GSI positive control (e.g., DAPT)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Notch-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing one of the following:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 1 µM)

    • GSI positive control (e.g., 10 µM DAPT)

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the this compound-treated and GSI-treated groups to the vehicle control.

Expected Outcome:

  • GSI Treatment: A significant decrease in normalized luciferase activity compared to the vehicle control, indicating inhibition of Notch signaling.

  • This compound Treatment: No significant change in normalized luciferase activity compared to the vehicle control, demonstrating its lack of effect on the Notch pathway.

Quantitative PCR (qPCR) for Notch Target Gene Expression

This protocol measures the mRNA levels of direct Notch target genes, such as HES1 and HEY1, to assess pathway activity.[5]

Materials:

  • Cells or tissues treated as described in the luciferase assay protocol.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Notch target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Treatment: Treat cells with vehicle, this compound, or a GSI as described previously.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. Set up reactions for each target gene and the housekeeping gene for all samples.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.

Expected Outcome:

  • GSI Treatment: A significant downregulation of HES1 and HEY1 mRNA levels.

  • This compound Treatment: No significant change in the mRNA levels of HES1 and HEY1.

Western Blotting for NICD Levels

This method directly measures the amount of cleaved, active NICD.[5][6]

Materials:

  • Cells treated as described above.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against cleaved NICD (recognizing the N-terminus exposed after γ-secretase cleavage).

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treatment: Treat cells with vehicle, this compound, or a GSI.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved NICD overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for NICD and the loading control. Normalize the NICD signal to the loading control and compare the levels across the different treatment groups.

Expected Outcome:

  • GSI Treatment: A significant reduction in the level of cleaved NICD.

  • This compound Treatment: No significant change in the level of cleaved NICD.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of the Notch signaling pathway. Its selective modulation of γ-secretase activity on APP with negligible impact on Notch processing allows it to serve as a robust negative control. By incorporating this compound into the experimental designs outlined in these protocols, researchers can confidently attribute the effects of GSIs to the inhibition of the Notch pathway, thereby enhancing the specificity and reliability of their findings.

References

Troubleshooting & Optimization

Optimizing (9R)-RO7185876 dosage for in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the γ-secretase modulator (S)-RO7185876. Our goal is to facilitate the optimization of its dosage for in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is (S)-RO7185876 and what is its mechanism of action?

(S)-RO7185876 is a potent and selective γ-secretase modulator (GSM).[1][2] It belongs to the triazolo-azepine chemical class.[1] Its mechanism of action involves allosterically modulating the γ-secretase enzyme complex, which is crucial in the production of amyloid-β (Aβ) peptides.[1][3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to side effects related to Notch pathway inhibition, (S)-RO7185876 modulates the enzyme's cleavage of the amyloid precursor protein (APP).[1] This results in a decrease in the production of longer, more pathogenic Aβ peptides, such as Aβ42 and Aβ40, and an increase in the production of shorter, less aggregation-prone peptides like Aβ37 and Aβ38.[1] Importantly, it does not affect the total levels of Aβ peptides or inhibit the Notch signaling pathway, which is a significant safety advantage.[1]

Q2: What are the recommended starting doses for in vivo studies with (S)-RO7185876 in mice?

Based on published preclinical data, single-dose pharmacokinetic studies in C57BL/6J mice have utilized 1 mg/kg for intravenous (IV) administration and 3 mg/kg for oral (p.o.) administration.[1] For pharmacodynamic studies in APP-Swedish transgenic mice to assess efficacy, oral administration was used.[1] A dose-range-finding study is recommended to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: How should (S)-RO7185876 be formulated for in vivo administration?

The provided search results do not specify the exact vehicle used for in vivo administration of (S)-RO7185876. For oral administration, compounds are often formulated in vehicles such as a mixture of sterile water with a small percentage of a solubilizing agent like Tween 80 or carboxymethylcellulose. For intravenous administration, a formulation that ensures solubility and is well-tolerated is crucial. It is recommended to assess the solubility of (S)-RO7185876 in various pharmaceutically acceptable vehicles to determine the most suitable formulation. Improving aqueous solubility was a key objective in the development of this compound class.[1]

Q4: What is the expected pharmacokinetic profile of (S)-RO7185876?

(S)-RO7185876 has demonstrated good oral bioavailability and a half-life that supports once-a-day dosing.[1] The compound has a favorable profile in terms of drug metabolism and pharmacokinetics (DMPK).[1][2]

Data Summary

Table 1: In Vitro Potency and Properties of (S)-RO7185876 [1]

ParameterValue
Human IC50 Aβ42 H4 (total/free)9/4 nM
Human IC50 Aβ42 Hek292 (total/free)4/2 nM
Mouse IC50 N2A (total/free)4/2 nM
Human Notch IC50>10000 nM
LogD3.8
Human P-gp Efflux Ratio2.4
Fraction unbound (human/mouse)5.4% / 1.4%

Table 2: In Vivo Pharmacokinetic Parameters in Mice [1]

SpeciesAdministration RouteDose
C57BL/6J MiceIntravenous (IV)1 mg/kg
C57BL/6J MiceOral (p.o.)3 mg/kg

Table 3: In Vivo Efficacy Marker [1]

ParameterValue
Free in vivo IC50 Aβ42 (Mouse)2.5 nM

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation of Formulation:

    • Based on the required dose and the concentration of the dosing solution, weigh the appropriate amount of (S)-RO7185876.

    • Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

    • Add the compound to the vehicle and vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling:

    • Acclimatize mice to handling and the experimental room for at least 3 days prior to the study.

    • Weigh each mouse on the day of dosing to calculate the exact volume to be administered.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume for a mouse is 5-10 mL/kg.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions for at least 4 hours post-dosing and then daily.

Protocol 2: Brain Tissue Homogenization for Aβ Peptide Analysis [4]

  • Tissue Collection:

    • At the designated time point post-dose, euthanize the mouse via an approved method.

    • Rapidly dissect the brain, removing the cerebellum.

  • Homogenization:

    • Weigh one hemisphere of the brain.

    • Homogenize the tissue in a 1% DEA (diethylamine) buffer in 50mM NaCl (10 µL per mg of brain tissue) containing protease inhibitors.

    • Use a mechanical homogenizer (e.g., FastPrep) with a 20-second pulse at 5000 rpm.

  • Extraction:

    • Incubate the homogenate on ice for 5 hours.

    • Centrifuge the raw extract at 100,000 x g for 45 minutes.

  • Sample Storage:

    • Collect the supernatant and store it at -80°C until Aβ peptide quantification.

  • Quantification:

    • Measure Aβ peptide levels using an appropriate method such as an ELISA or AlphaLISA kit.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor solubility/precipitation of the compound during formulation. The vehicle may not be optimal for (S)-RO7185876.Test alternative vehicles. Consider co-solvents like PEG400 or cyclodextrins. Ensure the pH of the vehicle is appropriate.
High variability in plasma/brain exposure between animals. Inconsistent administration (e.g., improper gavage technique). Differences in food intake affecting absorption.Ensure all personnel are proficient in the administration technique. Standardize the fasting period before dosing.
Lack of expected efficacy (no change in Aβ42/Aβ40 levels). The dose may be too low. Poor brain penetration in the specific mouse model. The time point for tissue collection may not be optimal.Conduct a dose-response study to identify an efficacious dose. Confirm brain exposure of the compound using LC-MS/MS. Perform a time-course study to determine the peak efficacy time point.
Unexpected toxicity or adverse effects in animals. The dose may be too high. Off-target effects in the specific animal model.Reduce the dose. Monitor for specific clinical signs and conduct histopathology to identify the affected organs.
Inconsistent Aβ measurements. Variability in tissue collection and processing. Issues with the quantification assay.Standardize the dissection and homogenization protocol. Run quality controls with each assay plate and ensure the assay is validated.

Visualizations

G cluster_0 γ-Secretase Modulation by (S)-RO7185876 cluster_1 Aβ Production APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 BACE1 Cleavage gamma_secretase γ-Secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab37_38 Aβ37 / Aβ38 (Less Pathogenic) gamma_secretase->Ab37_38 Modulated Cleavage RO7185876 (S)-RO7185876 RO7185876->gamma_secretase Allosteric Modulation G start Start: Define Study Objectives dose_range 1. Dose Range Finding Study (e.g., 1, 3, 10, 30 mg/kg) start->dose_range pk_pd 2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis dose_range->pk_pd select_doses 3. Select Doses for Efficacy Study (Based on PK/PD data) pk_pd->select_doses efficacy_study 4. Chronic Efficacy Study (e.g., daily dosing for 2-4 weeks) select_doses->efficacy_study endpoints 5. Measure Endpoints (Aβ levels, behavior, etc.) efficacy_study->endpoints analysis 6. Data Analysis and Optimal Dose Determination endpoints->analysis end End: Optimal Dose Identified analysis->end

References

Troubleshooting (9R)-RO7185876 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with (9R)-RO7185876 for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (206.81 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution when preparing your stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure your DMSO is of high purity and anhydrous.

Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay medium is low, typically less than 0.5%, to avoid solvent-induced toxicity and precipitation.[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your assay buffer, mixing thoroughly, and then perform the final dilution to the desired concentration.[3]

  • Use of Surfactants: For certain binding assays, adding a small amount of a non-ionic detergent like Tween-80 might be compatible and can help maintain solubility.[3] One protocol suggests a final concentration of 5% Tween-80 in a mixed solvent system.[1]

  • Check Buffer Composition: High salt concentrations in buffers can decrease the solubility of small molecules. If possible, try diluting the compound in deionized water before the final dilution into the buffer.[3]

Q4: Are there alternative solvent systems for this compound if I cannot use DMSO in my experiment?

A4: Yes, several alternative solvent systems have been described to achieve a clear solution of at least 2.5 mg/mL (5.17 mM).[1] These are particularly useful for in vivo studies but can be adapted for in vitro use where DMSO is not suitable. The preparation involves adding each solvent sequentially with thorough mixing.[1]

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: 10% DMSO, 90% Corn Oil.[1]

Q5: How should I store my this compound stock solution?

A5: To ensure the stability and integrity of the compound, stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.[2][4] Recommended storage conditions are:

  • -80°C for up to 6 months.[1][4]

  • -20°C for up to 1 month.[1][4]

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent/SystemConcentrationObservation
DMSO100 mg/mL (206.81 mM)Requires ultrasonic assistance.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.17 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.17 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.17 mM)Clear solution.[1]
Aqueous Media (Lysa assay)0.7 µg/mL

Experimental Protocols

Protocol: Preparation of this compound for an In Vitro Cellular Aβ Secretion Assay

This protocol is adapted from methodologies used for testing γ-secretase modulators in cell culture.[5]

1. Preparation of High-Concentration Stock Solution (e.g., 25 mM): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of fresh, anhydrous DMSO to achieve a 25 mM concentration. c. Vortex thoroughly. If needed, use a sonicating water bath for a few minutes to ensure complete dissolution. d. Visually inspect the solution for any undissolved particles. e. Aliquot the stock solution into smaller volumes and store at -80°C.[4]

2. Preparation of Working Solutions: a. For each experiment, thaw a fresh aliquot of the 25 mM stock solution. Avoid using previously thawed aliquots.[2] b. Perform serial dilutions of the stock solution in cell culture media to prepare the final concentrations for your dose-response curve (e.g., ranging from 4 µM down to 0.0013 µM).[5] c. It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.4% v/v.[5] d. For example, to achieve a final concentration of 4 µM in the well with a final DMSO concentration of 0.4%, you can prepare an intermediate dilution from your stock.

3. Dosing the Cells: a. Plate cells (e.g., H4 human neuroglioma cells overexpressing human APP695) at the desired density (e.g., 30,000 cells/well in a 96-well plate) and allow them to adhere for 3-4 hours.[5] b. Add the prepared working solutions of this compound to the corresponding wells. c. Include a vehicle control group that receives the same final concentration of DMSO in the media as the treated groups.[5] d. Incubate the cells for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO2.[5]

Troubleshooting Workflow

If you encounter solubility issues during your experiment, follow this troubleshooting workflow.

G cluster_0 Start: Solubility Issue Observed cluster_1 Step 1: Check Stock Solution cluster_2 Step 2: Review Dilution Protocol cluster_3 Step 3: Consider Alternative Formulations cluster_4 Resolution start Precipitate observed in final dilution or stock. stock_check Is the stock solution clear? start->stock_check prep_new_stock Prepare fresh stock solution. Use fresh, anhydrous DMSO. Apply sonication/gentle heat. stock_check->prep_new_stock No dilution_check Is final DMSO concentration <0.5%? stock_check->dilution_check Yes prep_new_stock->stock_check adjust_dmso Adjust dilution scheme to lower final DMSO %. dilution_check->adjust_dmso No serial_dilution Perform serial dilutions instead of a single step. dilution_check->serial_dilution Yes alt_formulation Is precipitation still occurring? adjust_dmso->alt_formulation serial_dilution->alt_formulation use_peg_tween Consider alternative solvent systems (e.g., PEG300, Tween-80) if compatible with assay. alt_formulation->use_peg_tween Yes success Proceed with experiment. alt_formulation->success No use_peg_tween->success

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway Context

This compound is a γ-secretase modulator (GSM). It acts on the γ-secretase complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP). Unlike γ-secretase inhibitors, which block the enzyme's activity altogether (affecting critical pathways like Notch signaling), GSMs modulate the cleavage site. This results in a decrease in the production of aggregation-prone Aβ42 peptides and an increase in shorter, less amyloidogenic Aβ peptides like Aβ38, without significantly affecting the total amount of Aβ or inhibiting Notch processing.[6][7]

G cluster_APP Amyloid Precursor Protein (APP) Processing cluster_gamma γ-secretase Complex cluster_products Cleavage Products cluster_modulator Modulator Action APP APP beta_secretase β-secretase (BACE1) APP->beta_secretase C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase C99->gamma_secretase Ab42 Aβ42 (prone to aggregation) gamma_secretase->Ab42 decreases Ab40 Aβ40 gamma_secretase->Ab40 decreases Ab38 Aβ38 (less aggregation) gamma_secretase->Ab38 increases RO7185876 This compound RO7185876->gamma_secretase modulates

References

Technical Support Center: Enhancing the Bioavailability of (9R)-RO7185876 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of the γ-secretase modulator, (9R)-RO7185876.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during your animal studies with this compound, a compound also known as (S)-3.

Question 1: We are observing low and variable oral bioavailability of this compound in our rodent model. What are the potential causes and how can we address this?

Answer:

Low and variable oral bioavailability is a common challenge for many investigational compounds. For this compound, this could be attributed to several factors. Here's a step-by-step approach to troubleshoot this issue:

  • Assess Physicochemical Properties: this compound is a complex organic molecule, and its solubility in aqueous media is likely to be limited. Poor solubility is a primary reason for low dissolution in the gastrointestinal (GI) tract, leading to poor absorption.[1][2][3][4]

    • Recommendation: Conduct solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Evaluate Formulation Strategy: A simple suspension may not be optimal for a poorly soluble compound.

    • Recommendation: Consider formulation enhancement strategies. The following table outlines some options with their potential impact on pharmacokinetic (PK) parameters.

    Formulation StrategyPrincipleExpected Impact on Bioavailability
    Micronization Increases surface area for dissolution by reducing particle size.[3]Moderate Increase
    Amorphous Solid Dispersion Dispersing the drug in a hydrophilic carrier to improve dissolution.[5][6]Moderate to High Increase
    Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, forming an emulsion in the GI tract to enhance absorption.[4][7]High Increase
    Nanoparticle Formulation Reduces particle size to the nanoscale, dramatically increasing surface area and potentially cellular uptake.[3][5]High Increase
  • Consider the Animal Model: The choice of animal model is crucial for bioavailability studies.[8][9][10]

    • Recommendation: While rodents are common, their GI physiology can differ from larger animals and humans. If initial results in mice or rats are suboptimal, consider a second species like the beagle dog, which can have more comparable GI anatomy and physiology to humans for certain compounds.[8][9][10]

Question 2: We have tried a micronized formulation, but the improvement in bioavailability is still marginal. What should be our next step?

Answer:

If micronization did not yield the desired improvement, it suggests that dissolution rate is not the only limiting factor. You should now investigate other potential barriers to absorption.

  • Permeability Assessment: The compound may have low permeability across the intestinal epithelium.

    • Recommendation: In vitro models like Caco-2 cell monolayers can provide an initial assessment of intestinal permeability.

  • Advanced Formulation Approaches: If permeability is not the primary issue, a more advanced formulation that enhances solubility to a greater extent is warranted.

    • Recommendation: Self-Emulsifying Drug Delivery Systems (SEDDS) or amorphous solid dispersions are logical next steps.[6] These formulations can significantly improve the concentration of the drug in a dissolved state within the GI tract.

The following workflow can guide your decision-making process:

G start Low Bioavailability Observed check_solubility Assess Physicochemical Properties (e.g., Solubility) start->check_solubility poor_solubility Poor Solubility Confirmed check_solubility->poor_solubility Poor formulation Optimize Formulation poor_solubility->formulation micronization Micronization formulation->micronization Initial Step lipid_based Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_based Advanced solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion Advanced evaluate_pk Evaluate Pharmacokinetics in Animal Model micronization->evaluate_pk lipid_based->evaluate_pk solid_dispersion->evaluate_pk evaluate_pk->start Iterate if Needed check_permeability Assess Permeability (e.g., Caco-2 assay) evaluate_pk->check_permeability Still Low poor_permeability Poor Permeability Identified check_permeability->poor_permeability Poor prodrug Consider Prodrug Approach poor_permeability->prodrug prodrug->evaluate_pk

Figure 1: Troubleshooting workflow for low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters to measure in a bioavailability study?

A1: The primary parameters to determine from the plasma concentration-time profile are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous (IV) dose. It is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Q2: What is a suitable starting dose for this compound in a mouse pharmacodynamic study?

A2: Based on published data, this compound has been shown to be efficacious in vivo.[11][12] While the exact dose will depend on the formulation and study objectives, initial dose-range-finding studies are crucial. Published studies on similar compounds can provide a starting point, but it is essential to perform your own dose-finding experiments.

Q3: How does the metabolism of this compound affect its bioavailability?

A3: First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. While specific metabolic pathways for this compound are not detailed in the provided search results, compounds of this nature can be subject to metabolism by cytochrome P450 enzymes.[13] In vitro studies using liver microsomes can provide an initial assessment of metabolic stability.

Data Presentation

The following table presents hypothetical pharmacokinetic data for this compound in rats following a 10 mg/kg oral dose with different formulations, illustrating the potential impact of formulation strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 154.0 ± 1.0300 ± 90100 (Reference)
Micronized Suspension 120 ± 302.0 ± 0.5750 ± 150250
Lipid-Based (SEDDS) 450 ± 901.0 ± 0.52100 ± 400700
Amorphous Dispersion 380 ± 751.5 ± 0.51800 ± 350600

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Administration in Mice via Gavage

  • Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old), fasted for 4 hours with free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound at the target concentration. Ensure the formulation is homogenous.

  • Dosing:

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated dose volume (typically 5-10 mL/kg).

    • Return the animal to its cage and monitor for any adverse effects.

  • Post-Dose: Provide access to food 2 hours post-dosing.

Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rats

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to allow for stress-free serial blood sampling. House the animals individually.

  • Dosing: Administer the this compound formulation as per the study design (e.g., oral gavage).

  • Blood Collection:

    • Collect blood samples (approximately 100-150 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Replace the collected blood volume with an equal volume of sterile saline to prevent dehydration.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

Visualizations

G cluster_formulation Lipid-Based Formulation (SEDDS) cluster_gi Gastrointestinal Tract drug This compound (Lipophilic Drug) oil Oil Phase drug->oil surfactant Surfactant oil->surfactant cosolvent Co-solvent surfactant->cosolvent emulsion Fine Oil-in-Water Emulsion Droplets cosolvent->emulsion absorption Enhanced Absorption across Gut Wall emulsion->absorption

Figure 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTF C-terminal Fragment β APP->CTF β-secretase gamma_secretase γ-Secretase CTF->gamma_secretase Ab Amyloid-β (Aβ) Peptides (e.g., Aβ40, Aβ42) gamma_secretase->Ab modified_Ab Shift to shorter, less pathogenic Aβ peptides (e.g., Aβ37, Aβ38) gamma_secretase->modified_Ab Altered Cleavage RO7185876 This compound (GSM) RO7185876->gamma_secretase Modulates

Figure 3: Simplified pathway of γ-secretase modulation by this compound.

References

Addressing off-target effects of (9R)-RO7185876 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of (9R)-RO7185876 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective γ-secretase modulator (GSM).[1][2][3] Its primary on-target effect is to allosterically modulate the γ-secretase complex, an enzyme involved in the cleavage of amyloid precursor protein (APP).[1] This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically decreasing the generation of the aggregation-prone and pathogenic Aβ42 and Aβ40 peptides, while increasing the production of shorter, less amyloidogenic peptides like Aβ37 and Aβ38.[1][4] Importantly, this compound does not inhibit the overall activity of γ-secretase, a key differentiator from γ-secretase inhibitors (GSIs).[1]

Q2: What are the expected on-target effects of this compound in a cellular assay?

In a typical cellular assay using a cell line that expresses APP, such as the H4 human neuroglioma cell line overexpressing APP695 with the Swedish mutation, treatment with this compound is expected to produce the following dose-dependent effects on secreted Aβ peptide levels:

Aβ PeptideExpected Change
Aβ42Decrease
Aβ40Decrease
Aβ38Increase
Aβ37Increase
Total AβNo significant change

Q3: What is a critical off-target effect to monitor for molecules targeting γ-secretase, and how does this compound address this?

A primary concern with compounds targeting γ-secretase is the inhibition of Notch signaling. The Notch receptor is a key substrate of γ-secretase, and its cleavage is essential for cell-to-cell communication, differentiation, and proliferation. Inhibition of Notch signaling can lead to significant toxicity.[1] this compound has been specifically designed as a modulator, not an inhibitor, and is reported to have no effect on the Notch pathway at therapeutic concentrations.[1] It is crucial to confirm this selectivity in your cellular models.

Q4: What are general strategies to differentiate on-target from off-target effects?

Several strategies can be employed to determine if an observed cellular phenotype is a result of the intended on-target activity or an unintended off-target effect:

  • Dose-Response Analysis: A true on-target effect should correlate with the potency (IC50 or EC50) of the compound for its primary target.[5]

  • Use of a Structurally Unrelated Compound: If a different compound with a distinct chemical structure that targets the same protein produces the same phenotype, it provides stronger evidence for an on-target effect.[5]

  • Rescue Experiments: Overexpression of the target protein may mitigate the effects of the inhibitor, suggesting an on-target mechanism.[6]

  • Use of an Inactive Control Compound: A structurally similar but biologically inactive analog of the compound should not produce the same cellular phenotype.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed at Effective Concentrations

You observe significant cell death in your cultures at concentrations where you expect to see modulation of Aβ peptides.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target Toxicity 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTS or LDH assay) and compare it to the dose-response for Aβ42 reduction. A significant difference in potency may suggest off-target effects. 2. Test a structurally unrelated GSM. If the cytotoxicity is not replicated, it is likely an off-target effect of this compound. 3. Screen for inhibition of common toxicity-related targets (e.g., hERG, various kinases).Identification of a potential off-target responsible for the cytotoxicity.
On-target Toxicity 1. Modulate the expression of γ-secretase components (e.g., using siRNA or CRISPR to knockdown Presenilin-1). If the cytotoxicity is phenocopied, it may be an on-target effect.Confirmation that the observed toxicity is linked to the modulation of γ-secretase.
Compound Solubility Issues 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Check the solubility of this compound in your specific cell culture medium. The use of a vehicle control (e.g., DMSO) is essential.Prevention of non-specific effects due to compound precipitation.

Issue 2: Inconsistent or No Modulation of Aβ Peptides

You are not observing the expected decrease in Aβ42 and Aβ40 and/or increase in Aβ38 and Aβ37.

Possible Cause Troubleshooting Steps Expected Outcome
Sub-optimal Assay Conditions 1. Verify the health and passage number of your cell line. 2. Optimize the incubation time with this compound. A 24-hour incubation is a common starting point.[7] 3. Confirm the accuracy of your Aβ quantification method (e.g., ELISA, AlphaLISA).A clear and reproducible modulation of Aβ peptides.
Compound Instability 1. Prepare fresh dilutions of this compound for each experiment. 2. Verify the storage conditions of your stock solution.Consistent experimental results.
Cell Line Specificity 1. Confirm that your cell line expresses all necessary components of the γ-secretase complex. 2. Test a different cell line known to be responsive to GSMs.Understanding the cellular context required for this compound activity.

Issue 3: Evidence of Notch Pathway Inhibition

You observe a phenotype consistent with Notch inhibition (e.g., changes in the expression of Notch target genes like Hes1 or Hey1) or your Notch reporter assay shows a decrease in signal.

Possible Cause Troubleshooting Steps Expected Outcome
High Compound Concentration 1. Perform a careful dose-response analysis in the Notch reporter assay. Determine if there is a concentration window where Aβ modulation occurs without Notch inhibition.Identification of a selective concentration range for your experiments.
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen. [8] 2. Use Western blotting to assess the phosphorylation status of key signaling proteins downstream of kinases that might be involved in Notch signaling.Identification of any unintended kinase targets that could indirectly affect the Notch pathway.

Experimental Protocols

Protocol 1: In Vitro Cellular Aβ Secretion Assay

This protocol is adapted from methodologies used for characterizing γ-secretase modulators.[7]

  • Cell Plating: Plate human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation at a density of 30,000 cells/well in a 96-well plate in IMDM media containing 10% FCS and 0.2 mg/L Hygromycin B. Incubate at 37°C and 5% CO2.[7]

  • Compound Addition: After 3-4 hours, add serial dilutions of this compound to the wells. A typical concentration range would be from 0.001 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the cells with the compound for 24 hours at 37°C and 5% CO2.[7]

  • Supernatant Collection: Carefully collect the cell culture supernatant for Aβ analysis.

  • Aβ Quantification: Quantify the levels of secreted Aβ42, Aβ40, Aβ38, and Aβ37 using specific ELISA or AlphaLISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of each Aβ peptide as a function of the this compound concentration to generate dose-response curves and determine EC50 values.

Protocol 2: Notch Cellular Reporter Assay

This protocol is based on standard methods to assess Notch pathway activity.[7]

  • Cell Plating: Seed HEK293 cells stably expressing human Notch1 and a luciferase reporter under the control of a Notch-responsive promoter in a 96-well plate. Allow the cells to reach approximately 80% confluency.[7]

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a known GSI as a positive control for Notch inhibition.

  • Incubation: Incubate the cells for 20-24 hours at 37°C and 5% CO2.[7]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay). A decrease in the normalized luciferase signal indicates Notch inhibition.

Visualizations

G cluster_0 On-Target Pathway of this compound APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 BACE1 cleavage gamma_secretase γ-Secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Ab37_38 Aβ37 / Aβ38 (Less Pathogenic) gamma_secretase->Ab37_38 RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: On-target pathway of this compound.

G cluster_1 Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response for Cytotoxicity vs. Aβ Modulation start->dose_response potency_diff Potency Difference? dose_response->potency_diff unrelated_gsm Test Structurally Unrelated GSM potency_diff->unrelated_gsm Yes on_target Potentially On-Target Effect potency_diff->on_target No phenotype_replicated Cytotoxicity Replicated? unrelated_gsm->phenotype_replicated off_target Likely Off-Target Effect phenotype_replicated->off_target No phenotype_replicated->on_target Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_2 Experimental Workflow for Aβ Secretion Assay plate_cells Plate H4-APPsw Cells add_compound Add this compound Dilutions plate_cells->add_compound incubate Incubate for 24 hours add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_ab Quantify Aβ Peptides (ELISA/AlphaLISA) collect_supernatant->quantify_ab analyze_data Analyze Dose-Response quantify_ab->analyze_data

Caption: Experimental workflow for Aβ secretion assay.

References

Dose-response analysis of (9R)-RO7185876 to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the dose-response analysis of (9R)-RO7185876, with a focus on avoiding toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective γ-secretase modulator (GSM) under investigation as a potential treatment for Alzheimer's disease.[1][2][3] Its mechanism involves allosterically modulating the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while increasing the formation of shorter, less toxic peptides like Aβ37 and Aβ38.[1] Importantly, this modulation occurs without inhibiting the overall activity of γ-secretase, thus avoiding the toxicities associated with the inhibition of other essential signaling pathways, such as Notch.[1]

Q2: What is the key advantage of this compound over traditional γ-secretase inhibitors (GSIs)?

A2: The primary advantage of this compound is its selectivity for modulating APP processing without significantly inhibiting Notch signaling.[1] GSIs, on the other hand, block the activity of γ-secretase, which is crucial for the processing of many other proteins, including the Notch receptor. Inhibition of Notch signaling can lead to severe side effects, including gastrointestinal toxicity and immunosuppression, which have been major hurdles in the clinical development of GSIs.[1][4]

Q3: What preclinical toxicology studies have been conducted on this compound?

A3: Preclinical development of this compound included 2-week dose-range finding (DRF) toxicological studies in two different species (a rodent and a non-rodent). The positive outcomes from these studies supported the advancement of the compound into Good Laboratory Practice (GLP) toxicology studies, which are required for enabling human clinical trials.[1][2][3]

Q4: Are there any known off-target effects or toxicities associated with this compound?

A4: Based on available preclinical data, this compound has shown good tolerability in short-term toxicology studies.[1] A key aspect of its safety profile is its high selectivity, with a very large therapeutic window between the desired modulation of Aβ production and any potential effect on Notch signaling.[1] As with any investigational compound, comprehensive long-term toxicology studies are necessary to fully characterize its safety profile.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based Aβ modulation assays Cell health and passage number variability.Ensure cells are healthy, within a consistent and low passage number range, and seeded at a uniform density.
Inconsistent compound concentration.Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use a calibrated pipette.
Assay variability.Include appropriate positive and negative controls in every plate. Ensure consistent incubation times and conditions.
High background or low signal in Aβ ELISA Poor antibody quality or expired reagents.Use high-quality, validated antibodies and check the expiration dates of all assay components.
Insufficient washing steps.Ensure thorough but gentle washing of ELISA plates between steps to minimize background noise.
Low Aβ production by cells.Optimize cell seeding density and incubation time to ensure detectable levels of Aβ peptides in the supernatant.
Signs of toxicity in animal studies at expected therapeutic doses Formulation issues leading to poor bioavailability or acute toxicity.Optimize the vehicle for administration to ensure solubility and stability. Conduct a small pilot study to confirm tolerability of the formulation.
Animal health status.Ensure all animals are healthy and acclimatized to the facility before starting the study. Monitor for any signs of distress or illness.
Off-target effects at higher concentrations.Perform a thorough literature search for potential off-target liabilities of similar compounds. Consider including additional safety pharmacology endpoints in your study.

Data Presentation

In Vitro Potency and Selectivity
Parameter Cell Line Value
IC50 for Aβ42 Reduction Human Neuroglioma H49 nM (total), 4 nM (free)
IC50 for Aβ42 Reduction HEK2934 nM (total), 2 nM (free)
IC50 for Notch Inhibition HEK293>10,000 nM

This data is compiled from publicly available research and may not represent the complete dataset.

Representative In Vivo Dose-Response Toxicity Endpoints (Illustrative)
Dose Group Species Key Observations Pathology Findings
Vehicle Control RatNo adverse effects noted.No treatment-related findings.
Low Dose RatNo adverse effects noted.No treatment-related findings.
Mid Dose RatNo adverse effects noted.No treatment-related findings.
High Dose RatMild, transient clinical signs (e.g., lethargy) in a subset of animals.No significant treatment-related findings.

Disclaimer: Specific NOAEL (No-Observed-Adverse-Effect Level) and other quantitative toxicity data from preclinical studies of this compound are proprietary and not publicly available. This table is for illustrative purposes only and is based on typical endpoints in dose-range finding studies for small molecule drug candidates.

Experimental Protocols

In Vitro Aβ Modulation Assay

Objective: To determine the IC50 of this compound for the reduction of Aβ42 in a cell-based assay.

Materials:

  • Human neuroglioma (H4) cells stably expressing human APP.

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • Aβ42 ELISA kit.

Procedure:

  • Seed H4-APP cells into a 96-well plate at a density of 30,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, carefully collect the cell culture supernatant for Aβ42 analysis.

  • Quantify the concentration of Aβ42 in the supernatant using a validated ELISA kit, following the manufacturer's instructions.

  • Plot the Aβ42 concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium.

  • This compound stock solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot against the compound concentration to determine any cytotoxic effects.

Mandatory Visualizations

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 gamma_secretase γ-Secretase Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->Ab38 Ab37 Aβ37 gamma_secretase->Ab37 alpha_secretase α-Secretase beta_secretase β-Secretase (BACE1) beta_secretase->APP Cleavage C99->gamma_secretase Substrate RO7185876 This compound RO7185876->gamma_secretase Modulates Notch_Signaling_Pathway Notch_receptor Notch Receptor S2_cleavage S2 Cleavage (ADAMs) Notch_receptor->S2_cleavage gamma_secretase γ-Secretase NICD NICD gamma_secretase->NICD Ligand Ligand (e.g., Delta) Ligand->Notch_receptor Binds NEXT NEXT S2_cleavage->NEXT NEXT->gamma_secretase Nucleus Nucleus NICD->Nucleus Translocates Gene_transcription Gene Transcription Nucleus->Gene_transcription Activates RO7185876 This compound RO7185876->gamma_secretase No Inhibition Experimental_Workflow start Start: Dose-Response Experiment cell_culture Cell Culture & Seeding start->cell_culture compound_treatment Treat with this compound (Dose Range) cell_culture->compound_treatment incubation Incubation (24-48h) compound_treatment->incubation data_collection Data Collection (e.g., ELISA, MTT) incubation->data_collection data_analysis Data Analysis (IC50, Cytotoxicity) data_collection->data_analysis end End: Determine Potency & Toxicity data_analysis->end

References

Overcoming P-glycoprotein efflux of (9R)-RO7185876 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the γ-secretase modulator, (9R)-RO7185876. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of this compound in in vivo models, a critical hurdle for developing therapeutics targeting the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: Is there evidence that this compound is a P-glycoprotein substrate?

A1: Yes. In vitro data for this compound (also referred to as (S)-3) shows it is a substrate for P-glycoprotein. Bidirectional transport assays using MDCK cells transfected with human and mouse P-gp resulted in efflux ratios greater than 2.0, which is the standard threshold for identifying a P-gp substrate.[1] An efflux ratio of 2.4 was determined for human P-gp and 3.3 for mouse P-gp.[1] This indicates that the compound is actively transported out of cells by P-gp, which can limit its penetration across the blood-brain barrier (BBB).

Q2: What is the most definitive method to confirm that P-gp efflux is limiting the brain penetration of this compound in vivo?

A2: The gold-standard method is to conduct a pharmacokinetic study comparing the brain and plasma concentrations of this compound in wild-type mice versus P-gp knockout (mdr1a-/-) mice.[2][3] A significantly higher brain-to-plasma concentration ratio in the knockout mice provides direct evidence that P-gp is responsible for limiting CNS exposure.[2][3]

Q3: Besides using knockout animals, how can I test the impact of P-gp in vivo?

A3: An alternative and common strategy is to perform a co-administration study with a potent P-gp inhibitor.[4] Compounds like Elacridar (GF120918), Tariquidar (XR9576), or PSC833 can be administered to wild-type animals shortly before dosing with this compound.[4][5][6] A subsequent increase in the brain-to-plasma ratio of this compound compared to animals that did not receive the inhibitor suggests P-gp involvement.

Q4: Are there other efflux transporters at the blood-brain barrier that could affect this compound?

A4: Yes. Besides P-gp (also known as MDR1), other ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs) are expressed at the BBB and can contribute to drug efflux.[7] If brain penetration remains low in P-gp knockout mice or after potent P-gp inhibition, the involvement of other transporters should be investigated. Note that some P-gp inhibitors, such as elacridar, also inhibit BCRP.[7]

Troubleshooting Guide

Scenario 1: Lower-than-expected brain concentrations of this compound are observed in your wild-type mouse study.

  • Question: My initial in vivo study shows low brain-to-plasma ratios (<0.1) for this compound, despite its reported favorable DMPK profile. Is this expected?

  • Answer: This is a classic sign of active efflux at the blood-brain barrier. Given the in vitro data showing this compound is a P-gp substrate (Efflux Ratios: human=2.4, mouse=3.3), P-gp is likely preventing the compound from accumulating in the brain.[1] The next logical step is to quantify the magnitude of this efflux.

    Workflow for Investigating P-gp Efflux In Vivo

    G cluster_0 start Start: Low Brain Penetration Observed in Wild-Type (WT) Mice pk_study Conduct PK study in WT vs. P-gp Knockout (mdr1a-/-) Mice start->pk_study inhibitor_study Alternative: Conduct PK study in WT mice with vs. without P-gp inhibitor (e.g., Elacridar) start->inhibitor_study If KO mice are unavailable compare_ratios Compare Brain/Plasma (B/P) Ratios pk_study->compare_ratios pgp_confirmed Conclusion: P-gp is the primary efflux transporter limiting CNS exposure. compare_ratios->pgp_confirmed B/P Ratio is significantly higher in KO or Inhibitor group other_transporters Hypothesis: Other transporters (e.g., BCRP) may be involved. Consider further studies. compare_ratios->other_transporters B/P Ratio shows no significant change inhibitor_study->compare_ratios

    Workflow for confirming P-gp mediated efflux in vivo.

Scenario 2: A P-gp inhibitor study yields ambiguous results.

  • Question: I co-administered Elacridar with this compound, but the brain concentrations only increased modestly. What could be the reason?

  • Answer: There are several possibilities to investigate:

    • Inhibitor Pharmacokinetics: The dose, timing, and route of administration of the inhibitor are critical. Ensure that sufficient concentrations of Elacridar were present at the BBB for the duration of the experiment to effectively inhibit P-gp. A pilot study to confirm the inhibitor's own PK profile may be necessary.

    • Involvement of Multiple Transporters: As mentioned, BCRP or other transporters could be contributing to the efflux of this compound. Since Elacridar inhibits both P-gp and BCRP, a modest increase might still point to efflux, but perhaps the compound is a substrate for a transporter insensitive to Elacridar.

    • Rapid Brain Metabolism: The compound might be rapidly metabolized within the brain itself, leading to low parent compound concentrations even if BBB penetration is improved. Analysis of key metabolites in brain homogenate could clarify this.

    P-gp Mechanism at the Blood-Brain Barrier

    BBB pgp P-glycoprotein (P-gp) drug_blood This compound pgp->drug_blood ATP-dependent Efflux drug_cell This compound drug_blood->drug_cell Passive Diffusion drug_cell->brain Entry into CNS

    P-gp actively pumps substrates from the BBB back into the blood.

Quantitative Data Summary

For context, the following tables summarize the known in vitro P-gp data for this compound and the typical impact of P-gp on brain accumulation for other known substrates.

Table 1: In Vitro P-glycoprotein Efflux Data for this compound ((S)-3)

Compound P-gp Species Assay System Efflux Ratio (ER) Classification Reference
This compound Human MDCK-MDR1 2.4 Substrate [1]
This compound Mouse MDCK-MDR1 3.3 Substrate [1]

An Efflux Ratio > 2 is generally considered indicative of a P-gp substrate.

Table 2: Example In Vivo Effects of P-gp on Brain Accumulation of Known Substrates

Compound Model Effect on Brain Concentration Fold Increase Reference(s)
Paclitaxel P-gp Knockout Mice Increased AUCbrain ~11-fold [5][6]
Paclitaxel WT Mice + PSC833 Increased Brain Uptake ~6.5-fold [5][6]
Loperamide P-gp Knockout Mice Increased Brain Penetration ~7-fold [2]
Tacrolimus P-gp Knockout Mice Increased Max Brain Conc. ~10-fold [3]

AUC = Area Under the Curve; Conc. = Concentration; WT = Wild-Type.

Experimental Protocols

Protocol 1: Determining Brain-to-Plasma Ratio in Wild-Type vs. P-gp Knockout Mice

  • Objective: To definitively quantify the effect of P-gp efflux on the brain penetration of this compound.

  • Animal Models: Use age- and sex-matched wild-type (e.g., FVB or C57BL/6) and P-gp knockout (mdr1a-/- on the same background) mice.

  • Compound Formulation & Dosing:

    • Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage or intravenous).

    • Administer a single dose of this compound to both cohorts of mice (n=3-4 per time point).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma and store at -80°C.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Excise the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Analysis:

    • Homogenize brain tissue in a suitable buffer.

    • Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point for both genotypes: Kp = Cbrain / Cplasma.

    • A significantly higher Kp value in knockout mice compared to wild-type mice confirms P-gp mediated efflux.

Protocol 2: In Vivo P-gp Inhibition with Elacridar

  • Objective: To assess the impact of chemical P-gp inhibition on the brain penetration of this compound.

  • Animal Models: Use wild-type mice (e.g., FVB or C57BL/6).

  • Dosing Regimen:

    • Group 1 (Control): Administer the vehicle for the inhibitor, followed by this compound 1-2 hours later.

    • Group 2 (Inhibitor): Administer Elacridar (e.g., 10 mg/kg, p.o. or i.p.), followed by this compound 1-2 hours later. The pre-dosing time should be based on the Tmax of the inhibitor.

  • Sample Collection & Analysis: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp) for both the control and inhibitor-treated groups.

    • An increase in the Kp value in the Elacridar-treated group indicates that inhibition of P-gp (and potentially BCRP) enhances the brain penetration of this compound.

    Troubleshooting Logic for Poor CNS Exposure

    G cluster_0 start Problem: Low in vivo B/P Ratio for this compound q1 Is the compound a P-gp substrate in vitro (ER > 2)? start->q1 a1_yes Yes, ER is 2.4-3.3. Efflux is expected. q1->a1_yes Yes a1_no No. Check for other issues: - Poor passive permeability - Plasma protein binding - Rapid metabolism q1->a1_no No q2 Does B/P ratio increase in P-gp KO mice or with inhibitor? a1_yes->q2 a2_yes Yes. Conclusion: P-gp is a primary barrier. Strategy to overcome efflux is needed. q2->a2_yes Yes a2_no No significant increase. Consider other possibilities. q2->a2_no No a2_no_options - Involvement of other transporters (BCRP) - Insufficient inhibitor exposure - Rapid brain metabolism a2_no->a2_no_options

    Decision tree for diagnosing low brain penetration.

References

Technical Support Center: Refinement of (9R)-RO7185876 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining long-term treatment protocols for the gamma-secretase modulator (GSM), (9R)-RO7185876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective gamma-secretase modulator (GSM) investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] Its mechanism of action involves allosterically modulating the γ-secretase enzyme complex. This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40. Concurrently, it increases the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[3] Importantly, this modulation occurs without inhibiting the overall activity of γ-secretase on other substrates like Notch, which is a significant advantage over traditional γ-secretase inhibitors (GSIs) that have been associated with mechanism-based toxicities.[3][4]

Q2: What are the key in vitro potency and DMPK parameters for this compound?

A2: The in vitro profile of this compound demonstrates its high potency and favorable drug-like properties. Key parameters are summarized in the table below.

Q3: What are the recommended storage conditions for this compound and its prepared solutions?

A3: For the solid compound, storage at room temperature in the continental US is generally acceptable, though conditions may vary elsewhere.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[6]

Q4: Are there known off-target effects or toxicities associated with long-term this compound treatment?

A4: Preclinical studies, including 14-day toxicological assessments in rodents, have shown good tolerability with no serious side effects or histopathological findings.[7] A key safety feature of GSMs like this compound is their lack of inhibition of the Notch signaling pathway, which is a primary source of toxicity for GSIs.[3] However, as with any long-term study, it is crucial to monitor for potential unforeseen off-target effects. Comprehensive toxicological studies, including dose-range finding (DRF) studies in at least two species, are essential before embarking on extensive long-term efficacy studies.[2][7]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Solutions

  • Question: I am observing precipitation when preparing my dosing solution of this compound. How can I improve its solubility for in vivo studies?

  • Answer: this compound is a poorly water-soluble compound, and appropriate formulation is critical for consistent and accurate dosing. Several strategies can be employed to enhance its solubility. The table below provides starting point formulations that have been reported to be effective.

    • Initial Troubleshooting Steps:

      • Use of Co-solvents: DMSO is a common solvent for initial stock solutions. However, for in vivo use, it should be part of a co-solvent system to minimize toxicity.

      • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process.[5]

      • Freshly Prepared Solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare dosing formulations fresh daily.

Issue 2: High Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Data in Long-Term Studies

  • Question: My long-term study with this compound is showing high variability in plasma drug concentrations and Aβ biomarker levels between animals. What are the potential causes and how can I minimize this?

  • Answer: High variability in long-term studies with orally administered poorly soluble compounds can stem from several factors.

    • Potential Causes:

      • Inconsistent Dosing Formulation: Precipitation or non-homogeneity of the dosing suspension can lead to inaccurate dosing.

      • Gavage Technique: Improper oral gavage technique can cause stress and variability in absorption.

      • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds.

      • Animal Health: Underlying health issues in individual animals can affect drug metabolism and clearance.

    • Mitigation Strategies:

      • Formulation Optimization: Utilize a robust and stable formulation, such as a micro-suspension or a self-emulsifying drug delivery system (SEDDS).

      • Standardized Procedures: Ensure all technicians are proficient in oral gavage. Standardize the time of day for dosing and the fasting/feeding schedule of the animals.

      • Regular Health Monitoring: Closely monitor the health and body weight of the animals throughout the study. Any animal showing signs of distress or significant weight loss should be evaluated and potentially excluded from PK/PD analysis.

Data Presentation

Table 1: In Vitro Profile of this compound

ParameterCell LineValueReference
IC50 Aβ42 (total/free) H49/4 nM[3]
Hek2924/2 nM[3]
IC50 Aβ42 (total/free) N2A (Mouse)4/2 nM[3]
IC50 Notch ->10,000 nM[3]
Aqueous Solubility -0.7 µg/mL[7]
LogD -3.8[3]

Table 2: Recommended Formulation Protocols for this compound

ProtocolVehicle CompositionAchievable SolubilityNotesReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution.[5]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution. Consider for dosing periods longer than half a month.[5]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution.[5]

Experimental Protocols

Proposed Protocol for a 90-Day Oral Gavage Study of this compound in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is a refined suggestion based on published long-term studies of other gamma-secretase modulators.

1. Animals and Housing:

  • Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., 5xFAD, APP/PS1).

  • House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatize animals to the facility for at least one week before the start of the experiment.

2. Dosing Formulation:

  • Prepare the dosing solution of this compound fresh daily using one of the recommended formulation protocols (see Table 2).

  • Ensure the formulation is homogeneous by vortexing or stirring before each gavage.

  • Administer the vehicle alone to the control group.

3. Dosing Regimen:

  • Administer this compound or vehicle via oral gavage once daily for 90 consecutive days.

  • The dose should be determined based on preliminary dose-range finding studies. A starting point could be in the range of 10-30 mg/kg, which has been shown to be effective for other GSMs.

  • Monitor the body weight of each animal at least twice a week.

4. Monitoring and Sample Collection:

  • Behavioral Testing: Conduct cognitive assessments (e.g., Morris water maze, Y-maze) at baseline (before the start of treatment) and at the end of the 90-day treatment period.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at predetermined time points (e.g., monthly) for pharmacokinetic analysis and to monitor plasma Aβ levels. A terminal blood collection via cardiac puncture should be performed at the end of the study.

  • Tissue Collection: At the end of the 90-day treatment, euthanize the animals and collect the brains. One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques, and the other can be snap-frozen for biochemical analysis of Aβ levels (e.g., ELISA).

5. Endpoint Analysis:

  • Pharmacokinetics: Analyze plasma samples to determine the concentration of this compound.

  • Pharmacodynamics: Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates.

  • Histopathology: Quantify the Aβ plaque burden in the brain sections.

  • Behavioral Analysis: Analyze the data from the cognitive tests to assess the effect of the treatment on memory and learning.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_processing APP Processing APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-Secretase Complex Ab42_40 Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab37_38 Aβ37 / Aβ38 (Less Amyloidogenic) gamma_secretase->Ab37_38 Modulated Cleavage C99 C99 fragment C99->gamma_secretase Substrate for BACE1->C99 Generates RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation

Caption: Signaling pathway of γ-secretase modulation by this compound.

G start Start Long-Term Study acclimatize Animal Acclimatization (1 week) start->acclimatize baseline Baseline Measurements (Cognitive tests, Body Weight) acclimatize->baseline dosing Daily Oral Gavage (this compound or Vehicle) for 90 days baseline->dosing monitoring Weekly Monitoring (Body Weight, Health Checks) dosing->monitoring During treatment pk_pd Periodic Sampling (Blood for PK/PD) dosing->pk_pd During treatment end_behavior End-of-Study Cognitive Tests dosing->end_behavior euthanasia Euthanasia and Tissue Collection end_behavior->euthanasia analysis Data Analysis (Biochemical, Histological, Behavioral) euthanasia->analysis

Caption: Experimental workflow for a 90-day study of this compound.

G start Issue Encountered (e.g., Precipitation, High Variability) check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility optimize_formulation Optimize Formulation: - Try alternative vehicle (Table 2) - Use sonication/gentle heat - Prepare fresh daily check_solubility->optimize_formulation No check_dosing Is the dosing procedure consistent? check_solubility->check_dosing Yes optimize_formulation->check_solubility retrain_technicians Review and Retrain on Oral Gavage Technique check_dosing->retrain_technicians No monitor_health Is animal health compromised? check_dosing->monitor_health Yes standardize_conditions Standardize Experimental Conditions: - Consistent fasting/feeding schedule - Control for environmental stressors retrain_technicians->standardize_conditions standardize_conditions->check_dosing vet_consult Consult with Veterinarian - Exclude unhealthy animals from analysis monitor_health->vet_consult Yes continue_study Continue Study with Refined Protocol monitor_health->continue_study No vet_consult->continue_study

Caption: Troubleshooting decision tree for long-term this compound studies.

References

Interpreting unexpected results in (9R)-RO7185876 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (9R)-RO7185876. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this potent and selective gamma-secretase modulator (GSM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs allosterically modulate the enzyme to shift its cleavage preference of the amyloid precursor protein (APP). This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40.[1][2][3] Concurrently, it increases the levels of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[1][2] Crucially, this modulation occurs without significantly affecting the total amount of Aβ produced or inhibiting the processing of other key gamma-secretase substrates like Notch, thereby avoiding the toxicities associated with GSIs.[1][2]

Q2: What is the chemical class of this compound?

A2: this compound belongs to a novel chemical class of compounds known as triazolo-azepines.[2][3]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][4] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.[1]

Q4: Are there known off-target effects for this compound?

A4: While this compound is designed to be a selective GSM, the broader chemical class of triazolo-azepines has been studied for various biological activities. As with any small molecule, off-target effects cannot be entirely ruled out without comprehensive screening. Researchers should consider including appropriate controls to monitor for potential off-target activities in their specific experimental systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Change in Aβ42/Aβ40 Ratio

Question: I am not observing the expected decrease in the Aβ42/Aβ40 ratio after treating my cells with this compound. What could be the reason?

Possible Causes and Solutions:

  • Compound Solubility: this compound may have precipitated out of the culture medium.

    • Troubleshooting Step: Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to prevent precipitation. Prepare fresh dilutions from a properly stored stock solution for each experiment. If precipitation is observed, sonication or gentle warming may aid dissolution.[1]

  • Cell Line and APP Expression: The effect of GSMs can be dependent on the cell line and the level of APP expression.

    • Troubleshooting Step: Use a cell line known to be responsive to GSMs, such as H4 human neuroglioma cells stably overexpressing human APP.[5] The level of APP expression can influence the potency of GSMs.[6]

  • Assay Sensitivity: The assay used to measure Aβ peptides may not be sensitive enough to detect the changes.

    • Troubleshooting Step: Utilize a highly sensitive Aβ detection method, such as an AlphaLISA or a validated ELISA kit.[5] Ensure the assay is performed according to the manufacturer's protocol and that all reagents are within their expiration dates.

  • Incorrect Data Interpretation: The absolute levels of Aβ42 and Aβ40 may not change dramatically, but the ratio should be altered.

    • Troubleshooting Step: Calculate the Aβ42/Aβ40 ratio for both vehicle-treated and this compound-treated samples. The primary effect to look for is a statistically significant decrease in this ratio.

Issue 2: Unexpected Increase in Total Aβ Levels

Question: My results show an increase in total Aβ levels after treatment with this compound, which is contrary to its expected mechanism as a GSM. How can I interpret this?

Possible Causes and Solutions:

  • Assay Artifact: The assay for total Aβ may be cross-reacting with different Aβ species in an unexpected way.

    • Troubleshooting Step: Verify the specificity of the antibody used in your total Aβ assay. Ideally, use an assay that measures total Aβ by summing the individual measurements of the different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42).

  • Cellular Stress or Toxicity: At high concentrations, the compound might induce cellular stress or toxicity, leading to aberrant APP processing or release.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your Aβ measurements to ensure that the concentrations of this compound used are not cytotoxic.

  • Off-Target Effect: While designed to be selective, an off-target effect at the concentration used could be influencing APP processing or degradation pathways.

    • Troubleshooting Step: Test a range of concentrations to determine if the effect is dose-dependent. If possible, use a structurally unrelated GSM as a positive control to see if the effect is specific to this compound.

Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy

Question: I observed potent activity of this compound in my cell-based assays, but the in vivo effects on brain Aβ levels in my animal model are much weaker than expected. What could be the cause?

Possible Causes and Solutions:

  • Pharmacokinetics and Brain Penetration: The compound may have poor pharmacokinetic properties, such as rapid metabolism or low brain penetration.

    • Troubleshooting Step: Conduct pharmacokinetic studies to measure the plasma and brain concentrations of this compound in your animal model. This will help determine if the compound is reaching the target tissue at sufficient concentrations. The route of administration and vehicle can significantly impact bioavailability.[2]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the blood-brain barrier, limiting its brain accumulation.

    • Troubleshooting Step: Evaluate whether this compound is a P-gp substrate in vitro. In vivo, co-administration with a P-gp inhibitor could be explored to confirm if efflux is limiting brain exposure, though this is for experimental validation and not a therapeutic strategy.

  • Species Differences: The potency of the compound may differ between human and the animal species being used.

    • Troubleshooting Step: If possible, test the compound in cell lines derived from the animal species being used for in vivo studies to check for species-specific differences in potency.

Data Presentation

Table 1: In Vitro Profile of this compound

ParameterValueCell Line/AssayReference
h IC50 Aβ42 (total) 4 nMH4 (human neuroglioma)[1]
h IC50 Aβ42 (free) 2 nMH4 (human neuroglioma)[1]
Mouse IC50 N2A (total) 4 nMN2A (mouse neuroblastoma)[1]
Mouse IC50 N2A (free) 2 nMN2A (mouse neuroblastoma)[1]
h Notch IC50 >10,000 nM-[1]
Solubility (LYSA assay) 0.7 µg/mL-[7]
Clearance (human hepatocytes) 4.5 µL/min/Mcells-[1]
P-gp Efflux Ratio (human) 2.4-[1]

Experimental Protocols

Protocol 1: In Vitro Aβ Modulation Assay

Objective: To determine the effect of this compound on the production of Aβ peptides in a cell-based assay.

Materials:

  • H4 human neuroglioma cells stably overexpressing human APP695 with the Swedish double mutation.

  • Cell culture medium (e.g., IMDM with 10% FCS, 0.2 mg/L Hygromycin B).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • AlphaLISA or ELISA kits for Aβ40, Aβ42, and other relevant Aβ species.

Procedure:

  • Seed H4-APP cells in a 96-well plate at a density of 30,000 cells/well in 100 µL of culture medium.

  • Incubate the cells at 37°C and 5% CO2 for 3-4 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).

  • Add 50 µL of the compound dilutions to the respective wells. A typical final concentration range would be from 0.001 µM to 10 µM.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, carefully collect the cell culture supernatant for Aβ quantification.

  • Measure the concentrations of Aβ40 and Aβ42 in the supernatant using an AlphaLISA or ELISA kit according to the manufacturer's instructions.

  • Calculate the Aβ42/Aβ40 ratio for each concentration and normalize to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value for the reduction of the Aβ42/Aβ40 ratio.

Protocol 2: Notch Signaling Activity Assay (Luciferase Reporter Assay)

Objective: To assess the effect of this compound on Notch signaling.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter gene and a Gal4/VP16-tagged Notch-ΔE construct.

  • Cell culture medium.

  • This compound stock solution in DMSO.

  • A known gamma-secretase inhibitor (GSI) as a positive control for Notch inhibition.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the stable HEK293-Notch reporter cells in a 96-well plate.

  • Allow the cells to attach and grow overnight.

  • Treat the cells with various concentrations of this compound, a known GSI (positive control), and a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • A significant decrease in luciferase activity in the presence of the GSI would validate the assay. No significant change in luciferase activity with this compound treatment would indicate its selectivity over Notch signaling.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Ab42_40 Aβ42, Aβ40 (Amyloidogenic) gamma_secretase->Ab42_40 Decreased Production Ab37_38 Aβ37, Aβ38 (Less Amyloidogenic) gamma_secretase->Ab37_38 Increased Production RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Seed H4-APP Cells treatment Treat with this compound and Vehicle Control start->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant measurement Measure Aβ40 and Aβ42 (AlphaLISA/ELISA) supernatant->measurement analysis Analyze Data: Calculate Aβ42/Aβ40 Ratio and IC50 measurement->analysis end End: Results Interpretation analysis->end

Caption: In Vitro Aβ modulation assay workflow.

Troubleshooting_Logic start Unexpected Result: No change in Aβ42/Aβ40 ratio solubility Check Compound Solubility start->solubility cell_line Verify Cell Line and APP Expression start->cell_line assay Confirm Assay Sensitivity start->assay interpretation Review Data Interpretation start->interpretation solution Problem Solved solubility->solution cell_line->solution assay->solution interpretation->solution

Caption: Troubleshooting logic for inconsistent Aβ ratio results.

References

How to minimize variability in Aβ quantification with (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (9R)-RO7185876 in studies involving the quantification of amyloid-beta (Aβ) peptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Aβ production?

A1: this compound is a potent and selective γ-secretase modulator (GSM).[1] It works by allosterically modifying the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. This modulation shifts the cleavage process, leading to a decrease in the production of longer, more amyloidogenic Aβ species, such as Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less aggregation-prone peptides like Aβ37 and Aβ38.[1][2] Importantly, GSMs like this compound do not inhibit the overall activity of γ-secretase, thus avoiding the mechanism-based side effects associated with γ-secretase inhibitors (GSIs) that can affect the processing of other essential substrates like Notch.[1][3]

Q2: How might the mechanism of action of this compound affect my Aβ quantification results?

A2: The primary effect of this compound is a change in the relative abundance of different Aβ isoforms. You should expect to see a decrease in Aβ42 and Aβ40 concentrations and an increase in Aβ38 and Aβ37 concentrations in your samples. This shift is the expected pharmacological effect of the compound. Therefore, it is crucial to use assays that can specifically and accurately quantify these different Aβ isoforms to correctly interpret your results.

Q3: Which quantification platforms are recommended for Aβ analysis in samples treated with this compound?

A3: Ultrasensitive multiplex immunoassay platforms such as Meso Scale Discovery (MSD) and Single Molecule Array (Simoa) are highly recommended. These platforms offer specific assays for various Aβ isoforms (Aβ38, Aβ40, and Aβ42) and provide the high sensitivity required for detecting low-abundance peptides in various biological matrices, including cerebrospinal fluid (CSF), plasma, and cell culture supernatants.[4][5]

Q4: What are the expected sources of variability in Aβ quantification?

A4: Variability in Aβ quantification can arise from several sources, including:

  • Pre-analytical factors: Sample collection, handling, storage conditions, and choice of collection tubes can significantly impact Aβ levels.[6][7][8]

  • Analytical factors: The choice of immunoassay platform, antibody specificity and cross-reactivity, calibration standards, and pipetting technique are major contributors to variability.

  • Matrix effects: Components in the biological sample (e.g., plasma proteins, heterophilic antibodies) can interfere with the immunoassay, leading to inaccurate results.[9][10][11][12][13][14]

  • Compound-related effects: The presence of this compound or its metabolites in the sample could potentially interfere with the assay.

Troubleshooting Guides

Issue 1: Unexpectedly high variability between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure pipettes are calibrated. Use consistent pipetting technique (e.g., angle, speed). For viscous samples, consider reverse pipetting.
Poor Reagent Mixing Gently vortex or invert all reagents before use. Ensure thorough mixing of samples after dilution.
Uneven Plate Washing Use an automated plate washer if available. If washing manually, ensure all wells are washed with the same volume and for the same duration.
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before use. Avoid stacking plates during incubation.
Bubbles in Wells Inspect wells for bubbles before reading the plate. Gently tap the plate to dislodge bubbles.
Issue 2: Aβ42 and Aβ40 levels are not decreasing as expected after treatment with this compound.
Possible Cause Troubleshooting Step
Suboptimal Compound Potency Verify the concentration and integrity of your this compound stock solution.
Incorrect Dosing or Treatment Duration Review your experimental protocol to ensure the correct dosage and treatment time were used.
Assay Interference See "Issue 3" for troubleshooting potential assay interferences.
Cellular System Insensitivity Confirm that the cell line or animal model used is responsive to γ-secretase modulation.
Issue 3: Suspected interference from other Aβ isoforms.
Possible Cause Troubleshooting Step
Antibody Cross-reactivity Review the manufacturer's data sheet for your immunoassay kit to check for known cross-reactivity of the antibodies with other Aβ isoforms. The MSD Aβ Peptide Panel 1, for instance, reports low cross-reactivity between its Aβ38, Aβ40, and Aβ42 assays.[15] However, the Aβ42 assay can show minor cross-reactivity with Aβ41, Aβ43, and Aβ37.[15]
High Concentrations of Shorter Isoforms The significant increase in Aβ37 and Aβ38 following this compound treatment could potentially lead to some level of interference in the Aβ40 and Aβ42 assays, even with low cross-reactivity.
Validation Experiment: To assess this, you can spike known concentrations of synthetic Aβ37 and Aβ38 into your samples and measure the impact on Aβ40 and Aβ42 quantification.
Use of Ratios: Analyzing the ratio of Aβ42/Aβ40 can help to normalize for variability and may be a more robust measure of GSM activity.
Issue 4: General low signal or poor assay performance.
Possible Cause Troubleshooting Step
Improper Sample Handling Follow best practices for sample collection and storage to prevent Aβ degradation or adsorption to tubes. Use low-binding tubes and aliquot samples to avoid multiple freeze-thaw cycles.[6][7][8]
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.
Matrix Effects Dilute your samples to minimize interference from matrix components. If matrix effects are still suspected, perform a spike-and-recovery experiment to assess the extent of the interference.

Data Presentation

The following tables summarize key quantitative data related to this compound and Aβ quantification assay performance.

Table 1: In Vitro Potency of this compound (as compound (S)-3) [1]

Cell LineAnalyteIC50 (Total) [nM]IC50 (Free) [nM]
Human H4Aβ4294
Human HEK292Aβ4242
Mouse N2AAβ4242

Table 2: In Vivo Effects of this compound (as compound (S)-3) in Mice [1]

Dose (mg/kg)Time (h)Plasma Aβ40 (% Reduction)Plasma Aβ42 (% Reduction)
13~20%~40%
16~25%~50%
33~40%~60%
36~50%~70%
103~55%~75%
106~60%~80%

Table 3: Representative Performance of Aβ Immunoassays

PlatformAnalyteSample TypeIntra-assay CV (%)Inter-assay CV (%)
MSD Aβ42CSF< 10%< 20%
Aβ40CSF< 10%< 20%
Aβ38CSF< 10%< 20%
Simoa Aβ42Plasma≤ 10%≤ 10%
Aβ40Plasma8.0%-

CVs are approximate and can vary between laboratories and specific kit lots. Refer to the manufacturer's certificate of analysis for lot-specific data.

Experimental Protocols

Protocol 1: General Sample Handling for Aβ Quantification

To minimize pre-analytical variability, the following sample handling procedures are recommended:[6][7][8]

  • Blood Collection:

    • Use K2-EDTA plasma tubes.

    • Invert the tubes gently 8-10 times immediately after collection.

    • Process samples within 1-2 hours of collection. If not possible, store whole blood at 2-8°C for no longer than 24 hours.

  • Plasma Processing:

    • Centrifuge blood at room temperature at 1,800-2,000 x g for 10 minutes.

    • Carefully transfer the plasma to low-binding polypropylene tubes, avoiding the buffy coat.

  • Storage:

    • Aliquot plasma into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store samples at -80°C for long-term storage.

Protocol 2: Aβ Quantification using Meso Scale Discovery (MSD) Aβ Peptide Panel 1

This protocol is a summary. Always refer to the manufacturer's specific instructions for the kit you are using.

  • Reagent Preparation:

    • Prepare wash buffer, blocking solution, and detection antibody solution according to the kit protocol.

    • Prepare a standard curve by serially diluting the provided calibrator.

  • Assay Procedure:

    • Add blocking solution to the MSD plate and incubate for 1 hour with shaking.

    • Wash the plate.

    • Add samples and standards to the plate and incubate for 2 hours with shaking.

    • Wash the plate.

    • Add detection antibody solution and incubate for 1 hour with shaking.

    • Wash the plate.

    • Add Read Buffer and immediately read the plate on an MSD instrument.

Visualizations

Signaling Pathway: APP Processing and the Effect of this compound

app_processing cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_gsm_effect Effect of this compound APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by BACE1 gamma_secretase γ-Secretase Complex Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Amyloidogenic Processing Abeta40 Aβ40 (Amyloidogenic) gamma_secretase->Abeta40 AICD AICD gamma_secretase->AICD sAPPbeta sAPPβ Abeta38 Aβ38 (Less Amyloidogenic) Abeta37 Aβ37 (Less Amyloidogenic) BACE1 β-Secretase (BACE1) C99->gamma_secretase Substrate for C99_mod C99 fragment RO7185876 This compound RO7185876->gamma_secretase Modulates gamma_secretase_mod Modulated γ-Secretase gamma_secretase_mod->Abeta38 Shifted Processing gamma_secretase_mod->Abeta37 gamma_secretase_mod->AICD C99_mod->gamma_secretase_mod

APP processing pathway and the modulatory effect of this compound.
Experimental Workflow: Aβ Quantification

workflow start Start: Sample Collection sample_prep Sample Preparation (e.g., Plasma Separation) start->sample_prep storage Sample Storage (-80°C) sample_prep->storage assay_prep Assay Preparation (Standards, Reagents) storage->assay_prep incubation Incubation Steps (Antibodies, Sample) assay_prep->incubation wash Wash Steps incubation->wash wash->incubation Repeat as needed read Plate Reading (MSD or Simoa) wash->read analysis Data Analysis (Concentration Calculation) read->analysis end End: Results analysis->end

A generalized experimental workflow for Aβ quantification.
Troubleshooting Logic: Investigating Low Aβ42/40 Signal

troubleshooting start Low Aβ42/40 Signal with this compound check_compound Verify Compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol (Dose, Duration) start->check_protocol check_assay Evaluate Assay Performance start->check_assay resolution Problem Resolved check_compound->resolution If issue found & corrected check_protocol->resolution If issue found & corrected check_reagents Check Reagent Validity (Expiration, Storage) check_assay->check_reagents check_variability Assess Inter-well Variability check_assay->check_variability check_interference Investigate Potential Interference check_assay->check_interference check_reagents->resolution If issue found & corrected check_variability->resolution If issue found & corrected spike_recovery Perform Spike-and-Recovery check_interference->spike_recovery isoform_interference Test for Isoform Cross-reactivity check_interference->isoform_interference spike_recovery->resolution If matrix effect identified consult Consult Assay Manufacturer spike_recovery->consult If unresolved isoform_interference->resolution If cross-reactivity confirmed isoform_interference->consult If unresolved

A logical workflow for troubleshooting low Aβ42/40 signals.

References

Validation & Comparative

A Comparative Analysis of (9R)-RO7185876 and Gamma-Secretase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amyloid hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. This has led to the development of therapeutic strategies aimed at reducing Aβ levels, prominently featuring gamma-secretase inhibitors (GSIs) and, more recently, gamma-secretase modulators (GSMs). This guide provides a detailed comparison of a promising GSM, (9R)-RO7185876, with traditional GSIs, focusing on their mechanisms of action, preclinical and clinical data, and safety profiles.

Executive Summary

Gamma-secretase is a critical enzyme in the production of Aβ from the amyloid precursor protein (APP). While GSIs block the activity of this enzyme to reduce overall Aβ production, they also inhibit the processing of other important substrates, most notably Notch, leading to significant safety concerns and clinical trial failures. In contrast, GSMs like this compound allosterically modulate gamma-secretase activity. This modulation shifts the cleavage of APP to favor the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38, while reducing the levels of the highly amyloidogenic Aβ42 and Aβ40 species, without inhibiting the overall activity of the enzyme or affecting Notch signaling.[1][2][3] This fundamental difference in mechanism underpins the potential for a superior safety and efficacy profile for GSMs.

Mechanism of Action: Inhibition vs. Modulation

The distinct mechanisms of GSIs and GSMs are central to their differing pharmacological profiles.

Gamma-Secretase Inhibitors (GSIs) , such as semagacestat and avagacestat, are designed to directly inhibit the catalytic activity of the gamma-secretase complex.[4][5] This non-selective inhibition broadly reduces the production of all Aβ isoforms. However, gamma-secretase is responsible for the cleavage of over 90 different transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions.[1][2] Inhibition of Notch signaling is believed to be the primary cause of the severe adverse effects observed in clinical trials of GSIs, including gastrointestinal toxicity, immunosuppression, and an increased risk of skin cancer.[6][7]

Gamma-Secretase Modulators (GSMs) , exemplified by this compound, do not inhibit the enzymatic activity of gamma-secretase. Instead, they bind to an allosteric site on the enzyme complex, inducing a conformational change.[3] This change alters the processivity of the enzyme, leading to a shift in the final cleavage site of the APP C-terminal fragment (C99). The result is a decrease in the production of Aβ42 and Aβ40 and a concurrent increase in the production of shorter, less toxic Aβ peptides like Aβ37 and Aβ38.[1][2] Crucially, this modulatory effect is specific to APP processing and does not interfere with the cleavage of other gamma-secretase substrates, including Notch.[1][2]

cluster_GSI Gamma-Secretase Inhibitor (GSI) Pathway cluster_GSM Gamma-Secretase Modulator (GSM) Pathway APP_GSI APP gamma_secretase_GSI Gamma-Secretase APP_GSI->gamma_secretase_GSI Substrate Ab42_40_GSI Reduced Aβ42/Aβ40 gamma_secretase_GSI->Ab42_40_GSI Reduced Cleavage Notch_cleavage_blocked Notch Signaling Blocked gamma_secretase_GSI->Notch_cleavage_blocked Inhibited Cleavage GSI GSI (e.g., Semagacestat) GSI->gamma_secretase_GSI Inhibits Notch_GSI Notch Notch_GSI->gamma_secretase_GSI Substrate APP_GSM APP gamma_secretase_GSM Gamma-Secretase APP_GSM->gamma_secretase_GSM Substrate Ab_profile Shifted Aβ Profile (↓Aβ42/40, ↑Aβ38/37) gamma_secretase_GSM->Ab_profile Altered Cleavage Notch_cleavage_normal Normal Notch Signaling gamma_secretase_GSM->Notch_cleavage_normal Unaffected Cleavage GSM GSM (this compound) GSM->gamma_secretase_GSM Modulates Notch_GSM Notch Notch_GSM->gamma_secretase_GSM Substrate start Plate APP-overexpressing H4 cells treat Add serially diluted test compound start->treat incubate Incubate for 24 hours treat->incubate collect Collect cell supernatant incubate->collect quantify Quantify Aβ species (AlphaLISA) collect->quantify analyze Calculate IC50 or percentage change quantify->analyze

References

A Comparative Analysis of (9R)-RO7185876 and Other Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gamma-secretase modulator (GSM) (9R)-RO7185876 with other notable GSMs, including BPN-15606 and E2012. The analysis is based on preclinical data, focusing on in vitro potency, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.

Introduction to Gamma-Secretase Modulators (GSMs)

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1] GSMs are a class of small molecules that allosterically modulate the activity of gamma-secretase, shifting the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides (like Aβ37 and Aβ38) at the expense of the highly amyloidogenic Aβ42 peptide.[1][2] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to the inhibition of other critical substrates like Notch, GSMs offer a more targeted and potentially safer therapeutic approach.[2][3]

This compound, also known as (S)-3, is a potent and selective GSM belonging to the novel chemical class of triazolo-azepines.[1] It has demonstrated a promising preclinical profile with excellent in vitro and in vivo characteristics, positioning it as a potential candidate for the treatment of Alzheimer's disease.[1][4] This guide will compare its performance against other well-characterized GSMs.

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound compared to other GSMs.

Table 1: In Vitro Potency of Gamma-Secretase Modulators in Reducing Aβ42 Levels

CompoundCell LineIC50 (nM) for Aβ42 ReductionReference
This compound ((S)-3) H4 (human neuroglioma)9 (total), 6 (free)[1]
HEK292 (human embryonic kidney)4 (total), 3 (free)[1]
N2A (mouse neuroblastoma)5 (total), 3 (free)[1]
BPN-15606 SH-SY5Y (human neuroblastoma)7[3]
E2012 Not specified92[5]
GSM-A Not specified7.2[6]

Table 2: In Vitro Selectivity Profile of Gamma-Secretase Modulators

CompoundNotch Pathway Inhibition IC50 (nM)Selectivity Window (Notch IC50 / Aβ42 IC50)Reference
This compound ((S)-3) >10,000>1111 (based on H4 total IC50)[1]
BPN-15606 >25,000>3571[3]
E2012 Not specified, but noted to not affect Notch processing-[2][5]

Experimental Protocols

In Vitro Aβ Secretion Assay (using H4 neuroglioma cells)

This assay is used to determine the potency of GSMs in reducing the secretion of Aβ42 from cultured cells that overexpress the amyloid precursor protein.

Cell Culture and Treatment:

  • Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L) are plated in 96-well plates at a density of 30,000 cells per well in 100 µL of Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS) and 0.2 mg/L Hygromycin B.[7]

  • The cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Approximately 3-4 hours after plating, test compounds are serially diluted in culture media and added to the wells in a 1.5-fold concentrated solution (50 µL) to achieve the desired final concentrations. A typical dose-response curve would range from 0.0013 µM to 4 µM in half-log steps.[7]

  • The cells are then incubated with the compounds for 24 hours.[7]

Aβ Quantification:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • The levels of Aβ42 in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The IC50 value, which is the concentration of the compound that causes a 50% reduction in Aβ42 secretion, is then calculated from the dose-response curve.

Notch Signaling Assay (Luciferase Reporter Assay)

This assay is crucial for assessing the selectivity of GSMs and ensuring they do not interfere with the critical Notch signaling pathway.

Cell Culture and Transfection:

  • HEK293 cells are seeded in a 96-well plate.

  • The cells are co-transfected with a Notch-responsive reporter plasmid containing the firefly luciferase gene under the control of a CSL-responsive promoter and a constitutively expressing Renilla luciferase plasmid (to normalize for transfection efficiency).[8][9]

Compound Treatment and Luciferase Measurement:

  • After transfection, the cells are treated with various concentrations of the test GSMs.

  • Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.[10]

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • The IC50 for Notch inhibition is determined as the concentration of the compound that reduces the normalized luciferase activity by 50%.

Mandatory Visualization

Gamma_Secretase_Signaling_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ C99 C99 fragment gamma_secretase γ-Secretase Complex (PSEN1/2, Nicastrin, APH-1, PEN-2) Notch_Receptor Notch Receptor gamma_secretase->Notch_Receptor Cleavage gamma_secretase->C99 Cleavage NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD BACE1 β-Secretase (BACE1) BACE1->APP Ab_peptides Aβ Peptides (Aβ42, Aβ40, etc.) C99->Ab_peptides AICD AICD C99->AICD Plaques Amyloid Plaques Ab_peptides->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation

Caption: Gamma-secretase signaling pathway in Alzheimer's disease and Notch signaling.

GSM_Evaluation_Workflow start Compound Library in_vitro_screening In Vitro Screening (Aβ42 Secretion Assay) start->in_vitro_screening selectivity_assay Selectivity Profiling (Notch Signaling Assay) in_vitro_screening->selectivity_assay Potent Hits lead_candidates Lead GSM Candidates selectivity_assay->lead_candidates Selective Hits in_vivo_pk In Vivo Pharmacokinetics (Rodent Models) lead_candidates->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Transgenic Mouse Models) in_vivo_pk->in_vivo_efficacy tox_studies Toxicology Studies in_vivo_efficacy->tox_studies Efficacious Compounds clinical_trials Clinical Trials tox_studies->clinical_trials Safe Candidates

Caption: Experimental workflow for the evaluation and development of Gamma-Secretase Modulators.

GSM_Mechanism_of_Action cluster_gamma_secretase γ-Secretase Complex cluster_products Cleavage Products PSEN Presenilin (Catalytic Subunit) C99_substrate APP-C99 Substrate PSEN->C99_substrate Modulated Cleavage Ab42 Aβ42 (Amyloidogenic) C99_substrate->Ab42 Decreased Production Ab40 Aβ40 C99_substrate->Ab40 Decreased Production Ab38 Aβ38 (Less Amyloidogenic) C99_substrate->Ab38 Increased Production Ab37 Aβ37 C99_substrate->Ab37 Increased Production GSM Gamma-Secretase Modulator (GSM) GSM->PSEN Allosteric Binding

Caption: Logical relationship of a GSM's mechanism of action on Aβ peptide production.

Discussion and Conclusion

The data presented in this guide highlight the potent and selective nature of this compound as a gamma-secretase modulator. Its low nanomolar IC50 for Aβ42 reduction across multiple cell lines, coupled with a very wide selectivity window against Notch signaling, underscores its promising therapeutic potential.[1]

When compared to other GSMs like BPN-15606 and E2012, this compound demonstrates comparable or superior in vitro potency. For instance, the free IC50 of this compound in H4 cells is 6 nM, while BPN-15606 has an IC50 of 7 nM in SH-SY5Y cells.[1][3] E2012, an earlier generation GSM, exhibits a higher IC50 of 92 nM.[5] The high selectivity of this compound is a critical feature, as interference with Notch signaling has been a major hurdle for the clinical development of gamma-secretase-targeting drugs.[2][3]

In vivo studies have further supported the potential of these GSMs. BPN-15606 has been shown to significantly lower Aβ42 levels in the central nervous system of rodents at doses as low as 5-10 mg/kg.[3] Similarly, this compound has demonstrated excellent in vivo efficacy in a pharmacodynamic mouse model.[1]

Regarding their clinical development, E2012 entered Phase I trials but its development was halted.[5] BPN-15606 has been positioned as a candidate for human clinical trials following favorable toxicology studies.[3] this compound is currently in Phase I clinical development for Alzheimer's Disease.[4][11]

References

Validating In Vitro Efficacy of (9R)-RO7185876 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-RO7185876 , also identified as the (S)-enantiomer (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] This guide provides a comparative analysis of its in vitro and in vivo efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. A key finding is the strong correlation between the in vitro potency of this compound and its observed in vivo effects on amyloid-beta (Aβ) peptide levels, validating its preclinical therapeutic potential.[1]

Executive Summary of Comparative Data

The in vitro potency of this compound in reducing the pathogenic Aβ42 peptide was successfully translated to in vivo models, demonstrating a consistent and predictable pharmacodynamic response. The compound modulates the γ-secretase enzyme to decrease the production of longer, aggregation-prone Aβ peptides (Aβ42 and Aβ40) while increasing the levels of shorter, non-amyloidogenic peptides (Aβ37 and Aβ38), without altering the total Aβ levels.[1] Notably, this modulation is achieved without inhibiting the Notch signaling pathway, a significant advantage over traditional γ-secretase inhibitors which have been associated with severe side effects.[1][4]

Quantitative Data Comparison

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound and a comparator compound, "32".

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay SystemIC50 (total/free) [nM]Notch IC50 [nM]
This compound ((S)-3) Aβ42H4 cells9 / 4>10000
Aβ42HEK292 cells4 / 2
Aβ42N2A cells (mouse)4 / 2
Compound 32 Aβ42H4 cells9 / 6>10000
Aβ42Hek292 cells4 / 3
Aβ42N2A cells (mouse)5 / 3

Data sourced from Ratni et al., 2020.[1]

Table 2: In Vivo Efficacy in APP-Swedish Transgenic Mice

CompoundParameterValue [nM]
This compound ((S)-3) Free in vivo IC50 for Aβ42 reduction2.5
Free in vitro potency in mice2.0
Compound 32 Free in vivo IC50 for Aβ42 reduction3.0
Free in vitro potency in mice3.0

Data sourced from Ratni et al., 2020.[1] The close agreement between the free in vivo IC50 and the free in vitro potency highlights the excellent translation of in vitro efficacy to the in vivo setting.

Experimental Protocols

In Vitro Aβ Secretion Assay

The in vitro potency of this compound was determined using a cellular Aβ secretion assay.[5]

  • Cell Line: Human neuroglioma H4 cells stably overexpressing the human amyloid precursor protein (APP) 695 isoform with the Swedish double mutation (K595N/M596L).[5]

  • Plating: Cells were plated at a density of 30,000 cells per well in 96-well plates.[5]

  • Compound Treatment: 3-4 hours after plating, cells were treated with various concentrations of the test compounds diluted in culture media.[5]

  • Incubation: The cells were incubated for a specified period at 37°C and 5% CO2.[5]

  • Aβ Quantification: The levels of secreted Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) in the cell culture supernatant were quantified using AlphaLISA or ELISA kits.[5]

In Vivo Pharmacodynamic Study in Transgenic Mice

The in vivo efficacy was evaluated in a pharmacodynamic mouse model.[1]

  • Animal Model: Double transgenic mice expressing the APP-Swedish mutation (APP-Swe), aged 2-4 months.[1][5]

  • Compound Administration: The compounds were administered orally.[1][5]

  • Sample Collection: At 4 hours post-dosing, the animals were sacrificed, and brain samples were collected.[5]

  • Brain Homogenization: One hemisphere of the brain (without the cerebellum) was homogenized in a 1% DEA buffer containing protease inhibitors.[5]

  • Aβ Quantification: The levels of different Aβ peptides in the brain homogenate supernatant were determined using AlphaLISA or ELISA kits.[5]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

G Mechanism of Action of this compound cluster_0 γ-Secretase Complex cluster_1 Aβ Peptide Production GS γ-Secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) GS->Ab42_40 decreases production Ab37_38 Aβ37 / Aβ38 (Non-pathogenic) GS->Ab37_38 increases production APP_CTF APP-C99 APP_CTF->GS substrate RO7185876 This compound RO7185876->GS modulates

Caption: Mechanism of γ-Secretase Modulation by this compound.

G Experimental Workflow for Efficacy Validation cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_assay Cell-based Aβ Secretion Assay (H4, HEK292, N2A cells) invitro_potency Determine IC50 for Aβ42 reduction invitro_assay->invitro_potency validation Validation of In Vitro to In Vivo Correlation invitro_potency->validation invivo_model APP-Swe Transgenic Mice invivo_pd Pharmacodynamic Study (Oral Administration) invivo_model->invivo_pd brain_analysis Brain Aβ Peptide Quantification invivo_pd->brain_analysis brain_analysis->validation

Caption: Workflow for Validating In Vitro Efficacy in In Vivo Models.

Alternative Compounds

Compound "32" was evaluated in parallel with this compound and serves as a direct comparator in the initial discovery phase.[1] Like this compound, it demonstrated potent in vitro and in vivo modulation of γ-secretase.[1] Other classes of γ-secretase modulators have been developed, including those derived from non-steroidal anti-inflammatory drugs (NSAIDs) and other heterocyclic scaffolds.[6][7] However, this compound, belonging to a novel triazolo-azepine chemical class, has shown a promising profile with excellent in vitro and in vivo DMPK (Drug Metabolism and Pharmacokinetics) properties, leading to its selection for further development.[1][2][3][4] More recent preclinical studies have also validated other novel GSMs with potent in vivo efficacy, such as BPN-15606, highlighting the continued interest in this therapeutic strategy.[8]

Conclusion

The presented data robustly validates the in vitro efficacy of this compound in a relevant in vivo model of Alzheimer's disease. The strong correlation between the in vitro potency and in vivo pharmacodynamic effects, coupled with a favorable safety profile of not inhibiting the Notch pathway, underscores the potential of this compound as a disease-modifying therapeutic for Alzheimer's disease. This guide provides a clear and objective comparison, supported by experimental evidence, to aid researchers in the evaluation of this promising γ-secretase modulator.

References

A Head-to-Head Comparison of (9R)-RO7185876 and NSAID-Based Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of gamma-secretase (γ-secretase) activity presents a promising therapeutic strategy for Alzheimer's disease by selectively reducing the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. This guide provides a detailed head-to-head comparison of a novel, potent γ-secretase modulator (GSM), (9R)-RO7185876, and the first-generation non-steroidal anti-inflammatory drug (NSAID)-based GSMs.

Overview of Compared Gamma-Secretase Modulators

This compound is a potent, selective, and novel triazolo-azepine class GSM.[1][2][3] It has demonstrated excellent in vitro and in vivo characteristics, positioning it as a promising candidate for clinical development.[1][2][3][4]

NSAID-based GSMs , such as R-flurbiprofen and sulindac sulfide, were among the first compounds identified to selectively lower Aβ42 levels.[5][6][7] While they established the therapeutic concept of γ-secretase modulation, their development has been hampered by relatively low potency and challenges with brain penetration.[8]

Quantitative Data Presentation

The following tables summarize the in vitro potency, selectivity, and preclinical in vivo efficacy of this compound compared to representative NSAID-based GSMs.

Table 1: In Vitro Potency and Selectivity

CompoundChemical ClassCell LineAβ42 IC50Notch IC50Selectivity Index (Notch IC50 / Aβ42 IC50)
This compound Triazolo-azepineH49 nM (total), 6 nM (free)>10,000 nM>1,111 (based on total)
HEK2934 nM (total), 3 nM (free)>10,000 nM>2,500 (based on total)
R-Flurbiprofen NSAID-derivativeBroken cell assay~200-300 µM[8]N/AN/A
Sulindac Sulfide NSAID-derivativeN/AN/AN/AN/A

Note: A direct comparison of IC50 values is challenging due to different assay systems (cellular vs. broken cell). Data for NSAID-based GSMs in cellular assays comparable to those for RO7185876 is limited in the reviewed literature.

Table 2: Preclinical In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelAdministrationKey Findings
This compound APP-Swedish Transgenic MiceOral- Dose-dependent reduction of brain Aβ42 and Aβ40.[1] - Increase in brain Aβ37 and Aβ38.[1] - Free in vivo Aβ42 IC50 of 2.5 nM, consistent with in vitro potency.[1] - Good oral bioavailability and half-life suitable for once-a-day dosing.[1]
R-Flurbiprofen APP Transgenic MiceOral- Selectively lowered brain Aβ42 levels.[5][6] - In vivo Aβ42 lowering occurs at drug levels achievable in humans.[5][6] - Poor brain penetration was a noted challenge in its clinical development.[8]
Ibuprofen APP Transgenic MiceOral- Demonstrated ability to lower Aβ42 in vivo.[5][6] - Significant correlation between Aβ42 lowering and brain levels of ibuprofen.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.

cluster_membrane Cell Membrane cluster_gsm GSM Intervention cluster_output Aβ Peptide Production APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta42 Aβ42 (Pathogenic) gamma_secretase->Abeta42 Decreased Production Abeta40 Aβ40 gamma_secretase->Abeta40 Decreased Production Abeta38 Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta38 Increased Production Abeta37 Aβ37 (Less Amyloidogenic) gamma_secretase->Abeta37 Increased Production RO7185876 This compound RO7185876->gamma_secretase Allosteric Modulation NSAID_GSM NSAID-based GSM NSAID_GSM->gamma_secretase Allosteric Modulation

Caption: Gamma-Secretase Modulation by GSMs.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Compound Synthesis cell_assay Cell-based Aβ Secretion Assay (e.g., H4, HEK293 cells) start->cell_assay notch_assay Notch Signaling Reporter Assay start->notch_assay data_analysis1 Determine Aβ42 IC50 cell_assay->data_analysis1 selectivity Calculate Selectivity Index data_analysis1->selectivity data_analysis2 Determine Notch IC50 notch_assay->data_analysis2 data_analysis2->selectivity animal_model Select Animal Model (e.g., APP Transgenic Mice) selectivity->animal_model Lead Compound dosing Compound Administration (Oral) animal_model->dosing sampling Collect Brain and Plasma Samples dosing->sampling quantification Quantify Aβ Peptides (AlphaLISA/ELISA) sampling->quantification pk_pd Pharmacokinetic/Pharmacodynamic Analysis quantification->pk_pd efficacy Determine In Vivo Efficacy pk_pd->efficacy

Caption: Experimental Workflow for GSM Evaluation.

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

Objective: To determine the potency of GSMs in reducing Aβ42 secretion from cultured cells.

Methodology:

  • Cell Culture: Human neuroglioma (H4) or human embryonic kidney (HEK293) cells are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or an NSAID-based GSM) for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant are quantified using a sensitive immunoassay, such as AlphaLISA or ELISA.[9][10]

  • Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of Aβ42 secretion, is calculated from the dose-response curve.

Notch Cellular Reporter Assay

Objective: To assess the selectivity of GSMs by measuring their effect on Notch signaling.

Methodology:

  • Cell Line: A stable cell line co-transfected with a Notch receptor (e.g., Notch1ΔE) and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter is used.[11][12]

  • Compound Treatment: The cells are treated with the test GSM at various concentrations.

  • Assay: After incubation, the reporter gene expression is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified.[11][13]

  • Data Analysis: The IC50 for Notch inhibition is determined. A high IC50 value indicates low inhibition of Notch signaling and thus high selectivity. For potent GSMs like this compound, the Notch IC50 is often greater than the highest tested concentration.[1]

Acute Treatment of APP-Swe Transgenic Mice

Objective: To evaluate the in vivo efficacy of GSMs in a transgenic mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: APP-Swedish (APP-Swe) transgenic mice, which overproduce human Aβ peptides, are used.

  • Compound Administration: The test compound is administered orally (per os) at different doses.

  • Sample Collection: At a specific time point after dosing (e.g., 4 hours), the animals are euthanized, and brain and plasma samples are collected.

  • Sample Processing: Brain tissue is homogenized in a suitable buffer.

  • Aβ Quantification: Aβ peptide levels in the brain homogenates and plasma are quantified using AlphaLISA or ELISA.

  • Pharmacokinetic Analysis: Plasma and brain concentrations of the drug are measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

This compound represents a significant advancement in the development of gamma-secretase modulators. Its high potency in reducing Aβ42, coupled with exceptional selectivity over Notch signaling, addresses key limitations of earlier NSAID-based GSMs. The preclinical data for this compound demonstrates a robust in vivo efficacy and a favorable pharmacokinetic profile, supporting its further investigation as a potential disease-modifying therapy for Alzheimer's disease. In contrast, while NSAID-based GSMs provided crucial proof-of-concept, their lower potency and suboptimal drug-like properties have hindered their clinical progression. Future research and clinical trials will be essential to fully elucidate the therapeutic potential of next-generation GSMs like this compound.

References

A Comparative Guide to Amyloid-β Quantification Methods for (9R)-RO7185876 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of commonly employed Amyloid-beta (Aβ) quantification methods pertinent to preclinical and clinical studies of (9R)-RO7185876, a gamma-secretase modulator (GSM). As this compound alters the landscape of Aβ peptides—decreasing pathogenic Aβ42 and Aβ40 while increasing shorter, less amyloidogenic forms like Aβ37 and Aβ38—the choice of quantification methodology is critical for accurate assessment of its pharmacodynamic effects.[1] This document offers a comparative analysis of leading immunoassay and mass spectrometry platforms, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical tools for their studies.

Executive Summary of Aβ Quantification Platforms

The selection of an Aβ quantification method for studies involving this compound and other GSMs hinges on the specific requirements for sensitivity, specificity, throughput, and the capacity to measure multiple Aβ species simultaneously. Immunoassays like Meso Scale Discovery (MSD) and AlphaLISA offer high throughput and sensitivity, making them suitable for screening and large-scale studies. However, their reliance on antibody affinity can be a limitation when the relative abundance of Aβ isoforms is altered by a GSM. Immunoprecipitation-Mass Spectrometry (IP-MS) provides the highest specificity and multiplexing capability, allowing for the precise quantification of various Aβ peptides, including the shorter forms elevated by this compound.

Comparative Analysis of Aβ Quantification Methods

The following table summarizes the key performance characteristics of four major Aβ quantification platforms. The data presented is a synthesis from multiple head-to-head comparative studies.[2][3][4]

FeatureMeso Scale Discovery (MSD)AlphaLISATraditional ELISAImmunoprecipitation-Mass Spectrometry (IP-MS)
Principle ElectrochemiluminescenceAmplified Luminescent ProximityColorimetric/ChemiluminescentMass-to-charge ratio
Primary Analytes Aβ40, Aβ42 (multiplexed)Aβ40, Aβ42 (separate assays)Aβ40, Aβ42 (separate assays)Aβ37, Aβ38, Aβ40, Aβ42, and other isoforms (multiplexed)
Sensitivity High (low pg/mL)High (low pg/mL)Moderate (mid-to-high pg/mL)Very High (sub-pg/mL to low pg/mL)
Throughput High (96- and 384-well plates)High (96- and 384-well plates)Moderate (96-well plates)Low to Moderate
Specificity High, but potential for antibody cross-reactivityHigh, but potential for antibody cross-reactivityModerate to High, antibody dependentVery High, based on mass
Multiplexing Yes (e.g., Aβ40 and Aβ42 in the same well)No (single analyte per well)No (single analyte per well)Yes (simultaneous quantification of multiple Aβ species)
Sample Volume Low (typically 25-50 µL)Very Low (typically 5-10 µL)Moderate (typically 50-100 µL)Moderate (can require larger volumes for enrichment)
Assay Time ~4-5 hours~3-4 hours~4-6 hours1-2 days
Cost per Sample ModerateModerateLowHigh
Key Advantage High sensitivity and dynamic rangeHomogeneous (no-wash) assay, high throughputCost-effective, widely availableGold standard for specificity and multiplexing
Considerations for GSM Studies Important to validate antibody performance in the presence of altered Aβ ratios.As with MSD, antibody performance is key.May lack sensitivity for baseline measurements of less abundant species.Ideal for comprehensively characterizing the shift in Aβ profiles induced by GSMs.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a gamma-secretase modulator (GSM) that allosterically binds to the γ-secretase complex.[1] This binding does not inhibit the enzyme's activity but rather modifies its processivity on the Amyloid Precursor Protein (APP). The result is a shift in the cleavage site, leading to the production of shorter, less aggregation-prone Aβ peptides (Aβ37, Aβ38) at the expense of the more pathogenic Aβ40 and Aβ42 isoforms.[1] Crucially, this modulation does not affect the processing of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[1]

Mechanism of Action of this compound cluster_products Aβ Peptides APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 β-secretase cleavage gamma_secretase γ-Secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Standard Cleavage Ab38_37 Aβ38 / Aβ37 (Less Pathogenic) gamma_secretase->Ab38_37 Modulated Cleavage RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: Mechanism of this compound as a gamma-secretase modulator.

General Experimental Workflow for Aβ Quantification

The following diagram illustrates a typical workflow for the quantification of Aβ peptides from biological samples, highlighting the divergence between immunoassay and mass spectrometry approaches.

General Workflow for Aβ Quantification cluster_immunoassay Immunoassay cluster_ms Mass Spectrometry Sample Biological Sample (CSF, Plasma, Brain Homogenate) Preparation Sample Preparation (e.g., Centrifugation, Dilution) Sample->Preparation Immunoassay Incubation with Capture & Detection Antibodies Preparation->Immunoassay IP Immunoprecipitation (Aβ Enrichment) Preparation->IP Detection Signal Detection (e.g., Light, Fluorescence) Immunoassay->Detection Immuno_Quant Quantification vs. Standard Curve Detection->Immuno_Quant Elution Elution of Aβ Peptides IP->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS MS_Quant Quantification vs. Internal Standards LC_MS->MS_Quant

Caption: Comparative workflow for immunoassay and IP-MS Aβ quantification.

Detailed Experimental Protocols

Meso Scale Discovery (MSD) Protocol for Aβ Quantification

This protocol is a generalized procedure for a sandwich immunoassay using the MSD platform. Specific details may vary based on the kit and sample type.

  • Plate Preparation: Use a pre-coated MSD plate with capture antibodies specific for different Aβ species (e.g., Aβ40, Aβ42).

  • Blocking: Add 150 µL of blocking buffer (e.g., MSD Blocker A) to each well. Incubate for 1 hour at room temperature with shaking.

  • Washing: Wash the plate three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

  • Sample/Standard Incubation: Add 50 µL of standards or samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 25 µL of the SULFO-TAG conjugated detection antibody solution to each well. Incubate for 1 hour at room temperature with shaking.

  • Washing: Repeat the washing step.

  • Reading: Add 150 µL of MSD Read Buffer to each well and immediately read the plate on an MSD instrument. The instrument applies a voltage to the SULFO-TAG labels, inducing an electrochemiluminescent signal that is proportional to the amount of Aβ.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol for Aβ Quantification

This protocol outlines the key steps for enriching and quantifying Aβ peptides from a complex biological matrix.

  • Antibody-Bead Conjugation: Covalently link anti-Aβ antibodies (e.g., 6E10) to magnetic beads (e.g., Dynabeads).

  • Sample Preparation: To 500 µL of plasma or CSF, add internal standards (stable isotope-labeled Aβ peptides).

  • Immunoprecipitation: Add the antibody-conjugated beads to the sample and incubate for 1-2 hours at 4°C with rotation to capture Aβ peptides.

  • Washing: Use a magnet to pellet the beads and wash them multiple times with wash buffer (e.g., PBS) to remove non-specific proteins.

  • Elution: Elute the captured Aβ peptides from the beads using an acidic elution buffer (e.g., 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the eluted sample into a liquid chromatography system coupled to a tandem mass spectrometer. The peptides are separated by the LC column and then ionized and fragmented in the mass spectrometer.

  • Quantification: Monitor specific precursor-to-product ion transitions for each Aβ peptide and its corresponding internal standard. The ratio of the peak area of the endogenous peptide to the peak area of the internal standard is used to calculate the concentration of the Aβ peptide in the original sample.

Conclusion

The choice of an Aβ quantification method for studies involving this compound is a critical decision that should be guided by the specific research question. For high-throughput screening and initial efficacy studies, high-sensitivity immunoassays like MSD and AlphaLISA are powerful tools. However, to fully characterize the pharmacodynamic profile of a GSM and accurately measure the shift in Aβ peptide ratios, the specificity and multiplexing capabilities of IP-MS are unparalleled. Researchers should carefully consider the advantages and limitations of each platform, as outlined in this guide, to ensure the generation of robust and reliable data in the evaluation of this compound and other novel Alzheimer's disease therapeutics.

References

A Comparative Safety and Toxicity Analysis: (9R)-RO7185876 vs. Semagacestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the safety and toxicity profiles of the γ-secretase modulator (9R)-RO7185876 and the γ-secretase inhibitor semagacestat. The information is supported by available preclinical and clinical experimental data.

The landscape of Alzheimer's disease therapeutics has been shaped by the pursuit of agents that can modulate the production of amyloid-β (Aβ) peptides. Two notable compounds that have emerged from this research are this compound and semagacestat. While both target the γ-secretase enzyme complex, their distinct mechanisms of action result in significantly different safety and toxicity profiles. Semagacestat, a potent γ-secretase inhibitor (GSI), demonstrated dose-limiting toxicities in clinical trials, leading to its discontinuation. In contrast, this compound, a γ-secretase modulator (GSM), has shown a promising preclinical safety profile, highlighting a potentially safer therapeutic strategy.

Executive Summary

Semagacestat's development was halted due to a poor risk-benefit profile observed in Phase 3 clinical trials, primarily driven by on-target toxicities related to the inhibition of Notch signaling. This manifested as a worsening of cognitive and functional abilities in patients, along with an increased incidence of infections and skin cancers[1][2][3][4][5]. This compound, by modulating rather than inhibiting γ-secretase, avoids this critical liability. Preclinical studies have demonstrated its ability to selectively reduce the production of pathogenic Aβ42 while sparing Notch processing, resulting in a favorable safety profile in toxicological studies[6][7][8].

Comparative Data

The following tables summarize the available quantitative data for this compound and semagacestat, highlighting the key differences in their safety and toxicity.

Table 1: In Vitro Safety and Potency Profile
ParameterThis compoundSemagacestatReference
Mechanism of Action γ-Secretase Modulator (GSM)γ-Secretase Inhibitor (GSI)[6][7],[1][2]
Aβ42 IC50 (H4 cells) 9 nM (total) / 4 nM (free)~10.9 nM[7],[1]
Notch IC50 >10,000 nM~14.1 nM[7],[1]
hERG IC20 / IC50 0.3 µM / 1.4 µMData not publicly available[7]
Ames Test CleanData not publicly available[7]
Micronucleus Test (MNT) CleanData not publicly available[7]
Table 2: In Vivo Safety and Toxicity Profile
ParameterThis compoundSemagacestatReference
Species Rodents and non-rodents (preclinical)Humans (Phase 3 clinical trials)[6][7][8],[1][2][4][5]
Key Safety Findings Good tolerability in dose-range finding studies with no histopathological findings.Worsening of cognition and activities of daily living. Increased incidence of skin cancer and infections.[6][7][8],[1][2][4][5]
Notch-Related Toxicity Not observed.Primary driver of toxicity.[6][7][8],[1][2][4][5]
Adverse Events (Clinical) Not yet in extensive clinical trials.See Table 3 for details.N/A,[1][2]
Table 3: Semagacestat - Selected Treatment-Emergent Adverse Events (TEAEs) in the IDENTITY Trial (Phase 3)
Adverse Event CategoryPlacebo (%)100 mg Semagacestat (%)140 mg Semagacestat (%)
Any TEAE 89.292.293.3
Serious TEAEs 24.631.830.7
Discontinuation due to AEs 10.119.324.1
Infections 49.759.858.6
Skin and Subcutaneous Tissue Disorders 27.241.445.4
- Rash8.818.022.0
- Pruritus6.011.011.1
Gastrointestinal Disorders 41.549.851.5
- Diarrhea15.320.922.2
- Nausea10.317.818.9
Skin Cancers (Non-melanoma) 1.64.35.9

Data adapted from Henley et al., 2014. The IDENTITY trial was a double-blind, placebo-controlled trial in 1537 patients with probable Alzheimer's disease[1][2].

Signaling Pathways

The differential impact of this compound and semagacestat on γ-secretase substrates, particularly Amyloid Precursor Protein (APP) and Notch, is the primary determinant of their distinct safety profiles.

cluster_RO7185876 This compound (GSM) Pathway APP_R APP gamma_secretase_R γ-Secretase APP_R->gamma_secretase_R Abeta42_R Aβ42 (Pro-amyloidogenic) ↓ gamma_secretase_R->Abeta42_R Abeta38_R Aβ38 (Less amyloidogenic) ↑ gamma_secretase_R->Abeta38_R NICD_R NICD (Normal signaling) gamma_secretase_R->NICD_R unaffected RO7185876 This compound RO7185876->gamma_secretase_R modulates Notch_R Notch Notch_R->gamma_secretase_R

Caption: this compound modulates γ-secretase, shifting APP processing away from Aβ42 towards shorter, less harmful Aβ peptides, while leaving Notch signaling intact.

cluster_Semagacestat Semagacestat (GSI) Pathway APP_S APP gamma_secretase_S γ-Secretase APP_S->gamma_secretase_S Abeta_S All Aβ species ↓ gamma_secretase_S->Abeta_S NICD_S NICD (Inhibited signaling) ↓ gamma_secretase_S->NICD_S Semagacestat Semagacestat Semagacestat->gamma_secretase_S inhibits Notch_S Notch Notch_S->gamma_secretase_S Toxicity Toxicity (e.g., skin cancer, infections) NICD_S->Toxicity

Caption: Semagacestat non-selectively inhibits γ-secretase, reducing the production of all Aβ peptides but also critically blocking Notch signaling, leading to significant toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Notch Signaling Assay

Objective: To determine the effect of a test compound on the cleavage of the Notch receptor by γ-secretase.

Methodology:

  • Cell Line: A stable cell line co-expressing the human Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter is used.

  • Compound Treatment: Cells are plated and treated with a range of concentrations of the test compound (e.g., this compound or semagacestat) or vehicle control.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for Notch signaling to occur.

  • Luciferase Assay: The activity of the luciferase reporter gene is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration at which the compound inhibits Notch signaling by 50%, is calculated. For GSMs like this compound, no significant inhibition is expected at concentrations that modulate Aβ production[7][9][10].

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test compound.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli are used[11][12][13][14][15].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal growth medium lacking the required amino acid.

  • Incubation: The treated cultures are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

hERG (human Ether-à-go-go-Related Gene) Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is used[16][17][18][19][20].

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Compound Application: The cells are exposed to various concentrations of the test compound.

  • Data Acquisition: The hERG channel currents are recorded before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Rodent Dose-Range Finding (DRF) Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity for a new chemical entity in a rodent species.

Methodology:

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used[21][22][23][24][25].

  • Dose Administration: The test compound is administered daily for a set period (e.g., 7 or 14 days) via the intended clinical route (e.g., oral gavage). Multiple dose groups with escalating concentrations and a vehicle control group are included.

  • Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically for any treatment-related changes.

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the MTD are determined based on the collected data.

cluster_workflow Preclinical Safety Assessment Workflow In_Vitro In Vitro Safety Screening Ames Ames Test (Mutagenicity) In_Vitro->Ames hERG hERG Assay (Cardiotoxicity) In_Vitro->hERG Notch_Assay Notch Signaling Assay In_Vitro->Notch_Assay DRF Dose-Range Finding (DRF) in Rodents Ames->DRF hERG->DRF Notch_Assay->DRF GLP_Tox GLP Toxicology Studies DRF->GLP_Tox Clinical_Trials Clinical Trials GLP_Tox->Clinical_Trials

Caption: A typical workflow for the preclinical safety assessment of a novel drug candidate.

Conclusion

The comparison between this compound and semagacestat provides a clear illustration of the evolution of therapeutic strategies targeting γ-secretase for Alzheimer's disease. The significant, on-target toxicity of the GSI semagacestat, primarily due to Notch inhibition, underscores the limitations of this approach. The GSM this compound, with its selective modulation of APP processing and sparing of Notch, represents a more refined and potentially much safer therapeutic avenue. While further clinical evaluation is necessary to fully characterize the safety profile of this compound in humans, the available preclinical data strongly suggest a superior safety margin compared to semagacestat, offering renewed hope for the development of effective and well-tolerated treatments for Alzheimer's disease.

References

Efficacy of (9R)-RO7185876 in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(9R)-RO7185876 , a potent and selective γ-secretase modulator (GSM), has demonstrated significant promise in preclinical studies for the treatment of Alzheimer's disease. This guide provides a comparative analysis of its efficacy against other therapeutic strategies, supported by experimental data from various Alzheimer's disease models. The primary focus of this comparison will be on the BACE1 inhibitor verubecestat , with additional context provided by the anti-tau antibody semorinemab .

Mechanism of Action: A Tale of Two Approaches to Amyloid-β Reduction

This compound operates by modulating the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to side effects due to inhibition of other signaling pathways like Notch, this compound selectively alters the cleavage site of the amyloid precursor protein (APP).[1][2] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, while concurrently increasing the levels of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38.[1][2] Critically, this is achieved without altering the total levels of Aβ.[1][2]

In contrast, verubecestat, a BACE1 inhibitor, targets the initial step of APP processing. By inhibiting the β-secretase enzyme (BACE1), it reduces the production of all Aβ peptide species downstream.

Semorinemab represents a different therapeutic paradigm altogether, targeting the tau protein which forms neurofibrillary tangles, another hallmark of Alzheimer's disease.[1][3] This anti-tau monoclonal antibody aims to reduce the accumulation of tau pathology.[1][3]

Preclinical Efficacy: A Head-to-Head Look at Amyloid-β Reduction

Direct comparative studies of this compound and other agents in the same Alzheimer's disease models are limited. However, by examining their performance in similar transgenic mouse models that overexpress human APP with mutations found in familial Alzheimer's disease (e.g., APP-Swe), we can draw meaningful comparisons.

Quantitative Data Summary
CompoundAlzheimer's Disease ModelDoseRoute of AdministrationKey Efficacy EndpointsReference
This compound APP-Swe Transgenic Mice30 mg/kgOral- Brain Aβ42 Reduction: ~50% - Brain Aβ40 Reduction: ~30% - Brain Aβ38 Increase: Significant increase - Brain Aβ37 Increase: Significant increase[2]
Verubecestat APP Transgenic Mice30 mg/kgOral- Brain Aβ40 Reduction: >80% - Brain Aβ42 Reduction: >80%
Semorinemab P301L Tau Transgenic MiceN/AIntraperitoneal- Reduction of Tau Pathology [1][3]

Note: The data for semorinemab is in a tauopathy model, not an amyloid-beta focused model, hence the different endpoint.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and the experimental approach to evaluating these compounds, the following diagrams are provided.

Signaling_Pathway cluster_GSM γ-Secretase Modulator (this compound) cluster_BACEi BACE1 Inhibitor (Verubecestat) APP APP C99 C99 APP->C99 BACE1 gamma_secretase_mod γ-Secretase (modulated) C99->gamma_secretase_mod Abeta_short Shorter Aβ Peptides (Aβ37, Aβ38) gamma_secretase_mod->Abeta_short Increased Production Abeta_long_dec Pathogenic Aβ Peptides (Aβ42, Aβ40) - Decreased gamma_secretase_mod->Abeta_long_dec Decreased Production APP2 APP BACE1_inhibited BACE1 (inhibited) APP2->BACE1_inhibited C99_dec C99 - Decreased BACE1_inhibited->C99_dec Inhibited Cleavage Abeta_dec All Aβ Peptides Decreased C99_dec->Abeta_dec γ-Secretase

Caption: Mechanism of Action Comparison.

Experimental_Workflow start Start: Alzheimer's Disease Mouse Model (e.g., APP-Swe Transgenic Mice) treatment Chronic Oral Administration - this compound - Verubecestat - Vehicle Control start->treatment tissue_collection Brain Tissue Collection treatment->tissue_collection homogenization Brain Homogenization tissue_collection->homogenization extraction Aβ Peptide Extraction (e.g., Guanidine-HCl) homogenization->extraction quantification Aβ Quantification by ELISA extraction->quantification analysis Data Analysis: Comparison of Aβ levels between treatment groups quantification->analysis

Caption: In Vivo Efficacy Evaluation Workflow.

Experimental Protocols

In Vivo Efficacy Study in APP-Swe Transgenic Mice

1. Animal Model:

  • Male and female APP-Swe transgenic mice, which overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe), are used.[4] These mice develop age-dependent cerebral amyloid plaques.[4] Non-transgenic littermates serve as controls.

2. Compound Administration:

  • This compound or verubecestat is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • The compound is administered orally (p.o.) once daily for a specified duration (e.g., 4 weeks). A vehicle-only group serves as the control.

3. Brain Tissue Collection and Preparation:

  • At the end of the treatment period, mice are euthanized, and brains are rapidly excised.

  • One hemisphere is typically fixed for immunohistochemical analysis, while the other is snap-frozen for biochemical analysis.

4. Aβ Peptide Extraction:

  • The frozen brain hemisphere is homogenized in a guanidine-HCl buffer (e.g., 5 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0) to extract total Aβ.

  • The homogenates are centrifuged at high speed, and the supernatant containing the solubilized Aβ peptides is collected.

5. Aβ Quantification:

  • The levels of Aβ40, Aβ42, Aβ38, and Aβ37 in the brain extracts are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[4]

  • Standard curves with known concentrations of synthetic Aβ peptides are used to determine the concentrations in the samples.

6. Data Analysis:

  • The Aβ levels are normalized to the total protein concentration of the brain homogenate.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the Aβ levels between the treatment and vehicle control groups.

Discussion and Conclusion

Both this compound and verubecestat have demonstrated the ability to significantly reduce the levels of pathogenic Aβ peptides in the brains of Alzheimer's disease mouse models. This compound, as a γ-secretase modulator, offers a nuanced approach by selectively reducing Aβ42 and Aβ40 while increasing shorter, potentially beneficial, Aβ species. This mechanism avoids the complete inhibition of γ-secretase, which has been associated with adverse effects.

Verubecestat, a BACE1 inhibitor, shows a more profound reduction in overall Aβ levels. However, the clinical development of several BACE1 inhibitors has been halted due to a lack of efficacy and, in some cases, worsening of cognitive function.

The anti-tau antibody semorinemab targets a different aspect of Alzheimer's pathology. While preclinical studies showed a reduction in tau pathology, clinical trial results have been mixed, with one Phase 2 trial failing to show a slowing of clinical decline.[5]

References

A Comparative Analysis of (9R)-RO7185876 and Other Leading Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (9R)-RO7185876, a novel γ-secretase modulator, with other prominent Alzheimer's disease therapeutics: donanemab, lecanemab, and semorinemab. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, clinical trial data, and experimental protocols to inform future research and development.

Executive Summary

The landscape of Alzheimer's disease therapeutics is rapidly evolving, with several promising candidates targeting different aspects of the disease pathology. This compound represents a distinct approach by modulating γ-secretase to alter the production of amyloid-beta (Aβ) peptides. This contrasts with the monoclonal antibody-based strategies of donanemab and lecanemab, which target the clearance of existing amyloid plaques and protofibrils, respectively. Semorinemab, on the other hand, focuses on the tau pathology, another hallmark of Alzheimer's disease. This guide will delve into the available data for each of these therapeutics to provide a clear, comparative overview.

Mechanism of Action

The fundamental difference between these therapeutics lies in their molecular targets and mechanisms of action.

This compound: This small molecule is a γ-secretase modulator (GSM).[1][2][3][4] Instead of inhibiting the γ-secretase enzyme, which can lead to side effects due to its role in processing other essential proteins like Notch, this compound modulates its activity.[1][2][3][4] This modulation results in a shift in the production of Aβ peptides, decreasing the generation of the aggregation-prone Aβ42 and Aβ40 peptides while increasing the production of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38.[1] This approach aims to prevent the initial steps of amyloid plaque formation.

Donanemab: An IgG1 monoclonal antibody, donanemab specifically targets a modified form of amyloid-beta, the N-terminal pyroglutamate amyloid-beta (AβpE3), which is present in established amyloid plaques.[5][6][7][8][9] By binding to these plaques, donanemab activates microglia in the brain to clear the existing amyloid deposits.[5][7][10]

Lecanemab: This humanized monoclonal antibody targets soluble amyloid-beta protofibrils, which are considered to be highly neurotoxic and precursors to insoluble amyloid plaques.[3][6][11][12][13][14] By neutralizing these protofibrils, lecanemab aims to prevent their aggregation into plaques and reduce their direct toxic effects on neurons.[11][13]

Semorinemab: In contrast to the amyloid-targeting therapies, semorinemab is a monoclonal antibody that targets the N-terminus of all six isoforms of the tau protein.[15] The accumulation of hyperphosphorylated tau into neurofibrillary tangles is another key pathological feature of Alzheimer's disease. By binding to tau, semorinemab is designed to reduce the spread of tau pathology between neurons.[16]

Signaling Pathway and Experimental Workflow Diagrams

Gamma-Secretase Modulation by this compound cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Activity Modulation cluster_2 Aβ Peptide Production APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 AICD AICD C99->AICD γ-secretase gamma_secretase γ-secretase C99->gamma_secretase Ab42_40 Aβ42 / Aβ40 (Pathogenic) gamma_secretase->Ab42_40 Decreased Production Ab37_38 Aβ37 / Aβ38 (Less Pathogenic) gamma_secretase->Ab37_38 Increased Production RO7185876 This compound RO7185876->gamma_secretase Modulates

Caption: this compound modulates γ-secretase, shifting APP processing towards less pathogenic Aβ peptides.

Monoclonal Antibody Mechanisms cluster_0 Amyloid-Beta Cascade cluster_1 Therapeutic Intervention Ab_monomer Aβ Monomers Ab_protofibrils Aβ Protofibrils (soluble, neurotoxic) Ab_monomer->Ab_protofibrils Ab_plaques Amyloid Plaques (insoluble) Ab_protofibrils->Ab_plaques Microglia Microglia Ab_plaques->Microglia Lecanemab Lecanemab Lecanemab->Ab_protofibrils Binds & Neutralizes Donanemab Donanemab Donanemab->Ab_plaques Binds

Caption: Lecanemab targets soluble Aβ protofibrils, while Donanemab targets established amyloid plaques.

Semorinemab Mechanism of Action cluster_0 Tau Pathology cluster_1 Therapeutic Intervention Neuron1 Neuron 1 (Tau Aggregates) Extracellular_Tau Extracellular Tau Neuron1->Extracellular_Tau Release Neuron2 Neuron 2 Extracellular_Tau->Neuron2 Uptake & Seeding Clearance Clearance Extracellular_Tau->Clearance Semorinemab Semorinemab Semorinemab->Extracellular_Tau

Caption: Semorinemab binds to extracellular tau, aiming to prevent its spread between neurons.

Comparative Efficacy and Safety Data

Direct head-to-head clinical trial data for all four therapeutics is not available. The following tables summarize key quantitative data from their respective clinical trials.

Table 1: Efficacy Data from Key Clinical Trials
TherapeuticClinical TrialPrimary EndpointChange from Baseline vs. PlaceboSecondary Endpoint Highlights
Donanemab TRAILBLAZER-ALZ 2[9][17][18]Change in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeksLow/Medium Tau Population: 3.25 point difference (slowing of decline)[17] Combined Population: 2.92 point difference (slowing of decline)[17]35% slower decline in cognition and daily living activities compared to placebo.[19] 39% lower risk of progressing to the next disease stage.[19]
Lecanemab Clarity AD[14][20]Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months-0.45 difference, representing a 27% slowing of decline.[14]31% lower risk of converting to the next stage of the disease.
Semorinemab Tauriel (Prodromal-to-mild AD)[21][22][23]Change in CDR-SBNo significant difference compared to placebo.[22]Did not meet secondary endpoints (ADAS-Cog13, ADCS-ADL).[22]
Semorinemab Lauriet (Mild-to-moderate AD)[21][23]Change in ADAS-Cog11 & ADCS-ADLADAS-Cog11: Statistically significant slowing of cognitive decline.[21] ADCS-ADL: No significant effect on functional decline.[21]Showed a 43.6% reduction in cognitive decline on ADAS-Cog11 compared to placebo at 49 weeks in one cohort.[24]
This compound Preclinical/Phase 1N/A (Early Stage)N/APreclinical studies demonstrated potent and selective modulation of γ-secretase, decreasing Aβ42 and Aβ40 while increasing Aβ37 and Aβ38.[1]
Table 2: Safety Data - Amyloid-Related Imaging Abnormalities (ARIA)
TherapeuticClinical TrialARIA-E (Edema/Effusion) IncidenceARIA-H (Hemorrhage) Incidence
Donanemab TRAILBLAZER-ALZ 2[17]24.0% (vs. 2.1% in placebo)31.4% (vs. 13.6% in placebo)[24]
Lecanemab Clarity AD[24]12.6% (vs. 1.7% in placebo)17.3% (vs. 9.0% in placebo)
Semorinemab Tauriel & LaurietNot a reported adverse event of special interest as it is not an anti-amyloid therapy.Not a reported adverse event of special interest.
This compound Preclinical/Phase 1N/A (Early Stage)N/A

Note: Indirect comparisons of ARIA rates suggest a lower risk with lecanemab compared to donanemab. However, these findings should be interpreted with caution as they are not from a direct head-to-head trial.[1][25]

Experimental Protocols

Detailed, replicable experimental protocols for these large-scale clinical trials are extensive. Below is a summary of the methodologies for the key cited experiments.

This compound: In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the effect of this compound on the production of different Aβ peptide species.

General Protocol:

  • Cell Culture: A cell line overexpressing human APP (e.g., HEK293-APP) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.

  • Sample Collection: The cell culture supernatant is collected.

  • Aβ Peptide Quantification: The levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the supernatant are measured using specific ELISAs or mass spectrometry.

  • Data Analysis: The concentration-dependent effect of this compound on the production of each Aβ species is determined and compared to the vehicle control. The total Aβ levels are also assessed to confirm a modulatory rather than inhibitory effect.

  • Notch Pathway Activity Assay: A parallel assay is typically conducted to assess the effect of the compound on Notch signaling to ensure selectivity and avoid off-target effects. This can be done using a reporter gene assay in a suitable cell line.

Donanemab & Lecanemab: Clinical Trial Design (TRAILBLAZER-ALZ 2 & Clarity AD)

Objective: To evaluate the efficacy and safety of donanemab and lecanemab in individuals with early symptomatic Alzheimer's disease.

General Protocol:

  • Participant Selection: Participants with mild cognitive impairment (MCI) or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET or CSF, are enrolled. Key exclusion criteria often relate to safety, such as the presence of significant cerebrovascular disease or other neurological conditions.

  • Randomization: Participants are randomized in a double-blind, placebo-controlled manner to receive either the active drug (donanemab or lecanemab) administered intravenously at a specified dose and frequency, or a placebo.

  • Treatment Period: The treatment duration is typically 18 months to 76 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: The primary outcome is the change from baseline in a cognitive and functional scale, such as the iADRS for donanemab or the CDR-SB for lecanemab.

    • Secondary Endpoints: These include other cognitive and functional scales (e.g., ADAS-Cog, MMSE, ADCS-ADL), as well as biomarker changes (amyloid PET, tau PET, CSF biomarkers).

  • Safety Monitoring: Participants are monitored for adverse events, with a particular focus on ARIA through regular MRI scans. Vital signs and laboratory tests are also routinely checked.

  • Data Analysis: The change in the primary endpoint from baseline to the end of the study is compared between the treatment and placebo groups. Statistical analyses are performed to determine the significance of the treatment effect.

Semorinemab: Clinical Trial Design (Tauriel & Lauriet)

Objective: To assess the efficacy and safety of semorinemab in individuals with prodromal-to-mild or mild-to-moderate Alzheimer's disease.

General Protocol:

  • Participant Selection: Similar to the anti-amyloid trials, participants with a clinical diagnosis of Alzheimer's disease and confirmed amyloid pathology are enrolled. The stage of the disease (prodromal-to-mild or mild-to-moderate) is a key stratification factor.

  • Randomization: Participants are randomized to receive intravenous infusions of semorinemab at different doses or a placebo.

  • Treatment Period: The treatment duration is typically around 49 to 73 weeks.

  • Efficacy Assessments:

    • Primary Endpoints: These have included changes in cognitive and functional scales like the CDR-SB and ADAS-Cog11.

    • Secondary Endpoints: Other clinical scales and biomarker assessments, including tau PET imaging and CSF levels of tau and other markers, are evaluated.

  • Safety Monitoring: Standard safety monitoring procedures are followed to assess for adverse events.

  • Data Analysis: The treatment effect is evaluated by comparing the change in primary and secondary endpoints between the semorinemab and placebo groups.

Conclusion

This compound, donanemab, lecanemab, and semorinemab represent diverse and promising strategies in the fight against Alzheimer's disease. While donanemab and lecanemab have demonstrated a significant impact on amyloid plaque clearance and a modest slowing of cognitive decline, they are associated with the risk of ARIA. Semorinemab's focus on tau pathology has yielded mixed results in clinical trials, highlighting the complexity of targeting this aspect of the disease. This compound, with its novel mechanism of modulating γ-secretase, offers a potentially preventative approach by targeting the production of pathogenic Aβ peptides. Further clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential and optimal patient populations for each of these innovative treatments.

References

In Vivo Validation of (9R)-RO7185876's Notch-Sparing Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of gamma-secretase inhibitors (GSIs) for the treatment of Alzheimer's disease has been historically hindered by on-target toxicities associated with the inhibition of Notch signaling. A promising alternative is the use of gamma-secretase modulators (GSMs) that selectively alter the cleavage of the Amyloid Precursor Protein (APP) to reduce the production of pathogenic amyloid-beta (Aβ) peptides, while sparing the processing of Notch. This guide provides an objective comparison of the Notch-sparing activity of (9R)-RO7185876, a potent GSM, with other GSIs and GSMs, supported by experimental data.

Executive Summary

This compound is a highly potent and selective gamma-secretase modulator that has demonstrated a favorable safety profile in preclinical studies.[1][2] Unlike traditional GSIs which inhibit both APP and Notch processing, this compound allosterically modulates gamma-secretase to decrease the production of Aβ40 and Aβ42 while increasing the levels of shorter, non-amyloidogenic Aβ peptides, without affecting the Notch signaling pathway.[1] This Notch-sparing mechanism is critical for avoiding the severe side effects associated with GSI treatment, such as intestinal goblet cell metaplasia and depletion of spleen marginal zone B-cells. This guide will delve into the in vivo validation of this Notch-sparing activity, comparing it with data from other gamma-secretase inhibitors and modulators.

Data Presentation

In Vitro Potency and Notch Selectivity

The following table summarizes the in vitro potency of this compound and comparator compounds against Aβ42 production and Notch processing. A higher Notch IC50 value indicates greater selectivity and a better safety profile.

CompoundTypeAβ42 IC50 (nM)Notch IC50 (nM)Selectivity Index (Notch IC50 / Aβ42 IC50)
This compound GSM 4 >10,000 >2,500
Arylsulfonamide (AS)GSI-142-
Dibenzazepine (DBZ)GSI-1.7-
Benzodiazepine (BZ)GSI-2.2-
LY450139 (Semagacestat)GSI-Similar to Aβ42 IC50Minimal
BMS-708163GSI--26
BPN-15606GSM4.1->40-fold safety margin in vivo

Data for this compound from preclinical studies. Data for comparator GSIs from published literature.[3][4][5][6]

In Vivo Effects on Notch-Dependent Tissues

The following table compares the observed in vivo effects of different gamma-secretase inhibitors and modulators on intestinal goblet cell numbers and spleen marginal zone B-cell populations.

Compound ClassSpecific Compound(s)Intestinal Goblet Cell MetaplasiaSpleen Marginal Zone B-Cell Depletion
Gamma-Secretase Modulator (GSM) This compound No significant effects reported in preclinical toxicology No significant effects reported in preclinical toxicology
Gamma-Secretase Inhibitor (GSI)Dibenzazepine (DBZ), Benzodiazepine (BZ)Dose-dependent increase-
Gamma-Secretase Inhibitor (GSI)Arylsulfonamide (AS)No detectable toxicity-
Gamma-Secretase Inhibitor (GSI)LY450139 (Semagacestat)Known to induce goblet cell metaplasiaReported effects on B-cell development
Gamma-Secretase Modulator (GSM)BMS-932481No Notch-based toxicity observedNot specified

Information on this compound is based on its reported favorable preclinical safety profile. Data for other compounds are from published in vivo studies.[3][4][5][7]

Experimental Protocols

In Vivo Assessment of Intestinal Goblet Cell Metaplasia

This protocol is adapted from studies evaluating the Notch-related toxicity of gamma-secretase inhibitors.[3][4]

  • Animal Model: Male Han Wistar rats or C57BL/6 mice.

  • Dosing: Compounds are administered orally (p.o.) or via a suitable route, once or twice daily for a period of 5 to 14 days. A vehicle control group is included.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and sections of the small and large intestine (duodenum, jejunum, ileum, and colon) are collected.

  • Histological Processing: Intestinal tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections of 5 µm are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Alcian Blue to specifically identify and quantify mucin-containing goblet cells.

  • Quantification: The number of goblet cells per crypt or a defined area of the intestinal epithelium is counted. An increase in goblet cell number in the treated groups compared to the vehicle control is indicative of goblet cell metaplasia due to Notch inhibition.

In Vivo Assessment of Spleen Marginal Zone B-Cells

This protocol outlines a method for evaluating the impact of compounds on the spleen marginal zone (MZ) B-cell population, a process known to be dependent on Notch signaling.

  • Animal Model: C57BL/6 mice.

  • Dosing: Compounds are administered orally for a specified period (e.g., 14 or 28 days), including a vehicle control group.

  • Spleen Collection and Cell Suspension: At the end of the study, spleens are harvested, and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using a suitable buffer.

  • Flow Cytometry Staining: The splenocytes are stained with a cocktail of fluorescently-labeled antibodies to identify different B-cell populations. A typical panel includes:

    • B-cell marker: Anti-B220 (CD45R)

    • Marginal Zone B-cell markers: Anti-CD21/CD35, Anti-IgM

    • Follicular B-cell marker: Anti-CD23

  • Flow Cytometry Analysis: Data is acquired on a flow cytometer. The gating strategy involves first identifying the B220+ B-cell population, and then differentiating the MZ B-cells (typically IgM-high, CD21-high, CD23-low/negative) from follicular B-cells (typically IgM-low, CD21-intermediate, CD23-high).

  • Data Analysis: The percentage and absolute number of MZ B-cells in the spleens of treated animals are compared to the vehicle control group. A significant reduction in the MZ B-cell population is an indicator of Notch pathway inhibition.

Mandatory Visualization

Signaling Pathways

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APP APP C99 C99 APP->C99 Amyloidogenic Pathway C83 C83 APP->C83 Non-amyloidogenic Pathway sAPPb sAPPβ sAPPa sAPPα Ab40_42 Aβ40/42 (Pathogenic) C99->Ab40_42 AICD AICD C99->AICD p3 p3 C83->p3 C83->AICD Ab37_38 Aβ37/38 (Non-pathogenic) BACE1 β-secretase (BACE1) BACE1->APP Alpha_secretase α-secretase Alpha_secretase->APP Gamma_secretase γ-secretase Gamma_secretase->C99 Gamma_secretase->C83 Gamma_secretase->Ab37_38 RO7185876 This compound (GSM) RO7185876->Gamma_secretase

Caption: Amyloid Precursor Protein (APP) Processing Pathway.

Notch_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch_receptor Notch Receptor Ligand->Notch_receptor Binding ADAM ADAM Protease (S2 Cleavage) Notch_receptor->ADAM Conformational Change Gamma_secretase γ-secretase (S3 Cleavage) Notch_receptor->Gamma_secretase NICD_released NICD (released) CSL CSL NICD_released->CSL Translocation Target_genes Target Gene Transcription (e.g., Hes, Hey) CSL->Target_genes Activation ADAM->Notch_receptor Gamma_secretase->NICD_released Release GSI GSI (e.g., Semagacestat) GSI->Gamma_secretase RO7185876 This compound (GSM) RO7185876->Gamma_secretase No Inhibition

Caption: Notch Signaling Pathway.

Experimental Workflow

InVivo_Notch_Sparing_Workflow cluster_dosing Compound Administration cluster_endpoints Endpoint Analysis cluster_intestine Intestinal Analysis cluster_spleen Spleen Analysis start Start: In Vivo Study dosing Daily Oral Dosing (e.g., 14 days) start->dosing groups Treatment Groups: - Vehicle - this compound - Comparator (GSI/GSM) tissue_collection_intestine Collect Intestine dosing->tissue_collection_intestine tissue_collection_spleen Collect Spleen dosing->tissue_collection_spleen histology Histology (H&E, PAS/Alcian Blue) tissue_collection_intestine->histology quantification_goblet Quantify Goblet Cells histology->quantification_goblet data_analysis Comparative Data Analysis quantification_goblet->data_analysis flow_cytometry Flow Cytometry Staining tissue_collection_spleen->flow_cytometry quantification_mzb Quantify MZ B-Cells flow_cytometry->quantification_mzb quantification_mzb->data_analysis conclusion Conclusion on Notch-Sparing Activity data_analysis->conclusion

Caption: Experimental Workflow for In Vivo Validation.

Conclusion

References

A Comparative Guide to the Pharmacokinetics of Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-secretase modulators (GSMs) represent a promising class of therapeutic agents, primarily investigated for their potential in treating Alzheimer's disease. Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to selectively alter the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the pathogenic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the production of shorter, less amyloidogenic Aβ peptides. This guide provides a comparative overview of the pharmacokinetics of three key gamma-secretase modulators: Semagacestat, Avagacestat, and Nirogacestat, supported by experimental data to aid in research and development efforts.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Semagacestat, Avagacestat, and Nirogacestat observed in human clinical trials. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which in turn inform dosing strategies and potential for clinical efficacy and safety.

ParameterSemagacestatAvagacestatNirogacestat
Maximum Plasma Concentration (Cmax) ~828 ng/mL (50 mg dose)Dose-proportional up to 200 mg508 ng/mL (at steady state)
Time to Maximum Plasma Concentration (Tmax) ~1.0 - 1.5 hours~1.0 - 2.0 hours~1.5 hours
Elimination Half-life (t1/2) ~2.5 hours38 - 71 hours~23 hours
Route of Administration OralOralOral

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from clinical trials involving oral administration of the respective gamma-secretase modulators to healthy human subjects or patients. Below are detailed methodologies for the key experiments cited.

Subject Population and Dosing
  • Semagacestat: In a single-dose study, healthy participants received a 140 mg oral dose of Semagacestat.[1] Another study involved multiple doses ranging from 5 to 50 mg/day for 14 days in healthy volunteers.

  • Avagacestat: A single-ascending dose study in healthy young male volunteers administered oral doses ranging from 0.3 to 800 mg.[2] A multiple ascending dose study in healthy young men and elderly subjects involved daily doses of 15, 50, 100, or 150 mg for up to 28 days.

  • Nirogacestat: Pharmacokinetic parameters were determined in patients with desmoid tumors receiving 150 mg of Nirogacestat twice daily, reaching a steady state in approximately 6 days.[3][4][5] Single-dose studies in healthy volunteers have also been conducted with doses of 50, 150, and 300 mg.[6][7]

Sample Collection and Bioanalysis

Blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile of each drug. For instance, in the Avagacestat single-dose study, blood samples were obtained before dosing and for up to 144 hours after dosing.[2]

The quantification of Semagacestat, Avagacestat, and Nirogacestat in plasma samples was performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations in biological matrices. For example, a validated LC-MS/MS method was used for the determination of Avagacestat in plasma and cerebrospinal fluid.

Visualizing Key Pathways and Processes

To better understand the mechanism of action of gamma-secretase modulators and the experimental procedures used to evaluate them, the following diagrams are provided.

Gamma_Secretase_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_notch Notch Signaling Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage sAPPb sAPPβ beta_secretase->sAPPb CTFbeta C99 (β-CTF) beta_secretase->CTFbeta gamma_secretase_amy γ-Secretase Abeta Aβ40 / Aβ42 (Amyloid Plaque Formation) gamma_secretase_amy->Abeta AICD AICD gamma_secretase_amy->AICD CTFbeta->gamma_secretase_amy Cleavage APP2 Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP2->alpha_secretase Cleavage sAPPa sAPPα alpha_secretase->sAPPa CTFalpha C83 (α-CTF) alpha_secretase->CTFalpha gamma_secretase_non_amy γ-Secretase p3 p3 peptide gamma_secretase_non_amy->p3 AICD2 AICD gamma_secretase_non_amy->AICD2 CTFalpha->gamma_secretase_non_amy Cleavage Notch Notch Receptor gamma_secretase_notch γ-Secretase Notch->gamma_secretase_notch Cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase_notch->NICD nucleus Nucleus NICD->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription GSM Gamma-Secretase Modulator (GSM) GSM->gamma_secretase_amy Modulates GSM->gamma_secretase_non_amy Modulates

Caption: Gamma-Secretase Signaling Pathways and Point of Intervention for GSMs.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis cluster_clinical Clinical Phase in_vitro In Vitro ADME (Solubility, Stability, Permeability) animal_model Animal Model Selection (e.g., Rodents) in_vitro->animal_model dosing Drug Administration (Oral, IV) animal_model->dosing sampling Biological Sample Collection (Blood, Tissues) dosing->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms quantification Concentration Quantification lc_ms->quantification data_analysis Data Analysis (e.g., Non-compartmental) quantification->data_analysis parameter_calc PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) data_analysis->parameter_calc modeling PK/PD Modeling parameter_calc->modeling phase1 Phase I Clinical Trial (Healthy Volunteers) modeling->phase1 dose_escalation Dose Escalation Studies phase1->dose_escalation human_pk Human Pharmacokinetics dose_escalation->human_pk

Caption: Typical Experimental Workflow for Pharmacokinetic Analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (9R)-RO7185876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal

This document provides comprehensive guidance on the proper disposal procedures for (9R)-RO7185876, a gamma-secretase modulator used in Alzheimer's disease research. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is compiled from safety data sheets and general best practices for the handling of research-grade chemical compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

Protective GearSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

This compound should only be handled by qualified scientists in appropriately equipped facilities. [1][2][3] In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1][2][4] Prevent further leakage and keep the substance away from drains or water courses.[1][2][3][4]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1][2][3] As a research compound, its toxicological properties may not be fully known, warranting a cautious approach.

Step 1: Waste Identification and Segregation

  • Unused or Expired Compound: Pure, unused, or expired this compound should be treated as chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be disposed of as hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

Step 2: Preparing for Disposal

  • Containerization:

    • Place solid waste and contaminated materials in a clearly labeled, sealable hazardous waste bag or container.

    • Collect liquid waste in a compatible, leak-proof container with a secure cap. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name and any known hazardous components

    • The approximate quantity of waste

    • The date of accumulation

  • Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.[1]

Step 3: Professional Disposal

  • Engage a Certified Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will work with a certified hazardous waste management company.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

III. Spill Management Protocol

In the case of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the safety of all personnel by evacuating the immediate area and increasing ventilation.[1][2][4]

  • Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to absorb any liquid.[1][2][4]

  • Decontaminate: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1][2][4]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste following the procedures outlined above.

IV. Experimental Workflow for Disposal Decision-Making

G A Start: this compound Waste Generated B Characterize Waste - Pure Compound - Contaminated Material - Solution A->B C Segregate and Containerize in Labeled, Sealed Containers B->C D Consult Institutional EHS for Local Disposal Regulations C->D E Store Securely in Designated Hazardous Waste Area D->E F Arrange for Pickup by Certified Waste Vendor E->F G Complete Disposal Documentation F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (9R)-RO7185876: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with the potent gamma-secretase modulator, (9R)-RO7185876, must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans, to support the safe and effective use of this compound in a research setting.

Given that this compound is a potent compound with limited publicly available toxicological data, it is crucial to handle it as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for personnel handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureN95 or higher-rated respiratorSafety glasses with side shields or safety gogglesDouble-gloved with nitrile glovesLab coat
Solution Preparation Chemical Fume HoodN95 or higher-rated respirator (if potential for aerosolization)Safety glasses with side shields or safety gogglesNitrile glovesLab coat
In Vitro/In Vivo Dosing Chemical Fume Hood or Biosafety CabinetAs required by the specific procedure and risk assessmentSafety glasses with side shields or safety gogglesNitrile glovesLab coat
General Handling and Storage Well-ventilated areaNot generally requiredSafety glassesNitrile glovesLab coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from receiving to disposal.

Workflow for Safe Handling of this compound Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Verify integrity Preparation Preparation of Solutions Storage->Preparation Controlled access Experimentation Experimental Use Preparation->Experimentation In fume hood Decontamination Decontamination of Surfaces and Equipment Experimentation->Decontamination Post-procedure Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Collect all contaminated materials Disposal Waste Disposal Waste_Segregation->Disposal Label appropriately

A high-level workflow for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, nitrile gloves, and safety glasses) during inspection.

  • If the container is compromised, immediately notify the safety officer and follow institutional protocols for handling damaged chemical packages.

2. Storage:

  • Store this compound in a designated, well-ventilated, and secure area.

  • The storage container should be tightly sealed and clearly labeled with the chemical name, CAS number (2226077-86-5), and any relevant hazard warnings.

  • Consult the supplier's data sheet for specific storage temperature recommendations.

3. Preparation of Solutions:

  • All manipulations of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Wear double nitrile gloves, a lab coat, and safety glasses with side shields or goggles.

  • Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

4. Experimental Use:

  • When handling solutions of this compound, work within a chemical fume hood.

  • Avoid the generation of aerosols.

  • Be mindful of potential skin contact and take immediate action in case of a spill.

5. Decontamination:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use an appropriate solvent (e.g., ethanol) to wipe down surfaces, followed by a detergent solution.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is a critical final step in the safe handling workflow. As this compound is potent, it should be treated as hazardous waste.

Waste Segregation and Collection:

Waste TypeContainerLabeling
Solid Waste (unused compound, contaminated labware)Labeled, sealed, and puncture-resistant container"Hazardous Waste," "Potent Compound," Chemical Name and CAS Number
Liquid Waste (solutions, rinsates)Labeled, sealed, and chemically compatible container"Hazardous Waste," "Potent Compound," Chemical Name, CAS Number, and solvent composition
Sharps (needles, scalpels)Labeled, puncture-proof sharps container"Hazardous Waste," "Sharps," "Potent Compound"

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate waste into the categories outlined in the table above.

  • Containerize Properly: Use appropriate, clearly labeled waste containers. Do not overfill containers.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

By implementing these comprehensive safety and handling procedures, researchers can effectively minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment. It is imperative that all personnel handling this compound receive appropriate training on these procedures before commencing any work.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.